Product packaging for Buthalital sodium(Cat. No.:CAS No. 510-90-7)

Buthalital sodium

Cat. No.: B1668093
CAS No.: 510-90-7
M. Wt: 262.31 g/mol
InChI Key: APSWQQYXFMUODF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Buthalital sodium (CAS 510-90-7) is a short-acting thiobarbiturate derivative that was historically investigated for use as an intravenous anesthetic . Its development was ultimately discontinued and it was never marketed for clinical use, partly due to its characteristically rapid elimination rate . As a thiobarbiturate, its mechanism of action is understood to involve potentiation of the GABA_A receptor in the central nervous system, leading to depressive effects suitable for anesthesia research . This compound is presented as a pale yellow, hygroscopic powder that is freely soluble in water, yielding alkaline solutions, and partly soluble in ethanol . The molecular formula of this compound is C 11 H 15 N 2 NaO 2 S, with a molar mass of 262.30 g·mol -1 . Also known historically as Buthalitone Sodium or by trade names such as Baytinal, its primary value for researchers today lies in its application in pharmacological studies, neuroactive compound research, and the investigation of the structure-activity relationships of barbiturates . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N2NaO2S B1668093 Buthalital sodium CAS No. 510-90-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

510-90-7

Molecular Formula

C11H15N2NaO2S

Molecular Weight

262.31 g/mol

IUPAC Name

sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C11H16N2O2S.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1

InChI Key

APSWQQYXFMUODF-UHFFFAOYSA-M

SMILES

CC(C)CC1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+]

Canonical SMILES

CC(C)CC1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Buthalital sodium;  baytinal

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Buthalital Sodium on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions between the barbiturate Buthalital sodium and the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system.

Introduction to this compound and the GABA-A Receptor

This compound, a member of the barbiturate class of drugs, functions as a positive allosteric modulator of the GABA-A receptor.[1] These receptors are ligand-gated ion channels crucial for regulating neuronal excitability.[2] The GABA-A receptor is a heteropentameric structure, most commonly composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) permeable pore.[3][4] The binding of the endogenous neurotransmitter GABA to its sites at the β+/α− interfaces triggers a conformational change, opening the channel and allowing Cl⁻ influx.[3] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.[2] this compound enhances this inhibitory effect, which underlies its sedative, hypnotic, and anesthetic properties.

Core Mechanism of Action: Positive Allosteric Modulation

This compound does not compete with GABA for its primary binding site. Instead, it binds to a distinct, allosteric site within the transmembrane domain (TMD) of the GABA-A receptor.[3] While the precise location is still under investigation, evidence points to binding pockets at the interfaces between subunits, such as α+/β− and γ+/β−.[3][5]

The binding of this compound potentiates GABAergic neurotransmission through two primary mechanisms:

  • Increased Channel Open Duration: Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates like this compound increase the duration for which the chloride channel remains open in response to GABA binding.[6] This prolonged opening leads to a greater influx of Cl⁻ ions, resulting in a more significant and sustained hyperpolarization of the neuron.

  • Direct Gating at High Concentrations: At higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor and open the chloride channel in the absence of GABA.[7] This direct agonistic activity is a hallmark of barbiturates and contributes to their profound central nervous system depression, distinguishing them from other modulators like benzodiazepines.[6][7]

Signaling Pathway and Molecular Interactions

The interaction of this compound with the GABA-A receptor initiates a cascade of events that enhances inhibitory signaling.

GABAA_Buthalital_Pathway cluster_membrane Postsynaptic Neuronal Membrane cluster_intracellular Neuronal Cytosol GABA_Receptor GABA-A Receptor (Pentameric) Transmembrane Domain Extracellular Domain Chloride_Influx Cl⁻ Influx GABA_Receptor->Chloride_Influx Channel Gating (Prolonged Duration) GABA_Site GABA Binding Site (β+/α− interface) Buthalital_Site This compound Binding Site (TMD) GABA GABA GABA->GABA_Receptor:extra Binds to orthosteric site Buthalital This compound Buthalital->GABA_Receptor:tm Binds to allosteric site Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Influx->Hyperpolarization Leads to

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Quantitative Data on Barbiturate-GABA-A Receptor Interaction

The following table summarizes key quantitative parameters for barbiturate interactions with GABA-A receptors, derived from various experimental models. Note that specific data for this compound is limited in publicly accessible literature; therefore, data for the representative barbiturate, pentobarbital, is included to provide context.

ParameterDrugReceptor/SystemValueSignificanceReference
Potentiation PentobarbitalGABA-A Receptor~10–100 µMConcentration range for enhancing GABA's effect.[7]
Direct Activation PentobarbitalGABA-A Receptor~100–800 µMConcentration range for acting as a direct agonist.[7]
Channel Block PentobarbitalGABA-A Receptor~1–10 mMConcentration at which it becomes inhibitory.[7]
EC₅₀ (Modulation) AmobarbitalThalamic NeuronsVaries (distinct EC₅₀s for amplitude and decay time)Suggests multiple binding sites or complex kinetics.[8]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

This technique is fundamental for studying the electrophysiological properties of ion channels.

  • Methodology:

    • Synthesize cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Inject the cRNA mixture into Xenopus laevis oocytes.

    • Allow 2-4 days for receptor expression on the oocyte membrane.

    • Place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Perfuse the oocyte with a control solution, followed by the application of GABA, this compound, or a combination thereof.

    • Record the resulting chloride currents to quantify potentiation, direct activation, and other kinetic properties.[9]

TEVC_Workflow A cRNA Synthesis (GABA-A Subunits) B cRNA Injection into Xenopus Oocyte A->B C Incubation (Receptor Expression) B->C D Two-Electrode Voltage Clamp C->D E Drug Application (GABA, Buthalital) D->E F Data Acquisition (Chloride Current) E->F

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.

These assays are used to determine the binding affinity and site of a drug on a receptor.

  • Methodology:

    • Prepare cell membranes from tissue or cell lines expressing the GABA-A receptor.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]muscimol for the GABA site or [³⁵S]TBPS for the channel site).

    • In parallel incubations, include varying concentrations of unlabeled this compound (as a competitor).

    • After reaching equilibrium, separate the bound from unbound radioligand via filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which can be used to calculate the binding affinity (Ki).[10]

Binding_Assay_Workflow A Prepare Membranes with GABA-A Receptors B Incubate with Radioligand & this compound A->B C Separate Bound/ Unbound Ligand B->C D Quantify Radioactivity C->D E Calculate IC₅₀ and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound exerts its effects on the central nervous system by acting as a potent positive allosteric modulator of the GABA-A receptor. Its primary mechanism involves prolonging the open state of the GABA-gated chloride channel, and at higher doses, directly activating the channel. This dual action leads to a powerful enhancement of inhibitory neurotransmission. Understanding these detailed molecular interactions and the experimental methodologies used to elucidate them is critical for the rational design and development of novel therapeutics targeting the GABAergic system.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Buthalital Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthalital sodium, also known as buthalitone sodium, is a short-acting barbiturate derivative that was investigated for its potential as an intravenous anesthetic.[1] Although it showed promise due to its rapid onset of action, its development was ultimately discontinued, and it was never commercially marketed.[1] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, drawing from available scientific literature. Given its status as a developmental compound, some data is presented in the context of the broader class of thiobarbiturates where specific information for this compound is unavailable.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers and properties of this compound.

Table 1: Chemical Identification of this compound
IdentifierValueReference
IUPAC Name sodium;5-allyl-5-(2-methylpropyl)-4,6-dioxo-2-sulfanylidene-1,4,5,6-tetrahydropyrimidin-1-ide[2]
CAS Number 510-90-7[3]
Chemical Formula C₁₁H₁₅N₂NaO₂S[2]
Synonyms Buthalitone sodium, Bayinal, Baytinal, Thialbutal, Transithal, Ulbreval[1]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 262.30 g/mol [2]
Appearance Pale yellow, hygroscopic powder
Melting Point Data for the sodium salt is not available. The free acid has a melting point of 147 °C.
Boiling Point Data not available. Barbiturates typically decompose at high temperatures.[4]
Solubility Freely soluble in water, yielding alkaline solutions. Partly soluble in ethanol. Insoluble in ether and benzene.
pKa Specific pKa for this compound is not available. Thiobarbiturates generally have a pKa in the range of 7.2-7.6.[5][6][7]
Stability Aqueous solutions of barbiturate sodium salts can decompose upon storage and heating.[8][9] this compound, being hygroscopic, should be stored in a dry environment.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for the characterization of pharmaceutical powders and barbiturates are applicable.

Synthesis of 5-allyl-5-isobutyl-2-thiobarbituric acid

The synthesis of 5,5-disubstituted thiobarbituric acids like the free acid of Buthalital generally involves the condensation of a disubstituted malonic ester with thiourea in the presence of a base, such as sodium ethoxide.[10]

General Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Diethyl allyl-isobutylmalonate is added to the sodium ethoxide solution.

  • Thiourea is then added to the reaction mixture.

  • The mixture is refluxed for a specified period.

  • After cooling, the reaction mixture is poured into water and acidified to precipitate the 5-allyl-5-isobutyl-2-thiobarbituric acid.

  • The crude product is then filtered, washed, and recrystallized from a suitable solvent like ethanol.

Determination of Melting Point

The melting point of the free acid can be determined using a standard capillary melting point apparatus.

General Procedure:

  • A small amount of the dried, powdered sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

Spectroscopic Analysis

3.3.1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

General Procedure:

  • A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull in Nujol.

  • The sample is placed in the beam of an IR spectrophotometer.

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups. For a thiobarbiturate, characteristic peaks would include those for N-H, C=O, C=S, and C-H bonds.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

General Procedure:

  • A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The solution is placed in an NMR tube.

  • The NMR spectrum is recorded. The chemical shifts, splitting patterns, and integration of the peaks provide information about the different protons and carbons in the molecule.

3.3.3. Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern of the molecule.

General Procedure:

  • A sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC).

  • The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • The mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to confirm the structure of the compound. Barbiturates are known to be susceptible to dissociation in mass spectrometry.[11][12]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis and purification of barbiturates.

General Procedure:

  • A solution of the sample is prepared in a suitable mobile phase.

  • The solution is injected into an HPLC system equipped with a suitable column (e.g., C18).

  • The components of the sample are separated based on their affinity for the stationary and mobile phases.

  • A detector (e.g., UV-Vis) is used to detect the eluted components, allowing for quantification and purity assessment.

Mandatory Visualizations

Signaling Pathway

Barbiturates, including this compound, exert their anesthetic and sedative effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[13][14]

GABA_A_Receptor_Modulation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Buthalital Buthalital Sodium Buthalital->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Increases Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Mechanism of this compound at the GABA-A Receptor.

Experimental Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a pharmaceutical powder like this compound.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Physical Characterization cluster_2 Chemical Characterization cluster_3 Stability Assessment Synthesis Synthesis & Purification Drying Drying Synthesis->Drying Appearance Appearance & Color Drying->Appearance MeltingPoint Melting Point Drying->MeltingPoint Solubility Solubility Testing Drying->Solubility Spectroscopy Spectroscopy (IR, NMR, MS) Drying->Spectroscopy Chromatography Chromatography (HPLC) Drying->Chromatography pKa pKa Determination Drying->pKa Stability Stability Studies Drying->Stability

Caption: Workflow for Physicochemical Characterization.

Conclusion

This compound is a thiobarbiturate with potential anesthetic properties that remains of interest to researchers in pharmacology and drug development. While comprehensive data on this specific compound is limited due to its discontinued development, this guide provides a thorough overview of its known chemical and physical properties, alongside general experimental protocols and the established mechanism of action for its drug class. The provided information serves as a valuable technical resource for scientists working with or studying this compound and related barbiturate compounds.

References

The Unseen Anesthetic: A Deep Dive into the In Vivo Pharmacokinetics and Pharmacodynamics of Buthalital Sodium

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Buthalital sodium is a short-acting thiobarbiturate anesthetic whose development was discontinued. Consequently, in vivo pharmacokinetic and pharmacodynamic data for this specific compound are scarce in publicly available literature. This guide provides a comprehensive overview based on the known properties of this compound and supplements it with data from structurally and functionally similar short-acting thiobarbiturates, primarily thiopental and thiamylal. This approach offers a robust, albeit inferred, understanding of this compound's in vivo behavior. All data derived from analog compounds are clearly indicated.

Introduction

This compound, a derivative of thiobarbituric acid, was investigated as an intravenous anesthetic agent. Like other thiobarbiturates, its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. Its development was halted, reportedly due to its extremely rapid elimination rate. This guide delves into the theoretical and extrapolated in vivo pharmacokinetics and pharmacodynamics of this compound, providing researchers with a foundational understanding for potential future investigations or for comparative analysis within the barbiturate class.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of a drug is fundamental to interpreting its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₂NaO₂SPubChem
Molecular Weight 262.30 g/mol PubChem
Appearance Pale yellow, hygroscopic powder[1]
Solubility Freely soluble in water, partly soluble in ethanol, insoluble in ether and benzene[1]

In Vivo Pharmacokinetics

The disposition of a drug within a living organism is described by its absorption, distribution, metabolism, and excretion (ADME). For an intravenously administered agent like this compound, absorption is instantaneous and complete.

Distribution

Following intravenous administration, this compound would be expected to rapidly distribute from the blood into highly perfused tissues, including the brain, leading to a rapid onset of anesthesia. This is followed by a slower redistribution to less perfused tissues like muscle and fat, which terminates the initial anesthetic effect.

Table 1: Comparative Pharmacokinetic Parameters of Short-Acting Thiobarbiturates (Analog Data)

ParameterThiopental (Dog)Thiopental (Human)Thiamylal (Human)
Volume of Distribution at steady state (Vdss) 843 ± 194 ml/kg[2]2.16 L/kg[3]3.66 ± 1.99 L/kg (R-enantiomer), 2.60 ± 1.35 L/kg (S-enantiomer)[4]
Plasma Protein Binding 73.8 ± 4.1%[2]75-90%17.5 ± 2.6% unbound (R-enantiomer), 11.7 ± 2.0% unbound (S-enantiomer)[4]
Distribution Half-life (t½α) 14.9 ± 3.3 min[2]0.59 h[3]Not Available
Metabolism

This compound, like other thiobarbiturates, would be primarily metabolized in the liver. The specific metabolic pathways for this compound have not been elucidated, but they are likely to involve oxidation of the side chains.

Excretion

The metabolites of this compound are expected to be more polar than the parent drug and would be excreted primarily in the urine.

Table 2: Comparative Elimination Pharmacokinetics of Short-Acting Thiobarbiturates (Analog Data)

ParameterThiopental (Dog)Thiopental (Human)Thiamylal (Human)Thiamylal (Cat)
Elimination Half-life (t½β) 6.99 ± 2.18 h5.89 h (single dose)[3], 11 h (general)Not Available14.3 h[5]
Clearance (CL) 1.51 ± 0.60 ml/kg/min[2]5.41 ml/min/kg (single dose)[3]0.27 ± 0.23 L/hr/kg (R-enantiomer), 0.15 ± 0.13 L/hr/kg (S-enantiomer)[4]Not Available

In Vivo Pharmacodynamics

The pharmacodynamics of a drug describe its effects on the body. The primary pharmacodynamic effect of this compound is central nervous system depression, leading to anesthesia.

Mechanism of Action

This compound, as a barbiturate, acts as a positive allosteric modulator of the GABAA receptor. It binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA by increasing the duration of chloride channel opening. At higher concentrations, barbiturates can directly activate the GABAA receptor, even in the absence of GABA.[6]

Table 3: Comparative Pharmacodynamic Parameters of Short-Acting Thiobarbiturates (Analog Data)

ParameterThiopentalPentobarbital
EC₅₀ for GABA Potentiation (α₁β₂γ₂ receptor) 26.0 ± 3.2 µM (S-enantiomer), 52.5 ± 5.0 µM (R-enantiomer)[7][8]97.0 ± 11.2 µM[7][8]
EC₅₀ for increasing IPSC decay (neocortex) 41 µMNot Available
EC₅₀ for GABA receptor agonism (neocortex) Not Available133 µM (Phenobarbital)[9]
Dose-Response Relationship

The anesthetic effects of this compound would be dose-dependent, progressing from sedation to hypnosis and surgical anesthesia with increasing doses. Due to its discontinuation, specific dose-response curves for this compound in vivo are not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of a drug's properties. Below are representative protocols for key experiments relevant to the study of this compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Catheterization: Implant catheters in the jugular vein (for drug administration) and carotid artery (for blood sampling) under appropriate anesthesia. Allow for a recovery period of at least 24 hours.

  • Drug Administration: Administer this compound intravenously as a bolus dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect arterial blood samples (approx. 0.2 mL) at predefined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.[10]

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) using non-compartmental or compartmental analysis software.[10]

In Vitro GABAA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.

Protocol:

  • Membrane Preparation: Homogenize rat whole brains in a suitable buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.[11]

  • Radioligand: Use a radiolabeled ligand that binds to the barbiturate site on the GABAA receptor, such as [³⁵S]TBPS, or a ligand for the benzodiazepine site, like [³H]flunitrazepam, to study allosteric modulation.

  • Binding Assay: Incubate the brain membranes with the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[12]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[12]

In Vivo Assessment of Anesthetic Depth in Rodents

Objective: To evaluate the anesthetic potency and duration of action of this compound.

Protocol:

  • Animal Model: Male Swiss Webster mice (25-30g).

  • Drug Administration: Administer different doses of this compound intravenously.

  • Assessment of Anesthesia: At regular intervals following drug administration, assess the depth of anesthesia using a graded scoring system based on reflexes. A common method is the loss of the righting reflex (LORR), where the animal is unable to right itself when placed on its back.[13] The pedal withdrawal reflex (pinching a paw) is used to assess the surgical plane of anesthesia.[14][15]

  • Data Collection: Record the time to onset of LORR, the duration of LORR, and the presence or absence of the pedal withdrawal reflex for each dose.

  • Data Analysis: Construct dose-response curves to determine the ED₅₀ (the dose required to produce the desired anesthetic effect in 50% of the animals).

Visualizations

Signaling Pathway

GABAA_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA_A Receptor (Chloride Channel) GABA->GABAA_Receptor Binds to GABA site Buthalital Buthalital Sodium Buthalital->GABAA_Receptor Binds to allosteric site Buthalital->GABAA_Receptor Prolongs channel opening Cl_ion Cl⁻ GABAA_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: Mechanism of this compound at the GABAA Receptor.

Experimental Workflow

PK_Workflow start Start: In Vivo PK Study animal_prep Animal Preparation (Catheter Implantation) start->animal_prep dosing IV Administration of this compound animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: Pharmacokinetic Profile pk_calc->end

Caption: Experimental workflow for in vivo pharmacokinetic assessment.

Conclusion

While the clinical development of this compound was not pursued, a thorough understanding of its likely in vivo pharmacokinetic and pharmacodynamic properties can be constructed through the analysis of its chemical structure and comparison with well-characterized analogous thiobarbiturates. This guide provides a foundational framework for researchers interested in the pharmacology of short-acting barbiturates. The provided experimental protocols offer a starting point for the in vivo and in vitro characterization of this and similar compounds, emphasizing the importance of rigorous, reproducible scientific methodology in drug research and development. Future studies would be necessary to definitively establish the in vivo profile of this compound.

References

Buthalital Sodium: A Comprehensive Technical Guide to Aqueous and Organic Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of Buthalital Sodium, a thiobarbiturate derivative. While precise quantitative solubility data is not extensively available in public literature, this document consolidates existing qualitative information and outlines a comprehensive experimental protocol for its determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of pharmaceutical products containing this compound.

Introduction

This compound, the sodium salt of 5-allyl-5-isobutyl-2-thiobarbituric acid, is a thiobarbiturate derivative that has been explored for its anesthetic properties. Understanding its solubility in various aqueous and organic solvents is a critical parameter for its formulation, bioavailability, and pharmacokinetic profiling. As a sodium salt of a weakly acidic parent compound, this compound is anticipated to exhibit significantly higher aqueous solubility compared to its free acid form.

Solubility Profile of this compound

Currently, the publicly available literature provides primarily qualitative descriptions of this compound's solubility. This information is summarized in the table below. It is important to note the absence of specific quantitative values (e.g., in g/100 mL or mg/mL) at defined temperatures. One source suggests the potential for formulating solutions with concentrations in the range of 1-20 mg/mL or higher, though the solvent system is not specified[1].

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility Description
WaterFreely Soluble[2]
EthanolPartly Soluble[2]
EtherInsoluble[2]
BenzeneInsoluble

Experimental Protocol for Solubility Determination

The following section outlines a detailed, best-practice experimental protocol for the quantitative determination of this compound solubility in both aqueous and organic solvents. This protocol is based on established methods for pharmaceutical salt solubility testing.

Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (e.g., purified water, absolute ethanol, methanol, acetone) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a validated UV-Visible spectrophotometer

  • pH meter

Equilibrium Solubility Determination Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solvent Prepare Solvent Systems add_excess Add Excess this compound to Solvent prep_solvent->add_excess prep_substance Weigh this compound prep_substance->add_excess agitate Agitate at Constant Temperature (e.g., 25°C, 37°C) add_excess->agitate equilibrate Allow to Equilibrate (e.g., 24-48 hours) agitate->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate

Caption: Experimental Workflow for Equilibrium Solubility Determination.

Detailed Method Steps
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually present to ensure saturation.

    • Equilibrate the samples by agitation in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C and/or 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification of Dissolved this compound:

    • Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

      • HPLC Method: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable. Detection would be performed at the λmax of this compound.

      • UV-Vis Spectrophotometry: A validated spectrophotometric method can be used by measuring the absorbance at the λmax of this compound and calculating the concentration based on a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The results should be expressed in units such as mg/mL or g/100 mL.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • pH: As a salt of a weak acid, the aqueous solubility of this compound is expected to be pH-dependent. In acidic solutions, the equilibrium may shift towards the less soluble free acid form, potentially leading to precipitation.

  • Temperature: The effect of temperature on the solubility of this compound has not been documented but is a critical parameter to investigate. For most solids, solubility increases with temperature.

  • Presence of Co-solvents: The addition of co-solvents to aqueous or organic systems can significantly alter the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, its qualitative description as being freely soluble in water and partly soluble in ethanol provides a foundational understanding for formulation development. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantitatively determine the solubility of this compound in a variety of solvent systems. Such data is essential for advancing the preclinical and clinical development of this compound.

References

The Abbreviated History of Buthalital Sodium: An Ultra-Short-Acting Anesthetic That Never Reached the Market

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Buthalital sodium, also known as buthalitone sodium, emerged in the mid-20th century as a promising ultra-short-acting thiobarbiturate anesthetic. Developed under trade names such as Baytinal and Transithal, it was poised to join the ranks of intravenous anesthetics used for rapid induction of anesthesia. However, despite its initial development, this compound was never commercially marketed. Historical accounts suggest that its extremely rapid elimination from the body may have been a contributing factor to the discontinuation of its development.[1]

This technical guide provides an in-depth overview of the historical development of this compound, drawing from the available scientific literature. Due to the limited accessibility of primary research from the era, this guide synthesizes general knowledge of thiobarbiturates with the specific information available for this compound.

Chemical and Physical Properties

This compound is the sodium salt of 5-allyl-5-isobutyl-2-thiobarbituric acid. Thiobarbiturates are derivatives of barbituric acid where the oxygen atom at the C2 position of the pyrimidine ring is replaced by a sulfur atom. This structural change is a hallmark of many ultra-short-acting intravenous anesthetics.

PropertyData
Chemical Name Sodium 5-allyl-5-isobutyl-2-thiobarbiturate
Molecular Formula C₁₁H₁₅N₂NaO₂S
Synonyms Buthalitone sodium, Baytinal, Transithal, Ulbreval

Synthesis

The synthesis of this compound was first described by Miller and his colleagues in 1936. While the original detailed protocol is not widely available, the general synthesis of 5,5-disubstituted-2-thiobarbituric acids follows a well-established chemical pathway.

General Synthesis Workflow for Thiobarbiturates

Diethyl_Malonate Diethyl Malonate Substituted_Malonic_Ester Diethyl Allylisobutylmalonate Diethyl_Malonate->Substituted_Malonic_Ester Sequential Alkylation Alkyl_Halide_1 Allyl Halide Alkyl_Halide_1->Substituted_Malonic_Ester Alkyl_Halide_2 Isobutyl Halide Alkyl_Halide_2->Substituted_Malonic_Ester Sodium_Ethoxide Sodium Ethoxide Buthalital_Sodium This compound Sodium_Ethoxide->Buthalital_Sodium Thiourea Thiourea Thiourea->Buthalital_Sodium Substituted_Malonic_Ester->Buthalital_Sodium Condensation

Caption: General synthesis of 5,5-disubstituted-2-thiobarbiturates.

Preclinical Pharmacological Investigations

Pharmacological studies on this compound were conducted by Schildt and Schildt in 1962. While the specific quantitative data from these studies, such as the median effective dose (ED50) and lethal dose (LD50), are not readily accessible in modern databases, the research confirmed its classification as an ultra-short-acting anesthetic.

Mechanism of Action: The GABA-A Receptor

Like other barbiturates, this compound is understood to exert its anesthetic effects primarily through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain.

Barbiturates bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus depressing neuronal activity. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Anesthesia Anesthesia Inhibition->Anesthesia Leads to Buthalital_Sodium This compound Buthalital_Sodium->GABA_A_Receptor Allosteric Binding GABA GABA GABA->GABA_A_Receptor Binds

Caption: Signaling pathway of barbiturate-mediated anesthesia.

Experimental Protocols: A General Overview

Detailed experimental protocols from the original studies on this compound are not available in accessible archives. However, based on standard practices for evaluating novel anesthetic agents during that period, the following outlines a likely experimental workflow.

Hypothetical Experimental Workflow for Anesthetic Evaluation

Animal_Model Animal Model Selection (e.g., Rabbits, Dogs) Dose_Ranging Dose-Ranging Studies (IV Administration) Animal_Model->Dose_Ranging Anesthetic_Induction Assessment of Anesthetic Induction (e.g., Loss of Righting Reflex) Dose_Ranging->Anesthetic_Induction Toxicity_Studies Acute Toxicity Studies (LD50 Determination) Dose_Ranging->Toxicity_Studies Anesthetic_Maintenance Maintenance of Anesthesia (e.g., Response to Noxious Stimuli) Anesthetic_Induction->Anesthetic_Maintenance Physiological_Monitoring Physiological Monitoring (Heart Rate, Blood Pressure, Respiration) Anesthetic_Maintenance->Physiological_Monitoring Recovery Assessment of Recovery (e.g., Time to Regain Reflexes) Anesthetic_Maintenance->Recovery

Caption: Hypothetical workflow for preclinical anesthetic evaluation.

Conclusion

This compound represents a chapter in the extensive history of barbiturate anesthetic development. While it showed promise as an ultra-short-acting agent, its journey from laboratory to clinical practice was halted. The precise reasons for its discontinuation remain a matter of historical record, with its rapid elimination profile being a likely significant factor. This guide, while constrained by the limited availability of primary historical data, provides a framework for understanding the scientific context in which this compound was developed and evaluated. Further archival research into the original publications by Miller and Schildt would be necessary to construct a more complete and quantitative history of this particular anesthetic agent.

References

An In-depth Technical Guide to Buthalital Sodium: CAS Number and Chemical Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential chemical identification information for Buthalital sodium, a barbiturate derivative. The following data has been compiled to assist researchers, scientists, and professionals in drug development in accurately identifying and documenting this compound.

This compound was investigated as a short-acting anesthetic agent.[1] Although its development was discontinued and it was never commercially marketed, it remains a compound of interest in pharmacological research.[1]

Chemical Identification

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. This number is crucial for unambiguous identification in databases and literature.

CAS Number: 510-90-7[2][3][4][5][6]

The table below summarizes the primary CAS number for this compound and provides a comprehensive list of its chemical synonyms and trade names. These synonyms are essential for conducting thorough literature and database searches.

Identifier TypeValue
CAS Registry Number 510-90-7
IUPAC Name sodium 5-allyl-5-isobutyl-6-oxo-2-thioxo-1,2,5,6-tetrahydro-4-pyrimidinolate[1]
Systematic Name Dihydro-5-(2-methylpropyl)-5-(2-propenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione monosodium salt[2]
Synonyms 5-allyl-5-isobutyl-2-thiobarbituric acid sodium salt[2]
Baytenal[3]
Baytinal[2]
Buthalital sodique[3]
Buthalitalum natricum[3]
Buthalitone Sodium[2]
Sodium 5-allyl-5-isobutyl-2-thiobarbiturate[2][4]
Sodium buthalital[3]
Thialbutone sodium[2]
Thialisobumalnatrium[2]
Trade Names Transithal[2][3]
Ulbreval[2][3]

Note: The free acid form of Buthalital has a different CAS number: 468-65-5.[1][2]

This guide serves as a foundational reference for the core chemical identity of this compound. For further research, these identifiers will be instrumental in retrieving relevant toxicological, pharmacological, and analytical data.

References

In Vitro Electrophysiological Profile of Buthalital Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Mechanism of Action: GABA-A Receptor Modulation

The principal in vitro electrophysiological effect of short-acting barbiturates is the potentiation of GABA-A receptor function. These receptors are ligand-gated ion channels that, upon binding the neurotransmitter gamma-aminobutyric acid (GABA), open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission.

Barbiturates, including likely Buthalital sodium, are positive allosteric modulators of GABA-A receptors[3][4]. They bind to a site on the receptor distinct from the GABA binding site and do not alter the binding affinity of GABA. Instead, their primary effect is to increase the duration of the chloride channel opening when GABA is bound, thereby enhancing the inhibitory effect of GABA[3]. At higher concentrations, some barbiturates can directly activate the GABA-A receptor, causing the channel to open even in the absence of GABA.

Signaling Pathway

The interaction of this compound with the GABA-A receptor can be visualized as follows:

GABAA_Modulation cluster_membrane Neuronal Membrane GABAA GABA-A Receptor Channel Chloride (Cl-) Channel GABAA->Channel gates Cl_in Cl- Influx Channel->Cl_in allows GABA GABA GABA->GABAA binds Buthalital This compound Buthalital->GABAA binds allosterically Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization leads to

Caption: Modulation of the GABA-A receptor by this compound.

Quantitative Data on Related Short-Acting Barbiturates

The following tables summarize quantitative data on the electrophysiological effects of barbiturates structurally and functionally related to this compound.

Table 1: Effects of Barbiturates on GABA-A Receptor Currents

CompoundCell TypePreparationEffectConcentrationReference
PentobarbitalMouse Spinal NeuronsCultured NeuronsIncreased mean open time of GABA-A channels50 µM
PentobarbitalRat Neocortical NeuronsBrain SlicesIncreased decay time constant of GABAergic IPSCsEC50 = 41 µM
PhenobarbitalMouse Spinal NeuronsCultured NeuronsIncreased GABA-A channel mean open time500 µM
PhenobarbitalRat Neocortical NeuronsBrain SlicesIncreased decay time constant of GABAergic IPSCsEC50 = 144 µM
ThiopentalRat Prefrontal Cortex NeuronsAcutely Dissociated NeuronsInhibited NMDA-gated currentsIC50 = 33.6 µM

Table 2: Direct Activation of GABA-A Receptors by Barbiturates

CompoundCell TypePreparationEffectConcentrationReference
PentobarbitalRat Hippocampal NeuronsCultured NeuronsDirect activation of Cl- currentEC50 = 0.33 mM
PhenobarbitalRat Hippocampal NeuronsCultured NeuronsDirect activation of Cl- currentEC50 = 3.0 mM

Other Potential Electrophysiological Effects

While the primary mechanism of action of barbiturates is through GABA-A receptor modulation, other targets have been identified that may contribute to their overall electrophysiological profile.

  • Voltage-Gated Sodium Channels: Some studies suggest that at higher concentrations, barbiturates can inhibit voltage-gated sodium channels, which would contribute to the suppression of neuronal excitability by reducing the likelihood of action potential generation.

  • AMPA/Kainate Receptors: Barbiturates can also have inhibitory effects on ionotropic glutamate receptors, such as AMPA and kainate receptors, further contributing to a reduction in excitatory neurotransmission.

  • NMDA Receptors: As shown with thiopental, some barbiturates can inhibit NMDA receptor-mediated currents, which would also decrease excitatory signaling.

Experimental Protocols

The in vitro electrophysiological effects of compounds like this compound are typically investigated using the patch-clamp technique.

Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

1. Cell Preparation:

  • Primary neurons (e.g., from rodent hippocampus or cortex) are cultured on coverslips.

  • Alternatively, a stable cell line (e.g., HEK293) expressing specific GABA-A receptor subunits is used.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2.0 MgCl₂, 1.0 CaCl₂, 10.0 Glucose, 10.0 HEPES. pH adjusted to 7.2.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 0.1 CaCl₂, 2.0 MgCl₂, 2.0 Na₂-ATP, 1.1 EGTA, 10.0 HEPES. pH adjusted to 7.2. Cesium is used to block potassium channels.

3. Recording Procedure:

  • A glass micropipette with a resistance of 3-8 MΩ is filled with the internal solution.

  • The pipette is lowered onto a neuron, and a high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

  • The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -70 mV.

  • GABA (at a low concentration, e.g., EC₁₀) is applied to elicit a baseline current.

  • This compound is then co-applied with GABA to measure its modulatory effect on the GABA-A receptor current.

  • To test for direct activation, this compound is applied in the absence of GABA.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Neurons, HEK293) Seal Form Gigaohm Seal Cell_Culture->Seal Solution_Prep Prepare External and Internal Solutions Solution_Prep->Seal Pipette_Prep Pull and Fill Patch Pipettes Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Voltage Clamp Cell at -70 mV Whole_Cell->Voltage_Clamp Drug_Application Apply GABA and/or This compound Voltage_Clamp->Drug_Application Data_Acquisition Record Ionic Currents Drug_Application->Data_Acquisition Current_Analysis Analyze Current Amplitude, Kinetics, and Desensitization Data_Acquisition->Current_Analysis Dose_Response Generate Dose-Response Curves (EC50, IC50) Current_Analysis->Dose_Response

References

An In-depth Technical Guide on the Receptor Binding Profile and Affinity of Buthalital Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buthalital sodium is a short-acting barbiturate derivative that was developed as an anesthetic agent.[1] Although its clinical development was discontinued, its pharmacological profile as a barbiturate provides a clear framework for understanding its interaction with neuronal receptors. This technical guide delineates the receptor binding profile and affinity of this compound, primarily focusing on its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited availability of specific quantitative binding data for this compound, this document will draw upon the well-established pharmacology of the barbiturate class to infer its binding characteristics and will present representative data from other barbiturates where applicable.

Primary Target: The GABA-A Receptor

The principal molecular target for this compound, like all barbiturates, is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[2][3][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[5][6][7]

Mechanism of Action

This compound is classified as a positive allosteric modulator (PAM) of the GABA-A receptor.[8][9] This means it does not bind to the same site as GABA (the orthosteric site) but rather to a distinct allosteric site on the receptor complex.[9] The binding of this compound potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the inhibitory signal. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[8]

Quantitative Binding and Affinity Data

CompoundReceptor SubtypeAssay TypeMeasured Value (μM)Source
PentobarbitalGABA-AElectrophysiology (EC50)41[10]
PhenobarbitalGABA-AElectrophysiology (EC50)144[10]
PentobarbitalGABA-AElectrophysiology (Modulation)30[11]

Note: EC50 values in electrophysiology studies on barbiturates often reflect the concentration required to elicit a half-maximal potentiation of the GABA response or direct activation of the receptor.

Experimental Protocols

The binding affinity and functional modulation of barbiturates like this compound at the GABA-A receptor are typically determined using two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the affinity of a drug for a receptor by measuring the displacement of a radiolabeled ligand. For the barbiturate binding site on the GABA-A receptor, a common protocol involves using a radiolabeled cage convulsant, such as [35S]TBPS, which binds to a site believed to be closely associated with the barbiturate binding site.

Protocol Outline:

  • Membrane Preparation: Homogenization of brain tissue (e.g., rat cerebral cortex) in a suitable buffer, followed by centrifugation to isolate the cell membranes containing the GABA-A receptors.[1]

  • Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand (e.g., [35S]TBPS) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Assay (Patch-Clamp)

Whole-cell patch-clamp recording is a functional assay that directly measures the ion flow through the GABA-A receptor channel in response to GABA and its modulators. This technique provides information on the functional consequences of drug binding, such as potentiation of the GABA response.

Protocol Outline:

  • Cell Preparation: Neurons or cell lines expressing GABA-A receptors (e.g., HEK293 cells) are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single cell, establishing a high-resistance seal. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Drug Application: A baseline GABA-evoked current is established by applying a known concentration of GABA. Subsequently, GABA is co-applied with varying concentrations of the test barbiturate (e.g., this compound) to measure the potentiation of the chloride current.

  • Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed to determine the concentration of the barbiturate that produces a half-maximal enhancement of the GABA response (EC50).

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

Buthalital_Signaling cluster_neuron Postsynaptic Neuron cluster_channel GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) Cl_channel->Cl_channel_open Channel Opening Prolonged Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds to Orthosteric Site Buthalital This compound Buthalital->GABA_A Binds to Allosteric Site

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow arrow arrow start Start prep Membrane Preparation (Brain Tissue) start->prep incubate Incubation (Radioligand + Buthalital) prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for determining binding affinity via radioligand assay.

Logical Relationship of Positive Allosteric Modulation

PAM_Logic GABA_present GABA Present Potentiation Potentiated GABA Response GABA_present->Potentiation Buthalital_bound Buthalital Bound Buthalital_bound->Potentiation No_effect No Effect (at low concentrations) Buthalital_bound->No_effect No_GABA GABA Absent No_GABA->No_effect

Caption: Logical flow of this compound's modulatory action.

References

Methodological & Application

Application Notes and Protocol for the Preparation of Buthalital Sodium Solutions for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Buthalital sodium, a thiobarbiturate derivative, was investigated as a short-acting anesthetic agent.[1] Although its clinical development was discontinued, it remains a compound of interest for research purposes.[1] This document provides a detailed protocol for the preparation of this compound solutions for injection, intended for preclinical research and development activities. The protocol is based on established principles for the formulation of injectable barbiturates, particularly thiobarbiturates, due to the limited availability of specific formulation data for this compound.

Proper preparation of parenteral solutions is critical to ensure the safety, stability, and efficacy of the investigational compound. This protocol outlines the necessary materials, equipment, and procedures for reconstituting this compound powder into a sterile solution suitable for injection in a research setting. It also provides guidance on storage and handling to maintain the integrity of the prepared solution.

Physicochemical Data and Formulation Considerations

The formulation of injectable barbiturates, especially thiobarbiturates, is governed by their physicochemical properties. This compound, as a sodium salt of a weak acid, requires specific conditions to ensure its solubility and stability in an aqueous solution.

Table 1: Summary of Physicochemical Data and Formulation Parameters for Thiobarbiturate Solutions

ParameterValue/RecommendationRationale & References
Chemical Formula C₁₁H₁₅N₂NaO₂S[2]
Molecular Weight 262.31 g/mol [2]
Recommended Solvent Sterile Water for Injection, USPBarbiturates are often reconstituted with sterile water.[3]
pH of Reconstituted Solution 10.0 - 11.0Alkaline pH is crucial for the stability and solubility of thiobarbiturates.[4]
Buffering Agent Anhydrous Sodium Carbonate (e.g., 6% w/w of this compound)Used to achieve and maintain the required alkaline pH.[3][5]
Typical Concentration 2.5% w/v (25 mg/mL)A common concentration for injectable thiobarbiturates like thiopental.[3]
Appearance of Solution Clear and colorless to pale yellowThe solution should be free of particulate matter.
Storage of Reconstituted Solution Use promptly. If storage is necessary, store at 2-8°C for up to 24 hours.To minimize degradation and microbial growth.[4][6]
Tonicity Hypertonic (at 2.5% w/v)Dilution with an isotonic solution may be necessary for certain applications.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound powder (sterile)

  • Anhydrous Sodium Carbonate (sterile powder, if not already included in the this compound formulation)

  • Sterile Water for Injection, USP

  • Sterile, empty vials for reconstitution

  • Sterile syringes and needles (various sizes)

  • Sterile 0.22 µm syringe filters

  • 70% Isopropyl alcohol

  • Sterile, lint-free wipes

  • pH indicator strips (range 9-12) or a calibrated pH meter

Equipment:

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Analytical balance

  • Autoclave (for sterilization of equipment, if necessary)

  • Light source for visual inspection

Preparation of 2.5% (25 mg/mL) this compound Solution

This protocol describes the preparation of 10 mL of a 2.5% (w/v) this compound solution for injection. Adjust volumes as needed for your specific experimental requirements. All procedures should be performed under aseptic conditions in a laminar flow hood.

Step-by-Step Procedure:

  • Preparation of the Sterile Workspace:

    • Thoroughly clean and disinfect the laminar flow hood with 70% isopropyl alcohol.

    • Arrange all necessary sterile materials within the hood.

  • Weighing of Components:

    • If using separate components, accurately weigh 250 mg of sterile this compound powder and 15 mg of sterile anhydrous sodium carbonate.

    • If using a pre-formulated mixture, proceed to the next step.

  • Reconstitution:

    • Aseptically transfer the weighed this compound and sodium carbonate powders into a sterile vial.

    • Using a sterile syringe, draw up 10 mL of Sterile Water for Injection, USP.

    • Slowly add the Sterile Water for Injection to the vial containing the powder. To minimize foaming, direct the stream of water against the side of the vial.

  • Dissolution:

    • Gently swirl the vial to wet the powder.

    • Vortex the vial at a moderate speed until the powder is completely dissolved. Avoid vigorous shaking to prevent excessive foaming.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • pH Verification:

    • Using a sterile technique, withdraw a small aliquot of the solution to test the pH.

    • Apply the solution to a pH indicator strip or measure with a calibrated pH meter.

    • The pH should be within the range of 10.0 - 11.0. If the pH is outside this range, it may indicate improper formulation or degradation and the solution should be discarded.

  • Sterile Filtration (Optional but Recommended):

    • For added assurance of sterility, the reconstituted solution can be filtered through a sterile 0.22 µm syringe filter into a final sterile vial.

  • Labeling and Storage:

    • Label the final vial with the compound name ("this compound"), concentration (2.5% or 25 mg/mL), date of preparation, and "For Research Use Only".

    • The solution should be used promptly. If immediate use is not possible, store the vial upright at 2-8°C, protected from light, for no longer than 24 hours.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_prep Preparation cluster_formulation Formulation cluster_processing Processing cluster_final Final Product Prepare Sterile Workspace Prepare Sterile Workspace Weigh this compound & Sodium Carbonate Weigh this compound & Sodium Carbonate Prepare Sterile Workspace->Weigh this compound & Sodium Carbonate Transfer to Sterile Vial Transfer to Sterile Vial Weigh this compound & Sodium Carbonate->Transfer to Sterile Vial Add to Vial Add to Vial Measure Sterile Water for Injection Measure Sterile Water for Injection Measure Sterile Water for Injection->Add to Vial Dissolve Powder (Vortex) Dissolve Powder (Vortex) Add to Vial->Dissolve Powder (Vortex) Visual Inspection Visual Inspection Dissolve Powder (Vortex)->Visual Inspection pH Verification (10.0-11.0) pH Verification (10.0-11.0) Visual Inspection->pH Verification (10.0-11.0) Sterile Filtration (0.22 µm) Sterile Filtration (0.22 µm) pH Verification (10.0-11.0)->Sterile Filtration (0.22 µm) Label Vial Label Vial Sterile Filtration (0.22 µm)->Label Vial Store at 2-8°C (Use Promptly) Store at 2-8°C (Use Promptly) Label Vial->Store at 2-8°C (Use Promptly)

Caption: Workflow for preparing this compound solution.

Decision Tree for Troubleshooting

G Reconstituted Solution Reconstituted Solution Clear Solution? Clear Solution? Reconstituted Solution->Clear Solution? Precipitate Observed Precipitate Observed Clear Solution?->Precipitate Observed No pH within 10.0-11.0? pH within 10.0-11.0? Clear Solution?->pH within 10.0-11.0? Yes Discard Solution Discard Solution Precipitate Observed->Discard Solution pH too low pH too low pH within 10.0-11.0?->pH too low No Proceed to Use/Storage Proceed to Use/Storage pH within 10.0-11.0?->Proceed to Use/Storage Yes pH too low->Discard Solution

Caption: Troubleshooting guide for this compound solution preparation.

References

Application Notes and Protocols for Buthalital Sodium in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Buthalital sodium is a short-acting barbiturate derivative that was under development as an anesthetic agent but was never commercially marketed. As a result, there is a significant lack of established and validated dosage protocols for its use in rodent models. The following application notes and protocols are based on general principles of barbiturate anesthesia, data from similar short-acting barbiturates, and standard procedures for rodent handling and substance administration. It is imperative that researchers conduct pilot studies to determine the appropriate and safe dosage of this compound for their specific experimental needs, starting with very low doses and carefully monitoring the animals.

I. Introduction to this compound

This compound is a thiobarbiturate, a class of drugs that act as central nervous system depressants. Like other barbiturates, its primary mechanism of action is to enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedation and anesthesia.

II. Quantitative Data Summary

Due to the limited availability of data for this compound, the following table provides dosage information for other commonly used short-acting barbiturates in rodent models. This information should be used as a reference for designing pilot studies for this compound and not for direct application.

Table 1: Anesthetic Dosages of Common Barbiturates in Rodent Models

Anesthetic AgentSpeciesRoute of AdministrationAnesthetic Dosage (mg/kg)Approximate Duration of Anesthesia
Pentobarbital MouseIP40-9045-60 minutes
RatIP40-5045-60 minutes
Thiopental MouseIP30-4010-20 minutes
RatIV20-305-15 minutes

Note: The duration of anesthesia can be highly variable depending on the specific strain, age, sex, and health status of the animal, as well as the concentration and volume of the anesthetic solution.

III. Signaling Pathway of Barbiturate Action

Barbiturates, including this compound, exert their anesthetic effects by modulating the GABA-A receptor, a ligand-gated ion channel.

GABAA_Signaling Mechanism of Action of this compound cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABAA_receptor GABA-A Receptor Chloride_channel Chloride (Cl-) Channel (Closed) GABAA_receptor->Chloride_channel is part of Channel_opening Increased duration of Chloride Channel Opening GABAA_receptor->Channel_opening Potentiates effect of GABA GABA GABA GABA->GABAA_receptor Binds to orthosteric site Buthalital_sodium This compound Buthalital_sodium->GABAA_receptor Binds to allosteric site Chloride_influx Increased Cl- Influx Channel_opening->Chloride_influx Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Anesthesia Anesthesia Hyperpolarization->Anesthesia

Caption: Mechanism of this compound action at the GABA-A receptor.

IV. Experimental Protocols

A. Preparation of this compound Solution

  • Reconstitution: this compound is typically supplied as a powder. Reconstitute the powder with a sterile, isotonic diluent such as 0.9% saline or sterile water for injection. The desired concentration will depend on the target dosage and the appropriate injection volume for the animal's weight.

  • pH Adjustment: Barbiturate solutions are often alkaline and can cause tissue irritation. If possible, adjust the pH of the solution to be closer to physiological pH (7.2-7.4) using a sterile buffer, while ensuring the stability and solubility of the compound.

  • Sterility: All solutions for injection must be sterile. If not prepared under aseptic conditions, the final solution should be filter-sterilized using a 0.22 µm syringe filter.

B. Intraperitoneal (IP) Injection Protocol

IP injection is a common route for administering anesthetics to rodents.

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For a two-person technique, one person can scruff the animal and support its body while the other performs the injection. For a one-person technique, gently grasp the animal and turn it to a supine position, securing the head and hindquarters.

  • Injection Site: The preferred injection site is the lower right or left abdominal quadrant. This location minimizes the risk of injecting into the cecum, bladder, or other vital organs.

  • Needle and Syringe: Use a 23-27 gauge needle of appropriate length (e.g., 0.5 to 1 inch). The syringe size should be appropriate for the volume to be injected.

  • Injection Procedure:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or other fluid should enter the syringe).

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the animal to a clean, warm cage for observation.

  • Maximum Injection Volume:

    • Mouse: 10 ml/kg

    • Rat: 10 ml/kg

C. Intravenous (IV) Injection Protocol (Lateral Tail Vein)

IV injection provides a more rapid onset of anesthesia but requires more skill.

  • Animal Restraint and Warming: Place the rodent in a suitable restrainer. Warming the tail with a heat lamp or warm water will cause vasodilation, making the lateral tail veins more visible and accessible.

  • Needle and Syringe: Use a 27-30 gauge needle attached to a small syringe (e.g., 1 ml).

  • Injection Procedure:

    • Position the tail for clear visualization of one of the lateral veins.

    • Swab the tail with 70% ethanol.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful cannulation is often indicated by a small amount of blood entering the hub of the needle.

    • Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to a clean, warm cage for observation.

  • Maximum Bolus Injection Volume:

    • Mouse: 5 ml/kg

    • Rat: 5 ml/kg

D. Monitoring During Anesthesia

  • Induction: Observe the time to loss of the righting reflex.

  • Depth of Anesthesia: Monitor the respiratory rate and pattern. Check for the absence of a pedal withdrawal reflex (toe pinch) to confirm a surgical plane of anesthesia.

  • Physiological Support: Maintain the animal's body temperature using a heating pad, as anesthetics can induce hypothermia. Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Recovery: Monitor the animal continuously until it is fully ambulatory.

V. Experimental Workflow for Dose Determination

A pilot study is essential to determine a safe and effective dose of this compound.

Dose_Finding_Workflow Workflow for this compound Dose Determination start Start lit_review Review Literature for Similar Barbiturates start->lit_review select_dose Select a Low Starting Dose lit_review->select_dose prepare_solution Prepare Sterile This compound Solution select_dose->prepare_solution administer Administer to a Small Cohort of Animals prepare_solution->administer monitor Monitor Anesthetic Depth, Induction, and Recovery Times administer->monitor evaluate Evaluate Efficacy and Adverse Effects monitor->evaluate adjust_dose Adjust Dose evaluate->adjust_dose If not optimal optimal_dose Optimal Dose Determined evaluate->optimal_dose If optimal adjust_dose->select_dose Increase or decrease

Caption: A stepwise approach for determining the appropriate dosage of this compound.

Application Notes and Protocols for Intravenous Administration of Buthalital Sodium in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthalital sodium, also known as Butabarbital sodium, is a short- to intermediate-acting barbiturate.[1][2] In preclinical research, it serves as a central nervous system depressant, primarily utilized for its sedative and hypnotic properties.[1] Its mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to decreased neuronal excitability.[3] This document provides detailed application notes and protocols for the intravenous (IV) administration of this compound in preclinical studies, with a focus on rodent models.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for the intravenous administration of this compound in preclinical animal models. It is important to note that specific pharmacokinetic and pharmacodynamic data for intravenous this compound is limited in publicly available literature. The data presented for other barbiturates is for comparative purposes and should be used with caution.

ParameterSpeciesValueRoute of AdministrationReference
LD50 Rat209 mg/kgIntravenous[4]
LD50 Mouse218 mg/kgIntravenous[4]

LD50: Median lethal dose

ParameterDrugSpeciesValueRoute of AdministrationReference
Anesthetic Dose PentobarbitalRat70-85 mg/kgIntraperitoneal[5]
Anesthetic Dose PentobarbitalMouse50-90 mg/kgIntraperitoneal[6]
Plasma Half-life ButabarbitalHuman (Adult)~100 hoursOral[1]

Experimental Protocols

Preparation of this compound for Intravenous Injection

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride for Injection (Normal Saline)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • pH meter and adjustment solutions (e.g., sterile sodium hydroxide, hydrochloric acid) if necessary

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount: Determine the total volume and desired concentration of the this compound solution needed for the experiment.

  • Weigh the powder: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolution: Aseptically add the weighed powder to a sterile vial. Add a portion of the sterile 0.9% sodium chloride and vortex until the powder is completely dissolved. This compound is freely soluble in water.[1]

  • Volume adjustment: Add the remaining sterile 0.9% sodium chloride to reach the final desired volume and concentration.

  • pH check and adjustment (if necessary): The pH of the solution should be close to physiological pH (around 7.4) to minimize irritation upon injection. Barbiturate solutions can be alkaline.[7] If necessary, adjust the pH using sterile acid or base solutions. Note that changes in pH can affect the stability of the solution, with precipitation possible at a more acidic pH.[8][9]

  • Sterile filtration: Filter the final solution through a 0.22 µm sterile filter into a final sterile container to ensure sterility.

  • Storage and Stability: Store the prepared solution at 4°C and protect it from light.[9] The stability of barbiturate solutions can be limited, and it is recommended to use freshly prepared solutions. Studies on phenobarbital sodium, a related compound, have shown stability for up to four weeks at 4°C when diluted in 0.9% sodium chloride.[9][10] However, the stability of this compound solutions should be independently verified.

Intravenous Administration in Rodents (Rat/Mouse)

Materials:

  • Prepared this compound solution

  • Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats)

  • Animal restrainer

  • Warming pad

  • 70% ethanol or other suitable disinfectant

Protocol:

  • Animal Preparation: Acclimatize the animal to the experimental environment to reduce stress. Weigh the animal to accurately calculate the dose volume.

  • Restraint: Place the animal in a suitable restrainer to immobilize it and provide access to the injection site. The lateral tail vein is the most common site for intravenous injection in rodents.

  • Site Preparation: Gently warm the tail using a warming pad or lamp to dilate the vein, making it more visible and accessible. Clean the injection site with 70% ethanol.

  • Injection:

    • Load the calculated volume of this compound solution into a sterile syringe.

    • Carefully insert the needle into the lateral tail vein, bevel up.

    • A successful cannulation is often indicated by a flash of blood in the hub of the needle.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and it should be withdrawn and reinserted.

  • Post-injection Monitoring:

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Monitor the animal for the onset of anesthesia, which is typically characterized by the loss of the righting reflex.

    • Continuously monitor vital signs, including respiratory rate and heart rate. Barbiturates are known respiratory depressants.[1]

    • Maintain the animal's body temperature using a warming pad throughout the procedure.

Mandatory Visualizations

Signaling Pathway of this compound

Buthalital_Sodium_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Buthalital_Sodium This compound Buthalital_Sodium->GABA_A_Receptor Positive Allosteric Modulator

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Intravenous Administration

IV_Administration_Workflow start Start prep_solution Prepare this compound Solution start->prep_solution animal_prep Animal Preparation (Weighing, Acclimatization) prep_solution->animal_prep restraint Restrain Animal animal_prep->restraint injection_site Prepare Injection Site (Tail Vein) restraint->injection_site injection Intravenous Injection injection_site->injection monitoring Monitor Anesthesia & Vital Signs injection->monitoring procedure Experimental Procedure monitoring->procedure recovery Recovery or Euthanasia procedure->recovery end End recovery->end

References

Application Notes and Protocols for Buthalital Sodium in Terminal Surgical Procedures in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of buthalital sodium as an anesthetic agent for terminal surgical procedures in rats. The information is compiled from established guidelines for rodent anesthesia and data on pharmacologically similar barbiturates.

Introduction

This compound is a short-acting barbiturate anesthetic. Like other barbiturates, it induces anesthesia by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex in the central nervous system. This leads to increased chloride ion conductance, hyperpolarization of neuronal membranes, and subsequent depression of neuronal activity, resulting in sedation and hypnosis. Due to its profound depressive effects on the respiratory and cardiovascular systems, this compound is primarily recommended for non-survival (terminal) surgical procedures.

Data Presentation

Recommended Dosage and Anesthetic Parameters for Barbiturates in Rats

The following table summarizes recommended intraperitoneal (IP) dosages and expected anesthetic parameters for barbiturates commonly used in rats. These values can serve as a starting point for determining the appropriate dosage of this compound. It is crucial to perform a pilot study to determine the optimal dose for the specific strain, age, and sex of the rats being used.

Anesthetic AgentDosage (mg/kg, IP)Onset of Anesthesia (minutes)Duration of Surgical Anesthesia (minutes)Notes
This compound (projected) 40 - 60~ 3 - 7~ 30 - 60Dose should be determined empirically.
Thiopental Sodium504.37 ± 0.23[1]43 ± 3.39[1]Rapid induction and recovery.[1]
Pentobarbital Sodium50 - 90[2]Variable60 - 136Anesthetic dose is near the lethal dose.
Thiobutabarbital (Inactin)100 - 160Slower> 240Very long duration of action, suitable for lengthy terminal procedures.
Physiological Monitoring Parameters in Anesthetized Rats

Continuous monitoring of physiological parameters is essential to ensure an appropriate depth of anesthesia and animal welfare, even in terminal procedures.

ParameterNormal Range (Awake)Acceptable Range (Anesthetized)
Respiratory Rate 70 - 110 breaths/min[3]35 - 55 breaths/min (a 50% drop is acceptable)[3]
Heart Rate 260 - 500 beats/min[3]200 - 400 beats/min
Core Body Temperature 35.9 - 37.5 °C[3]35.9 - 37.5 °C[4]
Mucous Membrane Color Pink[3]Pink[3]
Capillary Refill Time (CRT) < 2 seconds[3]< 2 seconds[3]

Experimental Protocols

Materials
  • This compound for injection

  • Sterile 0.9% saline or sterile water for injection (for reconstitution)

  • Syringes (1 mL or 3 mL) and needles (23-25 gauge)

  • Animal scale

  • Heating pad

  • Ophthalmic ointment

  • Surgical instruments

  • Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

  • Personal protective equipment (lab coat, gloves, mask)

Pre-Surgical Preparation
  • Animal Acclimation: Allow newly arrived animals an acclimation period of at least 3 days prior to any procedure.[3]

  • Fasting: Pre-anesthetic fasting is generally not necessary for rats as they cannot vomit. If required for specific experimental reasons, limit fasting to 2-3 hours. Water should not be restricted.[3][5]

  • Animal Weighing: Accurately weigh each animal immediately before anesthetic administration to ensure correct dosage calculation.

  • Anesthetic Preparation:

    • Reconstitute the lyophilized this compound powder with the appropriate volume of sterile saline or water for injection to achieve the desired final concentration.

    • Ensure the solution is completely dissolved and at room temperature before administration.

    • Label the vial with the drug name, concentration, and date of reconstitution.

Anesthetic Administration (Intraperitoneal Injection)
  • Restraint: Gently but firmly restrain the rat.

  • Injection Site: The preferred site for intraperitoneal injection is the lower right abdominal quadrant. This avoids injection into the cecum, bladder, or liver.

  • Injection Technique:

    • Tilt the animal's head downwards at a slight angle.

    • Insert a 23-25 gauge needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of this compound solution smoothly.

  • Post-Injection:

    • Return the animal to a clean, quiet cage.

    • Begin monitoring for the onset of anesthesia.

Monitoring Anesthetic Depth and Physiological Status
  • Induction: The time to loss of the righting reflex is considered the onset of anesthesia.[6]

  • Surgical Plane of Anesthesia: Confirm a surgical plane of anesthesia by the absence of a pedal withdrawal reflex (toe pinch). The animal's breathing should be regular and deep.

  • Continuous Monitoring: Throughout the surgical procedure, monitor and record the following parameters every 15 minutes:

    • Respiratory rate and pattern.

    • Heart rate (using a pulse oximeter or by palpation).

    • Core body temperature (using a rectal probe). Maintain body temperature using a heating pad.[5]

    • Mucous membrane color.

  • Supportive Care:

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[3]

    • For prolonged procedures, consider administering warmed subcutaneous or intraperitoneal fluids (5-10 ml/kg/hr) to maintain hydration.[4]

Terminal Procedure and Euthanasia
  • Once the surgical procedure is complete, euthanasia should be performed while the animal is still under deep anesthesia.

  • Acceptable methods of euthanasia following anesthesia include exsanguination, transcardial perfusion, or an overdose of a chemical agent (e.g., a higher dose of this compound or potassium chloride).

Visualizations

Signaling Pathway of Barbiturate Action

G cluster_neuron Postsynaptic Neuron cluster_drugs Anesthetic Agents GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Cl_channel->Hyperpolarization Cl- Influx Buthalital This compound (Barbiturate) Buthalital->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds to

Caption: Mechanism of action of this compound on the GABA-A receptor.

Experimental Workflow

G A Animal Preparation (Acclimation, Weighing) B Anesthetic Preparation (Reconstitution, Dosage Calculation) A->B C Anesthetic Administration (Intraperitoneal Injection) B->C D Monitoring Induction (Loss of Righting Reflex) C->D E Confirmation of Surgical Anesthesia (Loss of Pedal Withdrawal Reflex) D->E F Terminal Surgical Procedure E->F G Continuous Physiological Monitoring (HR, RR, Temp) F->G H Euthanasia (Under Deep Anesthesia) F->H G->F

Caption: Workflow for terminal surgical procedures in rats using this compound.

Decision Logic for Anesthetic Use

G Start Procedure Planned? Survival Survival Surgery? Start->Survival Terminal Terminal Surgery Survival->Terminal No Inhalant Use Inhalant Anesthesia (e.g., Isoflurane) Survival->Inhalant Yes Injectable Consider Injectable Anesthetic Terminal->Injectable Short_Proc Short Duration (<60 min)? Injectable->Short_Proc Buthalital Use this compound or similar short-acting barbiturate Short_Proc->Buthalital Yes Long_Proc Long Duration (>60 min)? Thiobutabarbital Use Thiobutabarbital (Inactin) or other long-acting agent Long_Proc->Thiobutabarbital Yes Short_proc Short_proc Short_proc->Long_Proc No

Caption: Decision tree for selecting an anesthetic for rat surgical procedures.

References

Application of Buthalital Sodium in Neuroscience Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthalital sodium is a short-to-intermediate acting barbiturate that, like other members of its class, exerts its principal effects on the central nervous system by modulating inhibitory neurotransmission. Its primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that plays a crucial role in regulating neuronal excitability. In the field of neuroscience, particularly in ex vivo brain slice electrophysiology, this compound can be a valuable tool for dissecting the mechanisms of synaptic inhibition and for studying the effects of allosteric modulators on neuronal function.

This application note provides a detailed overview of the use of this compound in brain slice electrophysiology, including its mechanism of action, experimental protocols, and expected outcomes. While specific data for this compound in this preparation is limited in the current literature, the provided protocols and concentration ranges are extrapolated from studies on structurally and functionally similar barbiturates, such as pentobarbital and amobarbital.

Mechanism of Action

This compound, as a barbiturate, primarily enhances the function of GABA-A receptors.[1] Its mechanism of action involves:

  • Potentiation of GABA-A Receptor-Mediated Currents: this compound binds to an allosteric site on the GABA-A receptor complex, increasing the duration of chloride channel opening in the presence of GABA.[1] This leads to a prolonged and enhanced inhibitory postsynaptic current (IPSC), resulting in hyperpolarization of the postsynaptic neuron and a decrease in its excitability.

  • Direct Activation of GABA-A Receptors: At higher concentrations, this compound can directly gate the GABA-A receptor channel, even in the absence of GABA. This leads to a tonic inhibitory current, further reducing neuronal firing.

  • Inhibition of Excitatory Neurotransmission: Some barbiturates have also been shown to inhibit excitatory neurotransmission by acting on AMPA and kainate glutamate receptors, which can contribute to their overall sedative and anesthetic effects.[1]

Quantitative Data on Related Barbiturates in Slice Electrophysiology

The following table summarizes quantitative data obtained from slice electrophysiology studies using barbiturates with similar mechanisms of action to this compound. These values can serve as a starting point for determining the optimal concentration range for this compound in specific experimental paradigms.

BarbituratePreparationConcentration RangeEffectReference
PentobarbitalRat neocortical slices41 µM (EC50)Increased decay time constant of GABAAergic IPSCs[2]
AmobarbitalRat neocortical slices103 µM (EC50)Increased decay time constant of GABAAergic IPSCs[2]
PhenobarbitalRat neocortical slices144 µM (EC50)Increased decay time constant of GABAAergic IPSCs[2]
PhenobarbitalRat neocortical slices133 µM (EC50)Increased input conductance (direct GABA-A agonism)[2]
PentobarbitalHuman recombinant GABA-A receptors (α1β2γ2s)20-35 µMPotentiation of GABA responses[3]
PentobarbitalHuman recombinant GABA-A receptors (α6β2γ2s)58 µMDirect activation of GABA-A receptors[3]

Experimental Protocols

The following protocols provide a general framework for the application of this compound in acute brain slice electrophysiology.

Acute Brain Slice Preparation

This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings.

  • Anesthesia and Perfusion:

    • Anesthetize the animal (e.g., rodent) with an appropriate anesthetic (e.g., isoflurane, pentobarbital).

    • Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution is N-methyl-D-glucamine (NMDG)-based artificial cerebrospinal fluid (aCSF) to enhance neuronal viability.

  • Brain Extraction and Slicing:

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

    • Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-400 µm).

    • Collect the slices in a holding chamber containing aCSF at 32-34°C for an initial recovery period (approximately 10-15 minutes).

  • Slice Recovery:

    • Transfer the slices to a holding chamber with aCSF at room temperature and allow them to recover for at least 1 hour before recording. Continuously bubble the aCSF with 95% O2 / 5% CO2.

Whole-Cell Patch-Clamp Recording

This protocol describes how to record synaptic currents from individual neurons in a brain slice.

  • Slice Transfer and Visualization:

    • Transfer a single brain slice to the recording chamber of an upright microscope.

    • Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize individual neurons using differential interference contrast (DIC) optics.

  • Pipette Pulling and Filling:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

    • Fill the pipettes with an appropriate internal solution. The composition of the internal solution will depend on the specific parameters being measured (e.g., a cesium-based solution for voltage-clamp recordings of inhibitory currents).

  • Establishing a Whole-Cell Recording:

    • Approach a target neuron with the patch pipette while applying positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Record baseline synaptic activity (e.g., spontaneous or evoked IPSCs) for a stable period before applying this compound.

Application of this compound
  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in distilled water or a suitable solvent.

    • On the day of the experiment, dilute the stock solution to the final desired concentrations in the recording aCSF.

  • Bath Application:

    • Switch the perfusion from the control aCSF to the aCSF containing this compound.

    • Allow sufficient time for the drug to equilibrate in the recording chamber and exert its effects. This typically takes several minutes.

    • Record the changes in synaptic currents in the presence of this compound.

  • Washout:

    • To determine the reversibility of the drug's effects, switch the perfusion back to the control aCSF and monitor the recovery of synaptic activity.

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

Buthalital_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to orthosteric site Buthalital Buthalital Sodium Buthalital->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Increases influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Slice Electrophysiology

Slice_Electrophysiology_Workflow A 1. Anesthesia & Transcardial Perfusion B 2. Brain Extraction & Slicing A->B C 3. Slice Recovery (>1 hour) B->C D 4. Transfer Slice to Recording Chamber C->D E 5. Obtain Whole-Cell Patch-Clamp Recording D->E F 6. Record Baseline Synaptic Activity E->F G 7. Bath Apply This compound F->G H 8. Record Drug Effect G->H I 9. Washout H->I J 10. Data Analysis I->J

Caption: Experimental workflow for brain slice electrophysiology.

Logical Relationship of this compound's Effects

Buthalital_Effects Buthalital This compound GABA_A_R GABA-A Receptor Buthalital->GABA_A_R Primary Target Glutamate_R Glutamate Receptors (AMPA/Kainate) Buthalital->Glutamate_R Secondary Target Potentiation Potentiation of GABAergic Currents GABA_A_R->Potentiation Direct_Activation Direct Activation (High Concentrations) GABA_A_R->Direct_Activation Inhibition_Exc Inhibition of Excitatory Currents Glutamate_R->Inhibition_Exc Increased_IPSC_Duration Increased IPSC Duration Potentiation->Increased_IPSC_Duration Tonic_Inhibition Tonic Inhibition Direct_Activation->Tonic_Inhibition Decreased_EPSC_Amplitude Decreased EPSC Amplitude Inhibition_Exc->Decreased_EPSC_Amplitude Neuronal_Inhibition Overall Neuronal Inhibition Increased_IPSC_Duration->Neuronal_Inhibition Tonic_Inhibition->Neuronal_Inhibition Decreased_EPSC_Amplitude->Neuronal_Inhibition

Caption: Logical relationship of this compound's effects on neurons.

References

High-performance liquid chromatography (HPLC) method for Buthalital sodium

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Buthalital Sodium

Disclaimer: As of October 2025, a specific, officially validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound is not extensively documented in publicly available scientific literature. The following application note and protocol describe a proposed, robust reversed-phase HPLC (RP-HPLC) method developed based on established principles for the analysis of barbiturates and thiobarbiturate compounds.[1][2][3][4] This method is intended for research, drug development, and quality control purposes and should be fully validated by the end-user for its intended application.

Application Note

Introduction

This compound is a short-acting anesthetic and a member of the thiobarbiturate class of drugs.[5][6] Accurate and reliable quantification is essential for quality control in pharmaceutical manufacturing and for various research applications. This document details a selective and precise RP-HPLC method for the determination of this compound. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, ensuring effective separation and reproducible results.[7] Detection is performed using a UV detector, a common and reliable technique for barbiturate analysis.[7]

Principle

The chromatographic separation is achieved on a reversed-phase C18 column.[1][7] this compound, being a moderately nonpolar compound, is retained on the hydrophobic stationary phase. It is then eluted using a polar mobile phase composed of an aqueous buffer and an organic modifier (acetonitrile). The composition of the mobile phase is optimized to achieve a suitable retention time, good peak symmetry, and resolution from potential impurities. Quantification is based on the measurement of the peak area at the analyte's UV absorbance maximum, which is then compared against a calibration curve generated from reference standards of known concentrations.

Chromatographic Conditions

The proposed instrumental parameters for this analysis are summarized in the table below.

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography System
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20mM Potassium Phosphate Monobasic (pH 4.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C (Ambient)
Detection UV at 240 nm
Run Time Approximately 10 minutes

Method Validation Summary (Illustrative Data)

The proposed method is expected to demonstrate excellent performance characteristics upon validation. The following tables summarize typical data that should be obtained.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (Arbitrary Units)
10150,234
25375,678
50751,345
1001,502,789
1502,253,567
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=18, 3 days)
50< 1.0%< 1.5%
100< 0.8%< 1.2%
150< 0.8%< 1.2%

Table 3: Accuracy (Recovery)

Spike LevelConcentration (µg/mL)Mean Recovery (%)
80%8099.5%
100%100100.2%
120%12099.8%

Table 4: Sensitivity

ParameterValue (µg/mL)
Limit of Detection (LOD) ~0.5
Limit of Quantification (LOQ) ~1.5

Experimental Protocols

1. Reagent and Solution Preparation

  • Mobile Phase Preparation (1 L):

    • Phosphate Buffer (20mM, pH 4.5): Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in approximately 950 mL of HPLC-grade water. Adjust the pH to 4.5 using dilute phosphoric acid. Make up the final volume to 1000 mL with HPLC-grade water.

    • Mobile Phase: Mix 600 mL of the prepared Phosphate Buffer with 400 mL of HPLC-grade acetonitrile.

    • Filter the final mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath before use.

  • Diluent Preparation:

    • Use the mobile phase as the diluent for preparing standard and sample solutions to ensure compatibility and good peak shape.

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the stock standard solution with the diluent.

3. Sample Preparation (for Bulk Drug Substance)

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 1000 µg/mL.

  • Perform a further dilution if necessary to bring the concentration within the linear range of the calibration curve (e.g., dilute 1.0 mL to 10.0 mL for a final concentration of 100 µg/mL).

4. HPLC Analysis Procedure

  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions. It is recommended to bracket the sample injections with injections of a check standard (e.g., 100 µg/mL) to monitor system stability.

  • Upon completion of the analytical run, flush the column with a high-organic wash solution (e.g., 80:20 Acetonitrile:Water) before storing it according to the manufacturer's recommendations.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation reagent_prep->sample_prep injection Inject Standards & Samples standard_prep->injection sample_prep->injection system_setup HPLC System Setup & Equilibration system_setup->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq integration Peak Integration & Identification chrom_acq->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples integration->quantification calibration->quantification report Final Report Generation quantification->report

References

Application Notes and Protocols for Inducing Short-Term Anesthesia with Buthalital Sodium in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Buthalital sodium is a short-acting barbiturate derivative for which development was discontinued; it was never commercially marketed[1][2]. Consequently, specific data on its use in mice, including established protocols and precise pharmacokinetic and pharmacodynamic parameters, are not available in published literature. The following application notes and protocols are therefore a proposed methodology based on the known properties of this compound and data extrapolated from similar short-acting barbiturates, such as pentobarbital and thiopental. Researchers should exercise extreme caution and conduct thorough dose-finding and safety studies before adopting this proposed protocol.

Introduction

This compound (5-allyl-5-isobutyl-2-thiobarbituric acid sodium salt) is a barbiturate that was investigated for its potential as a short-acting intravenous anesthetic[3]. Like other barbiturates, it is presumed to exert its anesthetic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor[4][5]. Its rapid elimination rate was a potential reason for the discontinuation of its development[2]. These characteristics suggest it could be suitable for brief surgical or non-surgical procedures in mice where rapid induction and recovery are desirable.

Mechanism of Action

Barbiturates, including presumably this compound, enhance the inhibitory effects of GABA on the central nervous system. They bind to an allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel[5][6]. This binding increases the duration of chloride channel opening when GABA binds to the receptor, leading to an prolonged influx of chloride ions into the neuron[5]. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to generalized central nervous system depression, sedation, and anesthesia. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA[7][8].

Signaling Pathway of Barbiturate Action on GABA-A Receptor

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor (Chloride Channel) Cl_channel Chloride (Cl-) Influx GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Inhibition Neuronal Inhibition (Anesthesia) Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds Buthalital This compound Buthalital->GABA_A Allosteric Modulation (Increases duration of opening)

Caption: Mechanism of this compound action on the GABA-A receptor.

Proposed Quantitative Data

The following table summarizes the expected anesthetic properties of this compound in mice based on data from other short-acting barbiturates like thiopental. These values are hypothetical and must be determined experimentally.

ParameterExpected RangeRoute of AdministrationNotes
Dosage 30 - 50 mg/kgIntraperitoneal (IP)Dose-dependent effects. Lower doses may produce sedation, while higher doses are required for surgical anesthesia.
Induction Time 3 - 5 minutesIPTime from injection to loss of righting reflex.
Duration of Anesthesia 10 - 20 minutesIPTime from loss of righting reflex to its return. This is the expected duration of surgical anesthesia.
Recovery Time 20 - 40 minutesIPTime from return of righting reflex to full ambulation and normal behavior.

Experimental Protocols

Preparation of this compound Solution
  • Chemical Information:

    • Molecular Formula: C₁₁H₁₅N₂NaO₂S[3][9][10]

    • Molecular Weight: 262.31 g/mol [9]

  • Reconstitution:

    • This compound is a pale yellow, hygroscopic powder that is freely soluble in water[3].

    • Prepare a stock solution of 10 mg/mL in sterile, pyrogen-free 0.9% saline.

    • Warm the saline slightly (to ~37°C) to aid dissolution if necessary.

    • Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

    • Store the solution protected from light and use within 24 hours of preparation. The stability of reconstituted this compound is not well-documented.

Animal Handling and Preparation
  • Acclimation: Allow mice to acclimate to the housing facility for at least 3 days prior to the experiment[11].

  • Fasting: Pre-anesthetic fasting is generally not required for mice. If necessary for the experimental procedure, limit fasting to 2-3 hours, but do not restrict access to water[11].

  • Weighing: Accurately weigh each mouse immediately before anesthetic administration to calculate the correct dose.

Anesthetic Administration (Intraperitoneal Injection)
  • Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: The preferred site for intraperitoneal (IP) injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection Procedure:

    • Use a 25-27 gauge needle.

    • Tilt the mouse's head downwards at a 30-45 degree angle.

    • Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of this compound solution smoothly. The maximum recommended IP injection volume in adult mice is 0.1 to 1 mL[4].

Monitoring of Anesthetic Depth

Continuous monitoring of the anesthetized animal is crucial.

  • Induction:

    • Place the mouse in a clean, warm cage and observe for the loss of the righting reflex (the inability of the mouse to right itself when placed on its back). This indicates the onset of anesthesia.

  • Maintenance of Anesthesia:

    • Pedal Withdrawal Reflex: Pinch a toe firmly. The absence of a withdrawal reflex indicates a surgical plane of anesthesia[12][13].

    • Respiratory Rate: Monitor the respiratory rate, which should be between 55 and 100 breaths per minute under anesthesia. A significant drop below this range may indicate an overly deep anesthetic plane[11].

    • Heart Rate: Normal heart rate in an anesthetized mouse is 300-500 beats per minute[11].

    • Body Temperature: Mice are prone to hypothermia under anesthesia. Maintain body temperature between 36.0°C and 38.0°C using a heating pad or other warming device[11].

    • Mucous Membrane Color: Gums and other mucous membranes should remain pink. Pale or blue coloration indicates poor perfusion or oxygenation[11].

  • Recovery:

    • Continue monitoring every 15 minutes until the animal is fully ambulatory[11].

    • Provide a heat source during the recovery period.

    • Place food and water on the cage floor to encourage eating and drinking as soon as the mouse is able[11].

Experimental Workflow Diagram

Experimental_Workflow start Start weigh_mouse Accurately Weigh Mouse start->weigh_mouse calculate_dose Calculate Dose of This compound weigh_mouse->calculate_dose prepare_injection Prepare Injection calculate_dose->prepare_injection administer_ip Administer via Intraperitoneal Injection prepare_injection->administer_ip monitor_induction Monitor for Loss of Righting Reflex administer_ip->monitor_induction check_anesthesia Confirm Surgical Anesthesia (Pedal Withdrawal Reflex) monitor_induction->check_anesthesia check_anesthesia->monitor_induction Anesthesia Inadequate procedure Perform Experimental Procedure check_anesthesia->procedure Anesthesia Adequate monitor_vitals Continuously Monitor Vitals (Temp, Respiration, Heart Rate) procedure->monitor_vitals recovery Monitor Recovery (Return of Righting Reflex, Ambulation) procedure->recovery end End of Procedure recovery->end

Caption: Workflow for inducing and monitoring short-term anesthesia in mice.

Safety and Considerations

  • Respiratory Depression: Barbiturates are potent respiratory depressants. Be prepared to provide respiratory support if necessary.

  • Cardiovascular Depression: Hypotension and bradycardia can occur.

  • Hypothermia: The high surface area to body mass ratio in mice makes them highly susceptible to heat loss during anesthesia[4].

  • Strain, Sex, and Age Differences: The response to anesthetics can vary significantly between different mouse strains, sexes, and ages.

  • Drug Interactions: Barbiturates can interact with other drugs. Ensure a thorough understanding of any potential interactions with other compounds used in the experiment.

  • Controlled Substance: this compound is a controlled substance in some jurisdictions. Ensure compliance with all local and institutional regulations regarding its acquisition, storage, and use.

References

Monitoring Anesthesia Depth with Buthital Sodium: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of techniques for monitoring the depth of anesthesia induced by Buthital sodium, a short-to-intermediate-acting barbiturate. The information presented is intended to guide researchers in designing and conducting experiments involving this anesthetic agent. Given the limited specific data on Buthital sodium, information from related barbiturates, such as thiopental and pentobarbital, has been included to provide a comprehensive understanding of the expected physiological and neurological effects.

Mechanism of Action

Buthital sodium, like other barbiturates, exerts its anesthetic effects primarily by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the duration of chloride channel opening, leading to hyperpolarization of neuronal membranes and a generalized depression of the central nervous system (CNS).

Buthital_sodium Buthital Sodium GABA_A_Receptor GABA-A Receptor Buthital_sodium->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Prolongs Opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increases Cl- Influx CNS_Depression CNS Depression (Anesthesia) Neuronal_Hyperpolarization->CNS_Depression Leads to

Figure 1: Simplified signaling pathway of Buthital sodium's anesthetic action.

Pharmacokinetic Properties

The pharmacokinetic profile of Buthital sodium is expected to be similar to other intermediate-acting barbiturates. The following table summarizes key pharmacokinetic parameters for related compounds, which can serve as a reference for experimental design.

ParameterButabarbital SodiumThiopentalPentobarbital
Onset of Action 3/4 to 1 hour (oral)[1]Immediate (IV)Immediate (IV)[2]
Duration of Action 6 to 8 hours (oral)[1]Short (due to redistribution)1 to 4 hours (sedative effects)
Elimination Half-life ~100 hours[1]3-26 hours[3]15 to 50 hours[2][4]
Protein Binding Data not available75-90%20-45%[4]
Metabolism Hepatic microsomal enzymes[1]Hepatic[3][5]Hepatic (first-pass metabolism)[2][4]
Excretion Primarily urine (as metabolites)[1]Renal[3]Primarily urine (as inactive metabolites)

Monitoring Techniques

The depth of anesthesia induced by Buthital sodium can be effectively monitored using several neurophysiological techniques. These methods provide a more objective assessment of anesthetic depth than clinical signs alone.

Electroencephalography (EEG)

Principle: EEG measures the electrical activity of the brain. Anesthetic agents like Buthital sodium produce characteristic, dose-dependent changes in EEG patterns.

Expected EEG Changes with Buthital Sodium:

  • Awake State: Low-voltage, high-frequency beta and gamma activity.

  • Light Anesthesia: Increased amplitude and a shift towards slower alpha and theta frequencies.

  • Surgical Anesthesia: Predominance of high-amplitude, low-frequency delta waves.

  • Deep Anesthesia: Appearance of burst suppression, characterized by periods of high-amplitude activity alternating with periods of isoelectricity (suppression). The duration of suppression increases with anesthetic depth.

  • Very Deep Anesthesia: Isoelectric or "flat-line" EEG.

Awake Awake (Beta/Gamma) Light Light Anesthesia (Alpha/Theta) Light->Awake Decreasing Anesthetic Depth Surgical Surgical Anesthesia (Delta) Surgical->Light Decreasing Anesthetic Depth Deep Deep Anesthesia (Burst Suppression) Deep->Surgical Decreasing Anesthetic Depth Very_Deep Very Deep Anesthesia (Isoelectric) Very_Deep->Deep Decreasing Anesthetic Depth

Figure 2: Progression of EEG changes with increasing Buthital sodium depth.

Bispectral Index (BIS) Monitoring

Principle: The BIS monitor is a processed EEG device that analyzes the EEG waveform and provides a dimensionless number between 0 (isoelectric) and 100 (fully awake) to represent the level of consciousness.

Expected BIS Values with Buthital Sodium:

  • Awake: 90-100

  • Sedation: 70-90

  • General Anesthesia: 40-60 (low probability of recall)[6]

  • Deep Hypnotic State: < 40[6]

Studies on barbiturate comas have shown a good correlation between BIS values and the EEG suppression ratio. A BIS range of 6-15 has been suggested as a target for optimal barbiturate-induced coma.[2]

Auditory Evoked Potentials (AEP)

Principle: AEPs are electrical potentials recorded from the scalp in response to auditory stimuli. The latency and amplitude of AEP components, particularly the middle latency AEPs (MLAEPs), are sensitive to the effects of anesthetic agents.

Expected AEP Changes with Buthital Sodium:

  • Increased Latency: The time it takes for the AEP waves to appear after the stimulus will increase with deeper anesthesia.

  • Decreased Amplitude: The size of the AEP waves will decrease with deeper anesthesia.

  • MLAEPs: The Pa component of the MLAEP is particularly sensitive and may be abolished during deep barbiturate anesthesia.[7]

  • Brainstem Auditory Evoked Potentials (BAEPs): These are more resistant to anesthetic effects but can be suppressed at very high doses of barbiturates.

Experimental Protocols

EEG Monitoring Protocol
  • Electrode Placement: Place scalp electrodes according to the 10-20 international system. A minimum of a single frontal channel can provide basic information.

  • Data Acquisition:

    • Amplifier Bandpass: 0.5-70 Hz

    • Sampling Rate: ≥ 250 Hz

    • Impedance: < 5 kΩ

  • Procedure:

    • Record a baseline EEG for at least 5 minutes before administration of Buthital sodium.

    • Administer Buthital sodium and continuously record the EEG.

    • Observe the characteristic changes in the EEG waveform as the depth of anesthesia increases.

    • Correlate EEG patterns (e.g., onset of delta waves, burst suppression) with behavioral signs of anesthesia (e.g., loss of righting reflex, response to noxious stimuli).

BIS Monitoring Protocol
  • Sensor Placement: Apply a BIS sensor to the forehead as per the manufacturer's instructions.

  • Data Acquisition:

    • Connect the sensor to the BIS monitor.

    • Ensure a good signal quality index (SQI).

  • Procedure:

    • Record a baseline BIS value before drug administration.

    • Administer Buthital sodium and continuously record the BIS value.

    • Titrate the dose of Buthital sodium to achieve and maintain the desired BIS range (e.g., 40-60 for surgical anesthesia).

    • Note the correlation between BIS values and clinical signs of anesthesia.

AEP Monitoring Protocol
  • Stimulus:

    • Use click stimuli delivered via headphones or earpieces.

    • Stimulus Intensity: 70-90 dB nHL

    • Stimulus Rate: 5-11 Hz

  • Recording:

    • Place recording electrodes at the vertex (Cz) and mastoids (A1/A2).

    • Amplifier Bandpass: 10-1500 Hz

    • Averaging: Average 500-1000 sweeps to obtain a clear waveform.

  • Procedure:

    • Record baseline AEPs before anesthesia.

    • Administer Buthital sodium and record AEPs at different anesthetic depths.

    • Measure the latency and amplitude of key AEP components (e.g., Na, Pa of the MLAEP).

    • Analyze the dose-dependent changes in AEPs.

cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Data Analysis Baseline Establish Baseline (EEG, BIS, AEP) Administer Administer Buthital Sodium Baseline->Administer Monitor Continuously Monitor (EEG, BIS, AEP) Administer->Monitor Correlate Correlate Physiological Data with Anesthetic Depth Monitor->Correlate

Figure 3: General experimental workflow for monitoring anesthesia depth.

Data Interpretation and Considerations

  • Individual Variability: The response to Buthital sodium can vary between subjects. It is crucial to titrate the drug to effect for each individual.

  • Drug Interactions: Other CNS depressants will potentiate the effects of Buthital sodium, leading to a deeper level of anesthesia at a given dose.

  • Pathophysiological States: Conditions such as hypothermia, hypotension, and hypoxia can affect EEG and AEP recordings, potentially confounding the assessment of anesthetic depth.

  • Electromyographic (EMG) Interference: Muscle activity can contaminate the EEG signal, particularly in lightly anesthetized subjects. BIS monitors often have an EMG indicator to help identify this.

By employing these advanced monitoring techniques and adhering to the detailed protocols, researchers can obtain reliable and objective data on the depth of anesthesia induced by Buthital sodium, contributing to a better understanding of its pharmacological effects and enhancing the safety and precision of its use in a research setting.

References

Application Notes and Protocols for Buthalital Sodium in Non-Rodent Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are intended for informational purposes for researchers, scientists, and drug development professionals. Buthalital sodium is a barbiturate derivative that was investigated as a short-acting anesthetic but was never commercially marketed for veterinary or human use.[1] Consequently, there is a significant lack of established, peer-reviewed anesthetic protocols for its use in non-rodent species. The information provided herein is based on general principles of barbiturate anesthesia and should not be interpreted as a recommendation for clinical use. Any research involving this compound must be conducted under strict ethical and regulatory guidelines, including protocol approval by an Institutional Animal Care and Use Committee (IACUC), and should begin with extensive dose-finding and safety studies.

General Considerations for Barbiturate Anesthesia in Non-Rodent Species

Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to general anesthesia.[2][3] Their use in veterinary medicine has largely been supplanted by newer agents with wider safety margins and more predictable recovery profiles. However, understanding their general properties is crucial for any research involving this class of drugs.

Key Characteristics:

  • Mechanism of Action: Barbiturates enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which increases the duration of chloride channel opening, leading to hyperpolarization of neuronal membranes and decreased neuronal excitability.[4]

  • Administration: Barbiturates are typically administered intravenously for anesthetic induction.[2][4]

  • Cardiopulmonary Effects: Barbiturates can cause dose-dependent respiratory and cardiovascular depression.[2] Rapid intravenous injection may lead to a transient fall in blood pressure.[2]

  • Recovery: Recovery from barbiturate anesthesia depends on redistribution of the drug from the brain to other tissues and subsequent metabolism by the liver.[5] Recovery can be slow and may be accompanied by excitement or paddling, particularly with longer-acting barbiturates.[2]

  • Species and Breed Considerations: Different species and even breeds within a species can have varied responses to barbiturates. For instance, sighthounds like Greyhounds may have prolonged recoveries from certain barbiturates due to differences in metabolism.

Hypothetical Experimental Protocol Framework for this compound

The following framework is a general guide for developing an anesthetic protocol for this compound in a non-rodent species. This is not a validated protocol.

1. Animal Preparation:

  • Fasting: To reduce the risk of regurgitation and aspiration, food should be withheld for an appropriate period before anesthesia (e.g., 8-12 hours for dogs, cats, and pigs).[5][6] Water should not be withheld until just before premedication.[7]

  • Physical Examination: A thorough physical examination should be conducted to assess the animal's health status.

  • Intravenous Catheterization: Placement of an intravenous catheter is essential for drug administration and fluid support.

2. Premedication:

  • Pre-anesthetic medications are used to calm the animal, reduce the dose of induction agent required, and provide preemptive analgesia.

  • Combinations of a sedative (e.g., an alpha-2 agonist like xylazine or dexmedetomidine, or a benzodiazepine like diazepam or midazolam) and an opioid (e.g., butorphanol, buprenorphine) are commonly used.

  • The choice of premedication will depend on the species, the animal's health status, and the nature of the procedure.

3. Anesthetic Induction:

  • This compound solution would be prepared according to the manufacturer's instructions, if available, or based on its chemical properties. It is described as being freely soluble in water.[8]

  • The drug should be administered intravenously "to effect," meaning a portion of the calculated dose is given as a bolus, and the remainder is titrated slowly until the desired depth of anesthesia (e.g., loss of consciousness, muscle relaxation, and lack of response to stimuli) is achieved.

  • Extreme caution is advised during this phase due to the potential for apnea and cardiovascular depression.

4. Maintenance of Anesthesia:

  • For procedures lasting longer than the expected duration of action of the initial bolus, anesthesia could be maintained with intermittent boluses of this compound or a continuous rate infusion (CRI).

  • Alternatively, and more commonly in modern practice, after induction with an injectable agent, the animal is intubated, and anesthesia is maintained with an inhalant anesthetic (e.g., isoflurane, sevoflurane).[6]

5. Monitoring:

  • Continuous and vigilant monitoring of vital signs is critical throughout the anesthetic period. This includes:

    • Cardiovascular: Heart rate and rhythm (ECG), blood pressure, capillary refill time.

    • Respiratory: Respiratory rate and pattern, pulse oximetry (SpO2), and end-tidal CO2 (capnography).

    • Thermoregulation: Body temperature should be monitored and maintained to prevent hypothermia.[5]

    • Anesthetic Depth: Assessed through reflexes (e.g., palpebral, pedal withdrawal) and muscle tone.

6. Recovery:

  • The animal should be placed in a quiet, warm, and well-padded area for recovery.

  • Continuous monitoring should continue until the animal is conscious and able to maintain a sternal position.

  • Supplemental oxygen may be beneficial during the early recovery period.

  • Analgesics should be administered as needed to manage postoperative pain.

Quantitative Data on Related Barbiturates in Non-Rodent Species

Specific quantitative data for this compound is not available in the searched literature. The following table provides dosage information for other barbiturates that have been used in non-rodent species to provide a general context. These dosages are not directly transferable to this compound.

DrugSpeciesDosageRouteUseReference
Thiopental Dog & Cat20-25 mg/kgIVAnesthesia[2]
Pig10-12 mg/kgIVAnesthesia[2]
Calf/Goat15-20 mg/kgIVAnesthesia[2]
Horse10 mg/kgIVAnesthesia[2]
Pentobarbital Dog, Cat, Pig, Small RuminantsVariableIVAnesthesia, Seizure Control[2]
Horse-IVSedation, Anesthesia, Euthanasia[9]
Phenobarbital Horse (Adult)16-20 mg/kg (loading); 1-5 mg/kg (maintenance)IV; OralAnti-seizure, Sedation[10]
Horse (Foal)16-20 mg/kg (loading); 100-500mg (total dose, maintenance)IV; OralAnti-seizure, Sedation[10]
Cat2-2.5 mg/kg every 12 hoursOralSeizure Management[11]
Thialbarbital Sodium Turkey (Hen)30 mg/kgIVAnesthesia Induction[12]
Turkey (Tom)26.5 mg/kgIVAnesthesia Induction[12]

Visualizations

Anesthetic_Protocol_Development_Workflow cluster_preclinical Preclinical Research & Development cluster_iacuc Ethical & Regulatory Review cluster_implementation Experimental Implementation lit_review Comprehensive Literature Review (Related Compounds) dose_finding In Vitro & Ex Vivo Studies lit_review->dose_finding Inform pilot_studies Pilot In Vivo Dose-Finding Studies (Single Species) dose_finding->pilot_studies Guide safety_studies Safety & Toxicity Studies pilot_studies->safety_studies Determine Doses protocol_dev Draft Anesthetic Protocol Development safety_studies->protocol_dev Establish Safety Profile iacuc_submission IACUC Protocol Submission protocol_dev->iacuc_submission iacuc_approval IACUC Approval iacuc_submission->iacuc_approval protocol_app Application of Anesthetic Protocol iacuc_approval->protocol_app monitoring Intensive Physiological Monitoring protocol_app->monitoring data_collection Data Collection & Analysis monitoring->data_collection refinement Protocol Refinement data_collection->refinement Iterate refinement->protocol_dev Revise

Caption: Workflow for developing an anesthetic protocol for an uncharacterized agent.

GABA_A_Receptor_Barbiturate_Action cluster_ligands Ligands cluster_effects Cellular Effect GABA_A GABA-A Receptor Chloride (Cl-) Ion Channel Chloride_Influx Increased Cl- Influx GABA_A:f1->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A:f0 Binds to Orthosteric Site Barbiturate This compound (Barbiturate) Barbiturate->GABA_A:f0 Binds to Allosteric Site Barbiturate->GABA_A:f1 Increases Duration of Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition CNS_Depression CNS Depression (Anesthesia) Inhibition->CNS_Depression

Caption: Mechanism of action of barbiturates on the GABA-A receptor.

References

Troubleshooting & Optimization

Identifying and minimizing Buthalital sodium degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Buthalital sodium is a thiobarbiturate that was never commercially marketed, and as such, there is a lack of specific data on its degradation products and pathways. The information provided here is based on the known degradation of structurally similar thiobarbiturates, such as thiopental, and general principles of barbiturate chemistry. This guidance is intended for research purposes and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is information on its degradation limited?

Q2: What are the likely degradation pathways for this compound?

Based on the chemistry of other thiobarbiturates, two primary degradation pathways for this compound are likely:

  • Hydrolysis of the barbiturate ring: This is a common degradation route for barbiturates, particularly in non-neutral pH conditions (either acidic or alkaline). This pathway involves the opening of the pyrimidine ring, leading to the formation of several degradation products.

  • Oxidation of the side chains: The allyl and isobutyl side chains at the C5 position of the this compound molecule are susceptible to oxidation. This can lead to the formation of hydroxylated or carboxylated derivatives. For instance, the metabolism of the similar compound thiopental involves oxidation of its side chain.[2]

Q3: What are the potential degradation products of this compound?

Based on the likely degradation pathways, potential degradation products could include:

  • Thiobarbituric acid derivatives with modified side chains: Resulting from oxidation of the allyl or isobutyl groups.

  • Ring-opened products: Such as substituted malonamides or ureides, resulting from the hydrolysis of the barbiturate ring.

  • Desulfuration products: Where the sulfur atom at the C2 position is replaced by an oxygen atom, converting the thiobarbiturate to a barbiturate.

Q4: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following best practices:

  • Storage: Store this compound as a dry powder in a cool, dark, and dry place. Protect from moisture and light.

  • Solution Preparation: Prepare solutions fresh whenever possible. Use a suitable buffer to maintain a neutral to slightly alkaline pH, as barbiturate salts are more stable in this range. Solutions of the similar compound thiopental sodium are most stable in alkaline conditions.

  • Solvent Selection: Use high-purity solvents for solution preparation to avoid contaminants that could catalyze degradation.

  • Temperature: Keep solutions cool and protected from light during storage and handling. Studies on thiopental sodium have shown greater stability at refrigerated temperatures.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of this compound and its potential degradation products, primarily using High-Performance Liquid Chromatography (HPLC).

Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. 4. Column degradation.1. Adjust the mobile phase pH. Thiobarbiturates are acidic, so a slightly acidic mobile phase can improve peak shape. 2. Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica support. 3. Reduce the injection volume or the concentration of the sample. 4. Flush the column with a strong solvent or replace the column if it's old or has been used with harsh conditions.
Appearance of unexpected peaks in the chromatogram 1. Degradation of this compound in the sample solution. 2. Contamination of the mobile phase or sample. 3. Carryover from a previous injection.1. Prepare fresh samples and analyze them immediately. Compare with a freshly prepared standard. 2. Use fresh, high-purity solvents for the mobile phase and sample preparation. Filter all solutions. 3. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. 4. Check the pump for leaks and ensure it is delivering a consistent flow rate.
Low sensitivity or no peak for this compound 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration. 4. Injection issue.1. Determine the optimal UV absorbance wavelength for this compound (typically around 290 nm for thiobarbiturates). 2. Prepare and handle samples as recommended to minimize degradation. 3. Concentrate the sample or increase the injection volume. 4. Check the autosampler and injector for proper operation.

Experimental Protocols

Protocol 1: General Method for Identification of this compound and Potential Degradation Products by HPLC-UV

This protocol provides a general starting point for the analysis. Method optimization and validation are crucial.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • This compound standard

3. Mobile Phase Preparation:

  • A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Example Gradient: Start with 80% aqueous buffer and 20% organic solvent, then linearly increase the organic solvent to 80% over 20 minutes.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample containing this compound in the initial mobile phase composition to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm

6. Data Analysis:

  • Identify the peak for this compound by comparing the retention time with the standard.

  • Monitor for the appearance of new peaks in aged or stressed samples, which may correspond to degradation products.

Visualizations

Buthalital_Sodium_Degradation_Pathway Buthalital_Sodium This compound Hydrolysis Hydrolysis (Ring Opening) Buthalital_Sodium->Hydrolysis H₂O, pH change Oxidation Oxidation (Side Chain Modification) Buthalital_Sodium->Oxidation Oxidizing agents Desulfuration Desulfuration Buthalital_Sodium->Desulfuration Oxidative conditions Ring_Opened_Products Ring-Opened Products (e.g., Substituted Malonamides, Ureides) Hydrolysis->Ring_Opened_Products Oxidized_Products Oxidized Products (e.g., Hydroxylated or Carboxylated Derivatives) Oxidation->Oxidized_Products Barbiturate_Analog Barbiturate Analog Desulfuration->Barbiturate_Analog Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detection (290 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Peak_ID Peak Identification (Comparison with Standard) Chromatogram->Peak_ID Degradant_Analysis Analysis of Potential Degradation Peaks Chromatogram->Degradant_Analysis

References

How to prevent precipitation of Buthalital sodium in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and answers to frequently asked questions regarding the precipitation of Buthalital sodium in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dissolve it in a physiological buffer?

A: Precipitation of this compound in physiological buffers is typically due to two main factors:

  • pH-Dependent Solubility: this compound is the salt of a weak acid.[1][2] It is freely soluble in water, creating alkaline solutions.[1] However, most physiological buffers have a pH near neutral (e.g., 7.4). At a lower pH, this compound can be converted to its free acid form, Buthalital, which is significantly less soluble in water and will precipitate out of the solution.[3]

  • Salting-Out Effect: Physiological buffers contain high concentrations of salts (e.g., sodium chloride). These salt ions interact strongly with water molecules, reducing the amount of "free" water available to dissolve the this compound. This phenomenon, known as the "salting-out" effect, decreases the solubility of the drug and can lead to precipitation.[4][5][6]

Q2: What is the ideal pH for maintaining this compound in solution?

Q3: Can the type of buffer I use make a difference?

A: Yes, the buffer composition is important. Buffers with very high ionic strengths are more likely to cause a "salting-out" effect.[4][5] While phosphate-buffered saline (PBS) is common, the phosphate ions can sometimes interact with other molecules in your experiment.[8] It is crucial to consider both the pH and the total salt concentration of your chosen buffer system.

Troubleshooting Guide

Issue: Immediate precipitation upon adding this compound to the buffer.
  • Possible Cause 1: Low pH. The buffer's pH is too low, causing the immediate conversion of the soluble salt to the insoluble free acid.

  • Solution 1: Measure the final pH of your solution after adding this compound. Adjust the pH upwards using a suitable base (e.g., 0.1 M NaOH) until the precipitate dissolves. For future preparations, consider using a buffer with a higher starting pH.

  • Possible Cause 2: Concentration Exceeds Solubility. The concentration of this compound is too high for the specific buffer system, even at an optimal pH.

  • Solution 2: Attempt to prepare a more dilute solution. If a higher concentration is required, you may need to introduce a co-solvent to increase solubility (see Protocol 2).

Issue: The solution is initially clear but forms a precipitate over time.
  • Possible Cause 1: Gradual pH Change. The solution may be absorbing atmospheric CO2, which can slowly lower the pH over time, leading to delayed precipitation.

  • Solution 1: Prepare fresh solutions immediately before use. If solutions must be stored, keep them in tightly sealed containers and re-verify the pH before use.

  • Possible Cause 2: Temperature Fluctuation. Solubility is often temperature-dependent. A decrease in temperature after dissolution can cause a supersaturated solution to precipitate.

  • Solution 2: Ensure the solution is stored and used at a constant temperature. Avoid refrigerating the solution unless its stability at lower temperatures has been confirmed.

Experimental Protocols

Protocol 1: Determining the Minimum Required pH in Phosphate-Buffered Saline (PBS)

Objective: To identify the minimum pH required to maintain a 1 mg/mL solution of this compound in 1X PBS without precipitation.

Materials:

  • This compound powder

  • 1X Phosphate-Buffered Saline (PBS)

  • 0.5 M NaOH and 0.5 M HCl for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare 5 separate 50 mL aliquots of 1X PBS.

  • Adjust the pH of each aliquot to a different value: 7.0, 7.4, 7.8, 8.2, and 8.6.

  • Weigh 50 mg of this compound for each buffer aliquot.

  • While stirring, slowly add the 50 mg of this compound to each pH-adjusted buffer to create a final concentration of 1 mg/mL.

  • Stir for 15 minutes at room temperature.

  • Visually inspect each solution for clarity or the presence of a precipitate. Record the observations.

Protocol 2: Enhancing Solubility with Co-solvents

Objective: To evaluate the ability of common co-solvents to prevent precipitation of this compound in a physiological buffer at pH 7.4.

Materials:

  • This compound powder

  • 1X PBS, pH 7.4

  • Co-solvents: Propylene glycol (PG), Ethanol (EtOH)

  • Magnetic stirrer and stir bars

  • Graduated cylinders and pipettes

Methodology:

  • Prepare three types of dissolution media:

    • 100% 1X PBS (pH 7.4)

    • 10% (v/v) Propylene glycol in 1X PBS (pH 7.4)

    • 10% (v/v) Ethanol in 1X PBS (pH 7.4)

  • For each medium, attempt to dissolve this compound to a target concentration of 1 mg/mL.

  • Stir all solutions for 15 minutes at room temperature.

  • Visually inspect and compare the clarity of the three solutions. Record observations.

Data Presentation

Table 1: Hypothetical Results of pH Optimization Experiment (Protocol 1)

Target pHFinal pH (Post-addition)Observation (at 1 mg/mL)
7.07.05Heavy, immediate precipitation
7.47.48Hazy solution with fine precipitate
7.87.86Slightly hazy solution
8.28.25Clear solution, no precipitate
8.68.64Clear solution, no precipitate

Table 2: Hypothetical Results of Co-solvent Evaluation (Protocol 2)

Dissolution Medium (in 1X PBS, pH 7.4)Target ConcentrationObservation
No Co-solvent1 mg/mLHazy solution with precipitate
10% Propylene Glycol1 mg/mLClear solution
10% Ethanol1 mg/mLClear solution

Visualizations

Causes_of_Precipitation cluster_conditions Buffer Conditions cluster_process Precipitation Pathway Low_pH Low pH (< pKa) Buthalital_Na This compound (Soluble Ion) Low_pH->Buthalital_Na Protonation High_Salt High Salt Concentration High_Salt->Buthalital_Na 'Salting Out' Effect Buthalital_H Buthalital (Insoluble Free Acid) Buthalital_Na->Buthalital_H Precipitate Precipitate Buthalital_H->Precipitate

Caption: Key factors leading to the precipitation of this compound.

Troubleshooting_Workflow Start Precipitation Observed Check_pH Is buffer pH > 8.0? Start->Check_pH Adjust_pH Action: Increase pH using dilute NaOH Check_pH->Adjust_pH No Check_Concentration Is concentration too high? Check_pH->Check_Concentration Yes Success Solution is Clear Adjust_pH->Success Reduce_Concentration Action: Lower drug concentration Check_Concentration->Reduce_Concentration Yes Add_Cosolvent Action: Add a co-solvent (e.g., 10% PG or EtOH) Check_Concentration->Add_Cosolvent No Reduce_Concentration->Success Add_Cosolvent->Success

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Intravenous Anesthetic Infusion Rates for Stable Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Buthalital Sodium: Initial research indicates that this compound, a short-acting barbiturate derivative, was developed as an anesthetic agent but was never commercially marketed.[1] Consequently, there is a significant lack of established infusion protocols and detailed experimental data specifically for this compound in published literature. The following guide, therefore, provides a comprehensive framework for optimizing infusion rates of short-acting intravenous anesthetics by drawing parallels with commonly used agents such as other barbiturates (e.g., thiopental, pentobarbital) and propofol. Researchers working with this compound will need to adapt these principles and conduct empirical dose-finding studies to establish safe and effective infusion rates for their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for determining an appropriate infusion rate for a novel short-acting intravenous anesthetic?

A1: Establishing a safe and effective infusion rate for a new anesthetic agent requires a systematic approach. The process typically begins with a thorough literature review of compounds with similar mechanisms of action. The initial experimental phase involves a dose-finding study, starting with a low-dose infusion and gradually escalating the rate while closely monitoring the animal's physiological responses and depth of anesthesia. Key parameters to monitor include heart rate, respiratory rate, blood pressure, and reflexes (e.g., pedal withdrawal reflex).[2]

Q2: How can I maintain a stable plane of anesthesia during a long experimental procedure?

A2: Maintaining a stable anesthetic plane involves continuous monitoring and adjustment of the infusion rate. A common technique is to administer an initial bolus dose to induce anesthesia rapidly, followed by a continuous rate infusion (CRI) for maintenance.[3] The maintenance rate may need to be adjusted based on the level of surgical stimulation and the animal's individual response. Utilizing a syringe pump is crucial for precise and consistent drug delivery.

Q3: What are the signs of an anesthetic depth that is too light or too deep?

A3: Anesthetic depth can be assessed through a combination of clinical signs and instrumental monitoring.[4]

  • Too Light: Signs of light anesthesia include movement in response to stimuli, increased heart rate and blood pressure, rapid or irregular breathing, and presence of reflexes (e.g., palpebral, pedal).[4]

  • Too Deep: Signs of deep anesthesia include a significant drop in heart rate and blood pressure (hypotension), slow and shallow breathing (respiratory depression), loss of all reflexes, and centrally positioned, dilated pupils.[4]

Q4: What factors can influence the required infusion rate of an intravenous anesthetic?

A4: Several factors can affect the required anesthetic dose, including:

  • Species and Strain: Different animal species and even strains within a species can have varying sensitivities to anesthetic agents.[5]

  • Age and Health Status: Older animals or those with underlying health conditions may require lower infusion rates.

  • Body Temperature: Hypothermia can decrease anesthetic requirements. It is crucial to maintain normothermia during anesthesia.[3]

  • Concurrent Medications: The use of other drugs, such as analgesics or sedatives, can reduce the required infusion rate of the primary anesthetic.[3]

  • Nature of the Procedure: More invasive or stimulating procedures will likely require a higher infusion rate to maintain an adequate anesthetic depth.

Troubleshooting Guides

Issue 1: Unstable Anesthetic Depth (Animal is too light or too deep)
Symptom Potential Cause Troubleshooting Steps
Spontaneous movement, increased heart/respiratory rate Anesthetic depth is too light.1. Administer a small bolus of the anesthetic. 2. Increase the continuous infusion rate by 10-25%. 3. Assess for painful stimuli and consider administering an analgesic. 4. Re-evaluate anesthetic depth after 5-10 minutes.
Significant drop in blood pressure and/or respiratory rate Anesthetic depth is too deep.1. Immediately decrease the infusion rate by 25-50% or temporarily pause the infusion. 2. If severe respiratory depression occurs, provide ventilatory support. 3. Administer intravenous fluids to support blood pressure if necessary. 4. Once vital signs stabilize, resume the infusion at a lower rate.
Cyclical changes in anesthetic depth Inconsistent drug delivery.1. Check the syringe pump for proper function and ensure the syringe is correctly seated. 2. Inspect the infusion line for any kinks, blockages, or leaks. 3. Ensure the intravenous catheter is patent and properly placed.
Issue 2: Cardiovascular or Respiratory Depression
Symptom Potential Cause Troubleshooting Steps
Hypotension (Low Blood Pressure) Anesthetic-induced vasodilation and cardiac depression.1. Reduce the anesthetic infusion rate. 2. Administer a crystalloid or colloid fluid bolus. 3. If hypotension persists, consider the use of a vasopressor agent after veterinary consultation.
Bradycardia (Slow Heart Rate) Excessive anesthetic depth or vagal stimulation.1. Decrease the anesthetic infusion rate. 2. If related to surgical stimulation, consider an anticholinergic agent (e.g., atropine) after veterinary consultation.
Apnea or Severe Respiratory Depression Anesthetic-induced depression of the respiratory center.1. Immediately pause the anesthetic infusion. 2. Provide positive pressure ventilation with a bag-valve-mask or a mechanical ventilator. 3. Once spontaneous breathing resumes and vital signs are stable, restart the infusion at a significantly lower rate.

Experimental Protocols

Protocol 1: Establishing an Initial Infusion Rate for a Short-Acting Anesthetic
  • Animal Preparation:

    • Acclimatize the animal to the laboratory environment.

    • Fast the animal according to species-specific guidelines (e.g., rodents are generally not fasted).[3]

    • Record baseline physiological parameters (heart rate, respiratory rate, temperature).

    • Place an intravenous catheter for drug administration.

  • Induction of Anesthesia:

    • Administer a calculated induction dose of the anesthetic as a slow intravenous bolus.

    • Monitor for loss of the righting reflex to confirm the onset of anesthesia.

  • Initiation of Continuous Rate Infusion (CRI):

    • Immediately following induction, begin the CRI using a calibrated syringe pump.

    • Start with a conservative infusion rate based on literature for analogous drugs.

  • Monitoring and Adjustment:

    • Continuously monitor physiological parameters (ECG, blood pressure, SpO2, respiratory rate, temperature).

    • Assess anesthetic depth every 5-10 minutes using reflexes (e.g., toe pinch).[2]

    • Adjust the infusion rate in small increments (e.g., 10-15%) to achieve and maintain the desired anesthetic plane.

    • Record all infusion rate changes and corresponding physiological responses.

Protocol 2: Monitoring Depth of Anesthesia
  • Physiological Monitoring:

    • Cardiovascular: Continuously monitor heart rate and rhythm with an ECG. Monitor blood pressure using an arterial line (for invasive monitoring) or a non-invasive cuff.

    • Respiratory: Monitor respiratory rate and pattern. Use a pulse oximeter to measure oxygen saturation (SpO2) and a capnograph to measure end-tidal CO2.

    • Thermoregulation: Monitor core body temperature and use a heating pad to maintain normothermia (37°C).[3]

  • Reflex Monitoring:

    • Pedal Withdrawal Reflex: Pinch a toe firmly. A withdrawal of the limb indicates a light plane of anesthesia.[2]

    • Palpebral Reflex: Gently touch the corner of the eye. A blink response suggests a light anesthetic plane.

    • Corneal Reflex: Gently touch the cornea. This reflex is typically lost only at a deep plane of anesthesia and should be used with caution.

  • Advanced Monitoring (if available):

    • Bispectral Index (BIS) or EEG: These monitors analyze brain wave activity to provide a numerical value corresponding to the level of consciousness, offering a more objective measure of anesthetic depth.[6][7][8]

Quantitative Data Summary

The following table provides example infusion rates for commonly used intravenous anesthetics in laboratory animals. These are starting points and must be adjusted based on individual animal response and the specific experimental conditions.

Anesthetic Agent Animal Species Induction Dose (IV) Maintenance Infusion Rate (IV) Reference
Pentobarbital Sodium Rat30-50 mg/kg2-20 mg/kg/hr[3]
Propofol Rabbit4-10 mg/kg0.2-1.0 mg/kg/minN/A
Ketamine/Xylazine Mouse100 mg/kg Ketamine + 10 mg/kg Xylazine (IP)N/A (Typically used for shorter procedures)[9]
Thiopental Sodium Dog10-25 mg/kgN/A (Ultra-short acting, not ideal for long infusions)[10]

Visualizations

Troubleshooting_Unstable_Anesthesia cluster_assessment Assessment cluster_too_light Anesthesia Too Light cluster_too_deep Anesthesia Too Deep Start Unstable Anesthetic Depth Detected Assess_Signs Assess Clinical Signs (Movement, Vitals, Reflexes) Start->Assess_Signs Too_Light Signs of Light Anesthesia (e.g., Movement, Tachycardia) Assess_Signs->Too_Light Too Light Too_Deep Signs of Deep Anesthesia (e.g., Hypotension, Bradycardia) Assess_Signs->Too_Deep Too Deep Administer_Bolus Administer Small Bolus Too_Light->Administer_Bolus Increase_Rate Increase Infusion Rate (10-25%) Administer_Bolus->Increase_Rate Check_Stimulation Assess for Painful Stimuli (Consider Analgesia) Increase_Rate->Check_Stimulation Reassess Re-evaluate Anesthetic Depth (After 5-10 min) Check_Stimulation->Reassess Decrease_Rate Decrease/Pause Infusion Rate (25-50%) Too_Deep->Decrease_Rate Provide_Support Provide Supportive Care (Fluids, Ventilation) Decrease_Rate->Provide_Support Provide_Support->Reassess Reassess->Assess_Signs Continue Monitoring

Caption: Workflow for troubleshooting unstable anesthetic depth.

Anesthetic_Infusion_Logic cluster_inputs Monitored Parameters cluster_outputs Anesthetic Depth Infusion_Rate Infusion Rate Adjustment Increase Rate Decrease Rate Vitals Vital Signs (HR, BP, RR) Too_Light Too Light Vitals->Too_Light High Optimal Optimal Vitals->Optimal Stable Too_Deep Too Deep Vitals->Too_Deep Low Reflexes Reflexes (Pedal, Palpebral) Reflexes->Too_Light Present Reflexes->Optimal Appropriately Absent Reflexes->Too_Deep Absent EEG EEG / BIS (If available) EEG->Too_Light High Value EEG->Optimal Target Range EEG->Too_Deep Low Value Too_Light->Infusion_Rate:up Optimal->Infusion_Rate Maintain Rate Too_Deep->Infusion_Rate:down

References

Managing cardiovascular and respiratory side effects of Buthalital sodium

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Buthalital Sodium

Disclaimer: this compound is a short-acting barbiturate derivative that was not commercially marketed. Consequently, extensive experimental data specific to this compound is limited. The following troubleshooting guides, FAQs, and protocols are based on the well-established pharmacology of short-acting barbiturates as a class. Researchers should adapt these guidelines to their specific experimental context and always prioritize animal welfare and rigorous monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular and respiratory side effects of this compound and other short-acting barbiturates?

A1: Short-acting barbiturates, including this compound, are potent central nervous system (CNS) depressants. Their primary side effects in experimental settings include:

  • Cardiovascular: Hypotension (a drop in blood pressure), bradycardia (slowed heart rate), and in severe cases, syncope or circulatory collapse.[1] These effects are often dose-dependent and can be exacerbated by rapid intravenous administration.[1][2] High doses can lead to a prolonged fall in blood pressure due to vasodilation and depression of the vasomotor center and the heart.[2]

  • Respiratory: Dose-dependent respiratory depression, characterized by hypoventilation (shallow breathing) and a reduced respiratory rate.[1] At higher doses, this can progress to apnea (cessation of breathing).[1] Barbiturates depress the medullary respiratory center, diminishing the respiratory drive.[1]

Q2: What is the mechanism of action behind these side effects?

A2: Barbiturates enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4][5] This action increases the duration of chloride ion channel opening, leading to hyperpolarization of neurons and decreased neuronal excitability in the CNS.[3][5][6]

  • Respiratory Depression: This occurs due to the suppression of the respiratory control centers in the medulla and pons.[1][7]

  • Cardiovascular Depression: This results from a combination of reduced sympathetic outflow from the CNS, direct myocardial depression, and vasodilation.[2][8][9]

Q3: Are there any known reversal agents for this compound-induced respiratory depression?

A3: There is no specific antidote for barbiturate overdose.[10] Management relies on supportive care. While some experimental compounds like ampakines (e.g., CX717) have shown promise in reversing barbiturate-induced respiratory depression in animal models, they are not standard laboratory practice.[11][12][13][14] The focus should be on prevention, careful dose titration, and immediate supportive intervention if depression occurs.

Troubleshooting Guides

Issue 1: Managing Hypotension During an Experiment

Q: My animal model's mean arterial pressure (MAP) has dropped below 60 mmHg after administration of this compound. What steps should I take?

A: Hypotension (MAP <60-70 mmHg) is a common complication and requires immediate attention to ensure adequate organ perfusion.[9][15][16]

Troubleshooting Steps:

  • Reduce Anesthetic Depth: The first and most crucial step is to reduce the dose of the anesthetic agent if possible.[9][17] The cardiovascular depressant effects of barbiturates are dose-dependent.

  • Administer Intravenous Fluids: Administer a bolus of an isotonic crystalloid solution (e.g., Lactated Ringer's solution) at 5-20 mL/kg to increase intravascular volume and preload.[8][15]

  • Correct Bradycardia: If hypotension is accompanied by a slow heart rate, an anticholinergic agent like atropine (0.02-0.04 mg/kg IV) or glycopyrrolate (0.005-0.01 mg/kg IV) can be administered to increase heart rate and, consequently, cardiac output.[8][18]

  • Consider Vasopressors/Inotropes: If hypotension persists despite the above measures, administration of a positive inotrope or vasoconstrictor may be necessary.[15] Dopamine, administered as a constant rate infusion (5-10 µg/kg/min), can be used to increase myocardial contractility and blood pressure.[18]

Issue 2: Responding to Respiratory Depression and Apnea

Q: The respiratory rate of my subject has significantly decreased, and breathing appears shallow after this compound administration. What is the protocol?

A: A respiratory rate of 8-20 breaths per minute is generally considered adequate for an anesthetized dog.[19] A rate below 5 breaths per minute is abnormal and requires intervention.[19]

Troubleshooting Steps:

  • Ensure a Patent Airway: Immediately check that the animal's airway is clear of any obstructions. If not already in place, an endotracheal tube should be inserted to secure the airway.

  • Provide Ventilatory Support: If the animal is apneic or breathing is severely depressed, begin intermittent positive pressure ventilation (IPPV) immediately using 100% oxygen. This is the primary and most effective treatment.[10]

  • Reduce Anesthetic Concentration: If using a combination of injectable and inhalant anesthetics, turn down or off the vaporizer.

  • Monitor Oxygenation: Continuously monitor peripheral oxygen saturation (SpO2) using a pulse oximeter. Maintain SpO2 above 95%.

  • Monitor End-Tidal CO2 (Capnography): Capnography is the most effective way to monitor ventilation. A rising end-tidal CO2 indicates hypoventilation.[20]

Data Presentation

Table 1: Cardiovascular and Respiratory Parameters in Anesthetized Animals (General Reference)

ParameterNormal Range (Anesthetized Dog)Cautionary LevelCritical Level (Intervention Required)
Heart Rate 60 - 120 bpm[19]< 60 or > 140 bpm< 40 or > 160 bpm[19]
Mean Arterial Pressure (MAP) 70 - 100 mmHg< 70 mmHg< 60 mmHg[9]
Systolic Arterial Pressure (SAP) 100 - 160 mmHg< 90 mmHg< 80 mmHg[15]
Respiratory Rate 8 - 20 breaths/min[19]< 8 or > 30 breaths/min< 5 or > 40 breaths/min[19]
Peripheral Oxygen Saturation (SpO2) > 95%< 95%< 90%
End-Tidal CO2 (ETCO2) 35 - 45 mmHg> 50 mmHg> 60 mmHg

Note: These are general guidelines. Normal ranges can vary based on species, breed, and individual health status.

Experimental Protocols

Protocol 1: Monitoring Cardiovascular and Respiratory Parameters

This protocol outlines the standard methodology for monitoring vital signs in an animal model anesthetized with a short-acting barbiturate like this compound.

Methodology:

  • Pre-Anesthetic Evaluation: Perform a baseline physical examination and record resting heart rate, respiratory rate, and temperature.

  • Instrumentation:

    • Place an intravenous catheter for drug administration and fluid therapy.

    • For continuous blood pressure monitoring (the gold standard), place an arterial catheter (e.g., in the dorsal metatarsal artery) connected to a pressure transducer.[21] Alternatively, use a non-invasive Doppler or oscillometric device.[8]

    • Attach electrocardiogram (ECG) leads for continuous heart rate and rhythm monitoring.[20]

    • Place a pulse oximeter probe (e.g., on the tongue or lip) to monitor SpO2.[20]

    • Following intubation, connect an in-line capnograph to measure ETCO2.[20]

    • Insert a temperature probe to monitor core body temperature.

  • Data Collection:

    • Administer this compound slowly and titrate to effect.

    • Record all vital parameters (Heart Rate, MAP, Respiratory Rate, SpO2, ETCO2, Temperature) at baseline.

    • Record all parameters every 2-5 minutes throughout the anesthetic period.[19]

    • Continue monitoring through the recovery period until the animal is conscious and vital signs are stable.

Visualizations

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_A->Hyperpolarization Cl- Influx Neuron_Inhibition Decreased Neuronal Excitability (CNS Depression) Hyperpolarization->Neuron_Inhibition Resp_Depression Respiratory Center Depression Neuron_Inhibition->Resp_Depression Cardio_Depression Cardiovascular Center Depression Neuron_Inhibition->Cardio_Depression Buthalital This compound (Barbiturate) Buthalital->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to active site Troubleshooting_Workflow cluster_resp Respiratory Support cluster_cardio Cardiovascular Support Start Side Effect Observed (Hypotension or Respiratory Depression) Assess_ABC Assess Airway, Breathing, Circulation Start->Assess_ABC Reduce_Anesthetic Reduce Anesthetic Dose Assess_ABC->Reduce_Anesthetic Secure_Airway Secure Airway (Intubate if needed) Reduce_Anesthetic->Secure_Airway IV_Fluids Administer IV Fluid Bolus Reduce_Anesthetic->IV_Fluids Ventilate Provide Positive Pressure Ventilation with 100% O2 Secure_Airway->Ventilate Monitor_O2_CO2 Monitor SpO2 and ETCO2 Ventilate->Monitor_O2_CO2 Reassess Re-evaluate Vitals Monitor_O2_CO2->Reassess Correct_HR Correct Heart Rate (e.g., Atropine) Vasopressors Consider Vasopressors (e.g., Dopamine) Vasopressors->Reassess Stable Vitals Stable: Continue Monitoring Reassess->Stable Yes Not_Stable Vitals Not Stable: Re-assess & Escalate Reassess->Not_Stable No

References

Technical Support Center: Buthalital Sodium and Potential Drug Interactions in Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on drug interactions specifically with Buthalital sodium in animal models is limited in publicly available literature. Therefore, this guide is based on the well-established pharmacological properties of the barbiturate class of drugs, to which this compound belongs. The information provided here should be used as a general guideline, and researchers should always conduct pilot studies to assess potential interactions in their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound could interact with other drugs in my animal experiments?

A1: this compound, as a barbiturate, can interact with other drugs through two primary mechanisms:

  • Pharmacokinetic Interactions: Barbiturates are potent inducers of hepatic cytochrome P450 (CYP450) enzymes.[1] This means that chronic or repeated administration of this compound can accelerate the metabolism of other drugs that are substrates for these enzymes, potentially leading to decreased efficacy of the co-administered drug.

  • Pharmacodynamic Interactions: this compound is a central nervous system (CNS) depressant. When co-administered with other CNS depressants (e.g., opioids, benzodiazepines, other anesthetics), it can lead to additive or synergistic effects, resulting in profound sedation, respiratory depression, and hypotension.[1]

Q2: I am using a novel compound in my study. How can I determine if it's likely to interact with this compound?

A2: To assess the potential for interaction, you should first determine if your compound is metabolized by cytochrome P450 enzymes. If it is a substrate for CYP1A2, 2B6, 2C9, or 3A4/5 isozymes, there is a possibility that its metabolism will be enhanced by this compound, especially with repeated dosing.[1] Additionally, if your compound has any CNS depressant effects, there is a high likelihood of a pharmacodynamic interaction. A pilot study observing for changes in anesthetic depth, duration, or physiological parameters is highly recommended.

Q3: Are there specific breeds or species that are more sensitive to this compound interactions?

A3: While specific data for this compound is scarce, certain breeds and species are known to have different drug metabolism capacities. For example, sighthounds are more sensitive to barbiturates due to their lean body mass and differences in hepatic metabolism.[2] Animals with pre-existing liver or kidney disease may also be more susceptible to drug interactions due to compromised metabolic and excretory functions.[2]

Troubleshooting Guides

Issue 1: Unexpectedly Deep or Prolonged Anesthesia

Symptoms:

  • Delayed recovery from anesthesia.

  • Profound respiratory depression (apnea or significantly decreased respiratory rate).

  • Severe hypotension.

  • Hypothermia.[3]

  • Uncoordinated gait (ataxia) upon recovery.[3]

Potential Cause: This is likely a pharmacodynamic interaction where this compound is combined with another CNS depressant, such as an opioid, benzodiazepine, or another anesthetic agent, leading to an additive or synergistic effect.

Troubleshooting Steps:

  • Review Concomitant Medications: Identify all other drugs administered to the animal, including pre-medications and any test compounds.

  • Reduce Dosages: In subsequent experiments, consider reducing the dose of either this compound or the interacting drug.

  • Stagger Administration: If possible, adjust the timing of drug administration to avoid peak effects of both drugs occurring simultaneously.

  • Supportive Care: Provide respiratory support (e.g., mechanical ventilation) and cardiovascular support (e.g., intravenous fluids, vasopressors) as needed.[3] Maintain the animal's body temperature.[3]

  • Consider Reversal Agents: If an opioid or benzodiazepine was co-administered, consider the use of their respective reversal agents (e.g., naloxone for opioids, flumazenil for benzodiazepines).

Issue 2: Reduced Efficacy of a Co-Administered Drug

Symptoms:

  • A therapeutic drug administered alongside this compound seems less effective than expected.

  • Higher doses of the co-administered drug are required to achieve the desired effect.

Potential Cause: This may be a pharmacokinetic interaction due to the induction of cytochrome P450 enzymes by this compound, leading to the accelerated metabolism and clearance of the co-administered drug. This is more likely to occur with repeated administration of this compound.

Troubleshooting Steps:

  • Investigate Metabolism of the Co-administered Drug: Determine if the affected drug is a known substrate for CYP450 enzymes, particularly CYP1A2, 2B6, 2C9, and 3A4/5.[1]

  • Adjust Dosing Regimen: If the drug's metabolism is likely affected, you may need to increase its dose or administer it more frequently to maintain therapeutic concentrations.

  • Measure Plasma Concentrations: If feasible, measure the plasma concentrations of the affected drug in the presence and absence of this compound to confirm the interaction.

  • Choose an Alternative Anesthetic: If the interaction significantly impacts your experimental outcomes, consider using an anesthetic that is not a potent enzyme inducer.

Quantitative Data on Barbiturate Interactions

The following tables summarize quantitative data from studies on barbiturate interactions in animal models. Note that these studies used thiopental, a thiobarbiturate similar to this compound.

Table 1: Pharmacokinetic Interaction of Thiopental and Phenylbutazone in Female Dogs

Pharmacokinetic ParameterThiopental Alone (Control)Thiopental + Phenylbutazone (Test)Percentage Change
Half-life (t½)Significantly LowerSignificantly IncreasedIncreased
Volume of Distribution (Vd)Significantly LowerSignificantly IncreasedIncreased
Elimination RateSignificantly HigherSignificantly ReducedDecreased
ClearanceSignificantly HigherSignificantly ReducedDecreased

This data indicates that phenylbutazone can significantly increase the half-life and volume of distribution of thiopental in female dogs, while reducing its elimination and clearance.

Table 2: Pharmacodynamic Interaction of Thiopental and Morphine in Rats

ParameterThiopental (25 mg/kg) AloneThiopental (25 mg/kg) + Morphine (20 mg/kg)Thiopental (40 mg/kg) AloneThiopental (40 mg/kg) + Morphine (20 mg/kg)
Sleeping Time (minutes)8.3 ± 2.950.016.8 ± 2.767.3
Brain Thiopental at WakingHigherLowerHigherLower

This study demonstrates that morphine significantly prolongs thiopental-induced sleeping time in rats, even though the animals awoke with lower brain concentrations of thiopental, suggesting a potentiation of the anesthetic effect.

Experimental Protocols

Protocol 1: Assessing Pharmacodynamic Interactions of this compound with a CNS Depressant

Objective: To determine the effect of a test compound (e.g., an opioid or benzodiazepine) on the anesthetic properties of this compound.

Animal Model: Male Wistar rats (250-300g)

Materials:

  • This compound solution

  • Test compound solution or vehicle

  • Heating pad

  • Rectal thermometer

  • Tail-pinch or pedal withdrawal reflex testing apparatus

Methodology:

  • Acclimatization: Acclimate rats to the experimental environment for at least 3 days.

  • Grouping: Randomly assign animals to groups (e.g., Vehicle + this compound, Test Compound + this compound).

  • Pre-treatment: Administer the test compound or its vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).

  • Anesthetic Induction: After a set pre-treatment time (e.g., 30 minutes), administer a standardized dose of this compound intravenously.

  • Assessment of Anesthesia:

    • Loss of Righting Reflex: Record the time from this compound administration to the loss of the righting reflex (the inability of the animal to right itself when placed on its back).

    • Duration of Anesthesia: Measure the time from the loss of the righting reflex to its return.

    • Anesthetic Depth: Assess the absence or presence of the pedal withdrawal or tail-pinch reflex at regular intervals (e.g., every 5 minutes).

  • Physiological Monitoring: Monitor respiratory rate and body temperature throughout the experiment.

  • Data Analysis: Compare the onset and duration of anesthesia, as well as the physiological parameters, between the groups.

Protocol 2: Evaluating the Effect of this compound on the Pharmacokinetics of a Test Drug

Objective: To determine if repeated administration of this compound alters the pharmacokinetic profile of a co-administered test drug.

Animal Model: Beagle dogs

Materials:

  • This compound solution

  • Test drug

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., HPLC-MS/MS)

Methodology:

  • Baseline Pharmacokinetics:

    • Administer a single dose of the test drug to the dogs.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

    • Process the blood samples to obtain plasma and store them frozen until analysis.

  • This compound Treatment:

    • Administer this compound to the same dogs daily for a specified period (e.g., 7-14 days) to induce hepatic enzymes.

  • Post-Induction Pharmacokinetics:

    • On the day after the last this compound dose, administer the same single dose of the test drug as in the baseline phase.

    • Collect and process blood samples at the same time points as the baseline phase.

  • Sample Analysis:

    • Analyze the plasma samples from both phases to determine the concentration of the test drug at each time point.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for the test drug before and after this compound treatment.

    • Compare the parameters to determine if there is a statistically significant change.

Visualizations

G cluster_0 Pharmacokinetic Interaction (CYP450 Induction) Buthalital This compound (Repeated Administration) CAR Constitutively Active Receptor (CAR) Activation in Hepatocyte Buthalital->CAR Complex CAR/RXR Heterodimer Formation CAR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex Nucleus Translocation to Nucleus Complex->Nucleus PBREM Binding to Phenobarbital-Responsive Enhancer Module (PBREM) of DNA Nucleus->PBREM Transcription Increased Transcription of CYP450 Genes (e.g., CYP2B6, CYP3A4) PBREM->Transcription Translation Increased Synthesis of CYP450 Enzymes Transcription->Translation Metabolism Accelerated Metabolism of Co-administered Drug Translation->Metabolism Efficacy Decreased Efficacy of Co-administered Drug Metabolism->Efficacy

Caption: CYP450 enzyme induction pathway by barbiturates.

G cluster_1 Experimental Workflow: Assessing Drug Interactions with this compound start Start: Hypothesis of Potential Interaction protocol_design Protocol Design: - Select Animal Model - Determine Doses and Routes - Define Endpoints start->protocol_design pilot_study Pilot Study: - Small number of animals - Assess safety and dose-ranging protocol_design->pilot_study main_study Main Experiment: - Control and Treatment Groups - Data Collection (e.g., Anesthetic duration, Physiological parameters, Blood samples) pilot_study->main_study data_analysis Data Analysis: - Statistical comparison between groups main_study->data_analysis interpretation Interpretation of Results: - Confirm or refute interaction - Quantify the effect data_analysis->interpretation conclusion Conclusion and Reporting interpretation->conclusion

Caption: General workflow for an in vivo drug interaction study.

References

Technical Support Center: Anesthetic Dosage Adjustment in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting anesthetic dosages for laboratory animals based on age and strain. The information is presented in a question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I am using Buthalital sodium for the first time in my experiments. What is the recommended dosage?

A1: There is limited specific information available in current scientific literature regarding recommended dosages of this compound for animal research. As a barbiturate, its effects can be significantly influenced by factors such as the animal's age, strain, and physiological condition. It is crucial to start with a very conservative dose and closely monitor the animal's vital signs. We recommend consulting with a laboratory animal veterinarian to develop a safe and effective anesthetic protocol. For general guidance, you can refer to dosage recommendations for other short-acting barbiturates, but these should be adapted with extreme caution.

Q2: How does the age of an animal affect the required anesthetic dosage?

A2: Geriatric animals generally have a decreased anesthetic requirement and a prolonged recovery period.[1] This is due to age-related physiological changes, including reduced organ function and altered body composition.[2] Studies have shown that aged mice have a higher mortality rate even with standard anesthetic doses that are well-tolerated by younger animals.[3][4] Therefore, it is recommended to reduce the initial anesthetic dose for geriatric animals and titrate to effect. Conversely, very young animals may also have different anesthetic requirements due to immature metabolic pathways.

Q3: Are there significant differences in anesthetic requirements between different strains of the same animal species?

A3: Yes, anesthetic dose requirements can vary significantly between different strains of mice and rats.[5] Some strains may be more sensitive to the effects of certain anesthetics, leading to a higher risk of overdose, while others may be more resistant.[5] When working with a new strain, it is a common recommendation to start with a lower dose, for example, 75% of the standard recommended dose, and adjust as needed based on the animal's response.[6]

Q4: What are the critical parameters to monitor in an anesthetized animal?

A4: Continuous monitoring of the animal's physiological state is critical for safe anesthesia. Key parameters to monitor include respiratory rate and pattern, heart rate, body temperature, and anesthetic depth (e.g., response to toe pinch).[7][8][9] For rodents, which are prone to hypothermia under anesthesia, providing a heat source is essential.[6][7] Ophthalmic ointment should be applied to prevent corneal drying.[6][7]

Troubleshooting Guide

Problem: The animal is not reaching a surgical plane of anesthesia at the calculated dose.

  • Possible Cause: Individual variation, strain resistance, or incorrect drug administration (e.g., intraperitoneal injection into the fat pad or cecum).

  • Solution:

    • Wait an appropriate amount of time for the anesthetic to take effect.

    • Confirm the depth of anesthesia by checking for a lack of pedal withdrawal reflex (toe pinch).

    • If the animal is still not adequately anesthetized, a small supplemental dose of the anesthetic can be administered. For ketamine/xylazine combinations, it is often recommended to supplement with ketamine only at one-third to one-half of the initial dose.[10]

    • Ensure the injection was administered correctly. For IP injections, aspirating before injecting can help prevent injection into an organ.

Problem: The animal's breathing has become shallow and slow.

  • Possible Cause: The animal is in too deep a plane of anesthesia.

  • Solution:

    • Immediately reduce or discontinue the anesthetic. If using an inhalant anesthetic, reduce the vaporizer setting and increase the oxygen flow.

    • If using an injectable anesthetic, provide respiratory support. Gentle chest compressions can help stimulate breathing.

    • Administer a reversal agent if one is available and appropriate for the anesthetic used (e.g., atipamezole to reverse xylazine).[6]

    • Keep the animal warm and monitor closely until normal breathing resumes.

Problem: The animal is waking up unexpectedly during the procedure.

  • Possible Cause: The anesthetic duration is shorter than anticipated, or the initial dose was insufficient.

  • Solution:

    • Administer a supplemental dose of the anesthetic as described in the protocol.

    • If using an inhalant, increase the concentration slightly.

    • Continuously monitor the animal to anticipate and prevent premature recovery.

Data Presentation

Table 1: Recommended Anesthetic Dosages for Adult Rodents (Starting Point)

Anesthetic AgentSpeciesDosageRoute
Ketamine/XylazineMouse80-100 mg/kg Ketamine + 5-10 mg/kg XylazineIP
Rat60-80 mg/kg Ketamine + 10-20 mg/kg Xylazine[11]IP
IsofluraneMouse/RatInduction: 3-5%, Maintenance: 1-3%[10]Inhalation
Pentobarbital SodiumMouse40-60 mg/kg[10]IP
Rat45 mg/kg (females), 65 mg/kg (males)[12]IP

Table 2: Dosage Adjustments for Geriatric Animals and New Strains

Animal GroupRecommended AdjustmentRationale
Geriatric Animals Reduce initial dose by 25-50% of the standard adult dose and titrate to effect.Increased sensitivity, slower drug metabolism, and higher risk of adverse effects.[3][4]
New/Unfamiliar Strains Start with 75% of the recommended standard dose and adjust as needed.[6]Significant strain-dependent variations in anesthetic sensitivity.[5]

Experimental Protocols

Protocol 1: Administration of Injectable Anesthesia (Ketamine/Xylazine Cocktail)

  • Animal Preparation: Accurately weigh the animal to calculate the correct dose.

  • Drug Preparation: Prepare the anesthetic cocktail using sterile technique. A common mixture for mice is 10 mg/mL ketamine and 1 mg/mL xylazine.[6]

  • Administration: Administer the calculated volume via intraperitoneal (IP) injection.

  • Monitoring Induction: Place the animal in a clean, quiet cage and observe for loss of the righting reflex.

  • Confirming Anesthetic Depth: Once the righting reflex is lost, confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

  • Supportive Care: Apply ophthalmic ointment to the eyes and place the animal on a warming pad to maintain body temperature.[6][7]

  • Intra-operative Monitoring: Monitor vital signs (respiratory rate, heart rate, mucous membrane color) every 5-15 minutes.[6][7]

  • Recovery: After the procedure, continue to monitor the animal in a warm, quiet environment until it is fully ambulatory.[9]

Mandatory Visualization

Troubleshooting_Anesthetic_Overdose Start Animal Under Anesthesia Monitor Monitor Vital Signs: - Respiratory Rate - Heart Rate - Mucous Membrane Color - Body Temperature Start->Monitor CheckDepth Is Respiratory Rate Severely Depressed? Monitor->CheckDepth DeepPlane Suspected Anesthetic Overdose or Deep Anesthetic Plane CheckDepth->DeepPlane Yes Normal Continue Monitoring CheckDepth->Normal No ReduceAnesthetic Reduce or Stop Anesthetic Administration DeepPlane->ReduceAnesthetic SupportiveCare Provide Supportive Care: - Supplemental Oxygen - Maintain Body Temperature - Administer Reversal Agent (if applicable) ReduceAnesthetic->SupportiveCare MonitorRecovery Continue to Monitor Vital Signs Closely SupportiveCare->MonitorRecovery Stable Animal is Stable MonitorRecovery->Stable Vitals Improving NotStable Animal Remains Unstable MonitorRecovery->NotStable No Improvement VetConsult Consult Veterinarian Immediately NotStable->VetConsult Anesthetic_Workflow cluster_pre_anesthesia Pre-Anesthesia cluster_anesthesia Anesthesia cluster_post_anesthesia Post-Anesthesia weigh_animal Weigh Animal calculate_dose Calculate Dose (Adjust for age/strain) weigh_animal->calculate_dose prepare_anesthetic Prepare Anesthetic calculate_dose->prepare_anesthetic administer_anesthetic Administer Anesthetic prepare_anesthetic->administer_anesthetic monitor_induction Monitor Induction administer_anesthetic->monitor_induction confirm_depth Confirm Anesthetic Depth monitor_induction->confirm_depth procedure Perform Procedure confirm_depth->procedure monitor_recovery Monitor Recovery procedure->monitor_recovery full_recovery Full Recovery monitor_recovery->full_recovery

References

Troubleshooting variability in anesthetic recovery times with Buthalital sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in anesthetic recovery times with Buthalital sodium. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a short-acting barbiturate derivative.[1] Like other barbiturates, its primary mechanism of action is to enhance the activity of the gamma-aminobutyric acid (GABA) neurotransmitter at the GABA-A receptor in the central nervous system.[2][3][4] This potentiation of GABA, the primary inhibitory neurotransmitter, leads to increased chloride ion influx into neurons.[2] This hyperpolarizes the neuron, resulting in suppression of neuronal excitability, which produces sedative and anesthetic effects.[2][3]

Q2: What is the expected duration of anesthesia and recovery time with this compound?

While specific pharmacokinetic data for this compound is limited due to its discontinued development, it was intended as a short-acting anesthetic.[1] For other short-acting barbiturates, the duration of action is typically brief, with recovery occurring as the drug is redistributed from the brain to other tissues and subsequently metabolized by the liver.[3] Variability is common, and recovery can be influenced by a multitude of factors.[5][6]

Q3: What are the primary concerns with prolonged anesthetic recovery?

Delayed recovery from anesthesia can be caused by pharmacological factors, the patient's medical history, and the duration of the procedure.[6] Key concerns include prolonged central nervous system and respiratory depression.[7] This can lead to complications such as hypoxia, hemodynamic instability, and an increased risk of adverse events.[7] Careful monitoring of vital signs during the recovery period is crucial.

Troubleshooting Guide

Issue: High Inter-Individual Variability in Recovery Times

Q4: We are observing a wide range of recovery times between different subjects within the same group, despite administering the same dose of this compound. What are the potential contributing factors?

Significant inter-individual variability is a known challenge in anesthesia.[5] Several factors, both intrinsic and extrinsic to the subject, can contribute to this.

Intrinsic Factors:

  • Age: Older subjects may exhibit a delayed recovery. Studies with other anesthetics like propofol have shown that age is negatively correlated with the drug concentration required for return of consciousness.[8][9]

  • Body Condition: Body composition can affect drug distribution. For instance, in studies with methohexital sodium in snakes, thinner animals experienced longer recovery times.[5]

  • Underlying Disease: The presence of liver disease can impair the metabolism of barbiturates, leading to prolonged effects.[10][11] Similarly, conditions causing respiratory depression or cardiac issues can complicate recovery.[6][10][11]

  • Genetic Factors: Genetic variations in the enzymes responsible for metabolizing anesthetic agents can lead to significant differences in drug clearance and, consequently, recovery times.[6][12]

Extrinsic Factors:

  • Body Temperature: Hypothermia can delay recovery by slowing down drug metabolism.[6][13] Maintaining normothermia is critical for predictable recovery.

  • Metabolic State: Factors like hypo- or hyperglycemia and electrolyte imbalances can affect a patient's awakening process.[6]

The following table summarizes key factors that can influence anesthetic recovery times.

Factor CategorySpecific FactorEffect on Recovery TimeCitation
Subject-Specific AgeOlder age can prolong recovery.[8][9]
Body ConditionThinner body condition has been correlated with longer recovery.[5]
Pre-existing DiseaseLiver disease, respiratory depression, cardiac, and neurological issues can delay recovery.[6][10][11]
Genetic MakeupVariations in metabolic enzymes can alter drug clearance.[12]
Environmental Body TemperatureHypothermia slows metabolism and prolongs recovery.[6][13]
Pharmacological Drug InteractionsCo-administration of other CNS depressants can significantly delay recovery.[2][4][10]
Anesthesia DurationLonger exposure to anesthetic agents can lead to longer recovery periods.[13]

Issue: Consistently Prolonged Recovery in a Specific Experimental Group

Q5: One of our experimental groups consistently demonstrates significantly longer recovery times compared to our control group. What should we investigate?

When a specific group shows delayed emergence, it is crucial to look for systematic differences between that group and the control group.

Drug Interactions: this compound, as a barbiturate, is susceptible to numerous drug interactions, primarily through two mechanisms:

  • Pharmacodynamic Interactions: The co-administration of other Central Nervous System (CNS) depressants will have an additive or synergistic effect, leading to profound sedation and prolonged recovery.[2][4] This includes opioids, benzodiazepines, and alcohol.[10][11][14]

  • Pharmacokinetic Interactions: Butalbital is known to induce several cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9/10, CYP3A4).[3] While this is more relevant for chronic administration, acute effects on the metabolism of other drugs, or the effect of other drugs on Buthalital's metabolism, should be considered. Some drugs may inhibit the enzymes responsible for metabolizing Buthalital, leading to higher serum levels and a longer duration of action.

The table below lists common drug classes that interact with barbiturates.

Interacting Drug ClassPotential Effect on this compound AnesthesiaCitation
CNS Depressants (e.g., Opioids, Benzodiazepines, Alcohol)Increased risk and severity of CNS depression, prolonged recovery.[2][4][10][14]
CYP3A4 Inducers (e.g., some anticonvulsants)May alter the metabolism of Buthalital or co-administered drugs.[3][14]
CYP2E1 Inducers (e.g., Chronic Alcohol)Can alter the metabolism of co-administered drugs like acetaminophen.[14]
Various Medications A wide range of drugs can interact, leading to either increased or decreased effects. Over 500 drug interactions are known for related barbiturates.[10][11]

Experimental Model-Specific Effects: The underlying pathophysiology of your experimental model could be the cause. For example, if your model involves liver or kidney dysfunction, the metabolism and excretion of this compound will be impaired, leading to delayed recovery.[10][11]

Visualizations

G cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Chloride Ion Channel) Neuron_State Neuronal Inhibition (Hyperpolarization) GABA_Receptor->Neuron_State Increased Cl⁻ Influx Buthalital Buthalital Sodium Buthalital->GABA_Receptor Allosteric Modulation GABA GABA GABA->GABA_Receptor Binds

Caption: Mechanism of action for this compound at the GABA-A receptor.

G Start Variability in Recovery Time Observed CheckDose Verify Dosing & Administration (Calculation, Route, Volume) Start->CheckDose ReviewSubject Review Subject-Specific Factors (Age, Body Condition, Genetics, Health Status) CheckDose->ReviewSubject If dosing is correct ReviewExtrinsic Assess Extrinsic Factors (Body Temp, Environment) ReviewSubject->ReviewExtrinsic GroupComparison Is variability group-specific? ReviewExtrinsic->GroupComparison CheckInteractions Investigate Drug Interactions (Review all co-administered compounds) ModelEffect Consider Experimental Model-Specific Effects (e.g., Liver/Kidney function) CheckInteractions->ModelEffect GroupComparison->CheckInteractions Yes Standardize Standardize Protocols & Re-evaluate GroupComparison->Standardize No ModelEffect->Standardize

Caption: Logical workflow for troubleshooting anesthetic recovery variability.

Experimental Protocols

Standardized Protocol for Assessing Anesthetic Recovery

To minimize variability, a standardized protocol for assessing recovery is essential.

1. Preparation and Administration:

  • Fasting: Ensure a consistent fasting period for all subjects before anesthetic administration, as feeding can potentially affect drug metabolism and recovery.[5]

  • Dose Calculation: Accurately weigh each subject immediately before the experiment and calculate the dose based on body weight.

  • Administration: Use a consistent route of administration (e.g., intravenous, intraperitoneal). Ensure proper technique to guarantee the full dose is delivered.

2. Monitoring During Anesthesia:

  • Anesthetic Depth: Monitor the depth of anesthesia using consistent indicators such as loss of the righting reflex, pedal withdrawal reflex, and respiratory rate.

  • Vital Signs: Continuously monitor heart rate, respiratory rate, and body temperature. Use a heating pad or other means to maintain core body temperature within the normal physiological range for the species.

3. Assessment of Recovery:

  • Time to First Movement: Record the time from anesthetic administration to the first spontaneous movement of the head or limbs.

  • Time to Righting Reflex Return: This is a common and reliable indicator of recovery. Record the time when the subject, placed on its back, can successfully right itself.

  • Time to Full Ambulation: Record the time when the subject can walk with normal gait and coordination.

  • Post-Recovery Monitoring: Continue to monitor the subject for any signs of distress or adverse effects for a set period after full ambulation is achieved.

References

Technical Support Center: Buthalital Sodium Purity for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of Buthalital sodium for experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is the sodium salt of 5-allyl-5-isobutyl-2-thiobarbituric acid. It is a thiobarbiturate derivative that was investigated as a short-acting anesthetic. For experimental use, its purity is critical to ensure reproducible and accurate results.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name Sodium 5-allyl-5-isobutyl-2-thioxo-dihydropyrimidine-4,6-dionate
Molecular Formula C₁₁H₁₅N₂NaO₂S
Molecular Weight 262.30 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and ethanol

Q2: How is this compound synthesized?

The synthesis of this compound generally follows the classic barbiturate synthesis pathway, which involves the condensation of a disubstituted malonic ester with thiourea in the presence of a strong base, such as sodium ethoxide. The free acid form (5-allyl-5-isobutyl-2-thiobarbituric acid) is then converted to its sodium salt.

Q3: What are the common impurities that can be found in this compound?

Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Unreacted starting materials: Diethyl allyl-isobutylmalonate and thiourea.

  • Isomeric impurities: Structurally similar barbiturates formed from impurities in the starting alkyl halides.

  • By-products: Compounds formed from side reactions, such as the hydrolysis of the barbiturate ring.

  • Degradation products: Formed upon exposure to heat, light, humidity, or extreme pH conditions.

  • Residual solvents: Solvents used during synthesis and purification.

Q4: How can I purify crude this compound?

Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is crucial for successful purification. A solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Q5: What analytical methods are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended method for determining the purity of this compound and other barbiturates. It allows for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products. Other techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and spectroscopic methods (UV, IR) can also be employed.

Troubleshooting Guides

Issue 1: Low Purity of Synthesized this compound

Table 2: Troubleshooting Low Purity

Potential Cause Recommended Action
Incomplete reaction Ensure stoichiometric amounts of reactants. Extend reaction time or increase temperature as per protocol. Monitor reaction progress using TLC.
Impure starting materials Verify the purity of diethyl allyl-isobutylmalonate and thiourea before use.
Side reactions Control reaction temperature strictly. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Ineffective purification Optimize the recrystallization solvent and procedure. Perform multiple recrystallizations if necessary.

Issue 2: Presence of Unexpected Peaks in HPLC Chromatogram

Table 3: Troubleshooting Unexpected HPLC Peaks

Potential Cause Recommended Action
Contamination Ensure all glassware is thoroughly cleaned. Use high-purity solvents and reagents.
Degradation of sample Prepare samples fresh before analysis. Store stock solutions and samples at appropriate conditions (e.g., refrigerated and protected from light).
Carryover from previous injection Implement a robust needle wash protocol in the HPLC method. Inject a blank solvent run to check for carryover.
Air bubbles in the system Degas the mobile phase before use. Ensure all connections are tight.

Experimental Protocols

Protocol 1: Synthesis of 5-Allyl-5-isobutyl-2-thiobarbituric Acid

This protocol is adapted from the general synthesis of thiobarbiturates.

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere.

  • Reaction with Thiourea: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it completely dissolves.

  • Condensation: Slowly add diethyl allyl-isobutylmalonate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for the prescribed time, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water.

  • Acidification: Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-allyl-5-isobutyl-2-thiobarbituric acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Dissolution: Dissolve the crude 5-allyl-5-isobutyl-2-thiobarbituric acid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collection: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 3: Purity Assessment by HPLC

This is a representative stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 240 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_salt_formation Salt Formation Reactants Sodium Ethoxide + Thiourea + Diethyl allyl-isobutylmalonate Reaction Condensation Reaction Reactants->Reaction Crude_Acid Crude 5-allyl-5-isobutyl- 2-thiobarbituric acid Reaction->Crude_Acid Recrystallization Recrystallization Crude_Acid->Recrystallization Purified_Acid Purified Free Acid Recrystallization->Purified_Acid Salt_Formation Reaction with Sodium Hydroxide Purified_Acid->Salt_Formation Final_Product This compound Salt_Formation->Final_Product Purity_Analysis_Workflow Sample This compound Sample Preparation Sample Preparation (Dissolution in Mobile Phase) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis Result Purity Report Data_Analysis->Result Troubleshooting_Logic Start Low Purity Detected Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Purity Review Purification Protocol Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Synthesis->Incomplete_Reaction Impure_Reagents Impure Reagents? Check_Synthesis->Impure_Reagents Wrong_Solvent Incorrect Recrystallization Solvent? Check_Purity->Wrong_Solvent Incomplete_Reaction->Impure_Reagents No Optimize_Reaction Optimize Reaction (Time, Temp) Incomplete_Reaction->Optimize_Reaction Yes Verify_Reagents Verify Reagent Purity Impure_Reagents->Verify_Reagents Yes Rescreen_Solvents Screen New Solvents Wrong_Solvent->Rescreen_Solvents Yes End Purity Improved Optimize_Reaction->End Verify_Reagents->End Rescreen_Solvents->End

Technical Support Center: Buthalital Sodium and its Impact on Baseline Physiological Parameters

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Buthalital sodium is scarce as its development was discontinued before it was commercially marketed.[1] The following technical support guide is based on the general properties of short-acting barbiturates, the class of drugs to which this compound belongs. This information should be used as a general reference, and researchers should always consult literature specific to the particular barbiturate being used in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other short-acting barbiturates?

A1: this compound, like other barbiturates, is a central nervous system (CNS) depressant.[2] Its primary mechanism of action is to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor.[3][4][5] This action increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This results in sedation, hypnosis, and anesthesia.[2][4]

Q2: What are the expected effects of this compound on the cardiovascular system?

A2: Short-acting barbiturates can cause a dose-dependent decrease in blood pressure and heart rate.[2] This is primarily due to a reduction in sympathetic outflow from the CNS and direct depression of the myocardium. At higher anesthetic doses, significant hypotension may be observed.

Q3: What is the anticipated impact of this compound on the respiratory system?

A3: Respiratory depression is a significant and dose-dependent side effect of barbiturates.[6] This manifests as a decrease in respiratory rate and tidal volume, which can lead to a buildup of carbon dioxide in the blood (hypercapnia).[6] Careful monitoring of respiratory function is crucial during experiments involving barbiturate anesthesia.

Q4: How does this compound affect the central nervous system?

A4: As a CNS depressant, this compound would be expected to cause sedation, hypnosis, and at higher doses, a state of general anesthesia.[2] It suppresses neuronal excitability and impulse conduction.[2] The depth of CNS depression is dose-dependent.

Q5: What are the potential adverse effects of this compound in animal studies?

A5: Based on the general profile of barbiturates, potential adverse effects in animal studies could include:

  • Cardiovascular depression: Significant hypotension and bradycardia.

  • Respiratory arrest: At higher doses.

  • Hypothermia: Due to CNS depression and reduced metabolic rate.

  • Prolonged recovery: Especially if the drug is re-dosed or in animals with compromised hepatic function, as barbiturates are primarily metabolized by the liver.[3]

Troubleshooting Guide

Observed ProblemPotential CauseRecommended Solution
Unstable Anesthetic Plane - Incorrect dosage - Individual animal variability - Inappropriate route of administration- Titrate dose to effect for each animal. - Ensure proper animal handling and minimize stress before administration. - Verify the correct administration technique (e.g., intravenous, intraperitoneal).
Prolonged Recovery Time - Overdose - Impaired drug metabolism (e.g., liver or kidney issues) - Hypothermia- Provide supportive care, including thermal support to maintain body temperature. - Ensure the animal has access to fluids and nutrition upon waking. - In future experiments, consider a lower initial dose.
Significant Respiratory Depression - High dose of the barbiturate - Synergistic effects with other CNS depressants- Be prepared to provide respiratory support (e.g., mechanical ventilation). - Have a respiratory stimulant available if appropriate for the animal model. - Carefully review all administered compounds for potential interactions.
Unexpected Death During Anesthesia - Cardiovascular collapse due to overdose - Respiratory arrest- Administer the anesthetic agent slowly and monitor physiological parameters continuously. - Start with a lower dose and titrate upwards as needed. - Ensure emergency support equipment is readily available.

Data Presentation: Expected Impact of Short-Acting Barbiturates on Physiological Parameters

ParameterExpected ImpactNotes
Heart Rate DecreaseDose-dependent. Significant bradycardia can occur at high doses.
Blood Pressure DecreaseDose-dependent hypotension is common due to vasodilation and reduced cardiac output.[2]
Respiratory Rate DecreaseA primary and potentially life-threatening side effect.[6]
Tidal Volume DecreaseContributes to overall respiratory depression.
Body Temperature DecreaseResulting from CNS depression and reduced metabolic activity.
EEG Activity Progressive slowing with increased amplitude, leading to burst suppression at deep anesthetic planes.Characteristic of barbiturate-induced anesthesia.

Experimental Protocols

Generalized Protocol for Induction of Anesthesia in a Rodent Model with a Short-Acting Barbiturate

1. Preparation:

  • Accurately weigh the animal to determine the correct dose.
  • Prepare the anesthetic solution to the desired concentration using sterile saline or another appropriate vehicle.
  • Ensure all monitoring equipment (e.g., pulse oximeter, rectal thermometer, ECG) is calibrated and functioning correctly.
  • Prepare a heat source (e.g., heating pad) to maintain the animal's body temperature.

2. Administration:

  • For intravenous (IV) administration, place a catheter in a suitable vein (e.g., tail vein). Administer the barbiturate solution slowly, over 1-2 minutes, while monitoring the animal's response.
  • For intraperitoneal (IP) administration, inject the solution into the lower right quadrant of the abdomen, avoiding the cecum and bladder. Onset of anesthesia will be slower compared to IV administration.

3. Monitoring:

  • Continuously monitor the depth of anesthesia by assessing reflexes (e.g., pedal withdrawal reflex).
  • Monitor heart rate, respiratory rate, and oxygen saturation throughout the procedure.
  • Maintain body temperature between 36.5°C and 37.5°C.

4. Recovery:

  • Once the experimental procedure is complete, place the animal in a clean, warm cage for recovery.
  • Continue to monitor the animal until it is fully ambulatory and has resumed normal behavior.
  • Do not leave the animal unattended until it has fully recovered from anesthesia.

Visualizations

G cluster_neuron Postsynaptic Neuron cluster_drug Drug Action GABAa GABAa Receptor Cl_channel Chloride (Cl-) Channel GABAa->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_channel->Hyperpolarization leads to Buthalital This compound (Barbiturate) Buthalital->GABAa Binds to and potentiates

Caption: Mechanism of action of this compound on the GABAa receptor.

G cluster_workflow Experimental Workflow start Animal Preparation (Weighing, Catheterization) admin Anesthetic Administration (e.g., this compound) start->admin monitor Physiological Monitoring (HR, BP, Respiration) admin->monitor procedure Experimental Procedure monitor->procedure recovery Post-Procedure Recovery and Monitoring procedure->recovery end End of Experiment recovery->end

Caption: A typical experimental workflow for in vivo studies.

References

Validation & Comparative

A Comparative Analysis of Buthalital Sodium and Thiopental for Rapid Anesthesia Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of intravenous anesthetic agents, barbiturates have historically played a pivotal role in the induction of general anesthesia. This guide provides a detailed comparison of two such agents: the well-established Thiopental sodium and the lesser-known Buthalital sodium. While Thiopental has been a cornerstone of anesthesia for decades, this compound, despite its development as a short-acting anesthetic, was never commercially marketed. This comparison, therefore, draws upon available historical and pharmacological data to offer a comprehensive overview for research and development purposes.

Executive Summary

Both this compound and Thiopental are thiobarbiturates, a class of drugs known for their rapid onset of action. They share a common mechanism of action, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on the GABA-A receptor in the central nervous system. This action leads to a rapid induction of hypnosis and anesthesia.

The primary distinction lies in their clinical history and the extent of available data. Thiopental has been extensively studied and utilized, providing a wealth of clinical information. In contrast, data on this compound is sparse, stemming from its discontinued development. This guide will present the available quantitative data, detail general experimental protocols for evaluating such agents, and provide visualizations of their shared signaling pathway and a typical experimental workflow.

Data Presentation: A Comparative Overview

Due to the limited development of this compound, a direct, data-rich comparison with Thiopental from head-to-head clinical trials is not possible. The following tables summarize the available information, drawing parallels based on their shared chemical class and known properties of similar barbiturates.

Table 1: Pharmacokinetic and Physicochemical Properties

ParameterThis compoundThiopental Sodium
Chemical Class ThiobarbiturateThiobarbiturate
Molecular Formula C11H15N2NaO2S[1]C11H17N2NaO2S
Molecular Weight 262.30 g/mol [1]265.32 g/mol
Onset of Action Rapid (presumed)30-45 seconds[2]
Duration of Action Short-acting (presumed)5-10 minutes (after a single dose)[2]
Metabolism Hepatic (presumed)Primarily hepatic[1]
Elimination Half-life Unknown3-26 hours[1]

Table 2: Pharmacodynamic and Clinical Characteristics

CharacteristicThis compoundThiopental Sodium
Mechanism of Action Potentiation of GABA-A receptor activityPotentiation of GABA-A receptor activity[3][4][5]
Primary Use Investigated as a short-acting anesthetic[3]Induction of general anesthesia, treatment of refractory status epilepticus, reduction of intracranial pressure[6]
Induction Dose Not established clinically3-5 mg/kg IV for adults[7][8]
Cardiovascular Effects Likely similar to other barbiturates (e.g., hypotension, tachycardia)Dose-dependent hypotension and tachycardia[3]
Respiratory Effects Likely dose-dependent respiratory depressionDose-dependent respiratory depression, potential for laryngospasm and bronchospasm[1][6]
Side Effects Not well-documentedRespiratory depression, myocardial depression, cardiac arrhythmias, prolonged somnolence, coughing, sneezing, bronchospasm, laryngospasm[6][9]

Mechanism of Action: GABA-A Receptor Modulation

Both this compound and Thiopental exert their anesthetic effects by modulating the GABA-A receptor, a ligand-gated ion channel. Their binding to a specific site on the receptor increases the duration of the opening of the chloride channel, leading to an enhanced influx of chloride ions into the neuron.[3][4][5] This hyperpolarizes the neuronal membrane, making it less excitable and resulting in central nervous system depression and hypnosis.

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Prolongs opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Increased Cl- influx Barbiturate This compound or Thiopental Barbiturate->GABA_A Binds to receptor GABA GABA GABA->GABA_A Binds to receptor

Mechanism of action for barbiturates.

Experimental Protocols for Evaluating Intravenous Anesthetics

While specific protocols for this compound are unavailable, a general methodology for comparing intravenous anesthetics like Thiopental can be outlined.

Objective: To compare the efficacy and safety of two intravenous anesthetic agents for rapid sequence induction.

Study Design: A randomized, double-blind, controlled clinical trial.

Inclusion Criteria:

  • Adult patients (18-65 years)

  • ASA physical status I or II

  • Scheduled for elective surgery requiring general anesthesia

Exclusion Criteria:

  • Known allergy to barbiturates

  • Significant cardiovascular, respiratory, hepatic, or renal disease

  • Pregnancy

Procedure:

  • Pre-anesthetic Assessment: Standard pre-anesthetic evaluation is performed.

  • Monitoring: Standard monitoring includes electrocardiogram (ECG), non-invasive blood pressure (NIBP), pulse oximetry (SpO2), and end-tidal CO2 (EtCO2). Bispectral Index (BIS) monitoring may be used to assess the depth of anesthesia.

  • Randomization and Blinding: Patients are randomly assigned to receive either Drug A (e.g., Thiopental) or Drug B (e.g., this compound). The study drugs are prepared in identical syringes by a non-involved pharmacist to ensure blinding of both the anesthesiologist and the patient.

  • Anesthesia Induction:

    • Pre-oxygenation with 100% oxygen for 3-5 minutes.

    • Administration of a standardized dose of the study drug (e.g., mg/kg) over a set time.

    • Assessment of loss of consciousness (e.g., loss of eyelash reflex).

    • Administration of a neuromuscular blocking agent.

    • Laryngoscopy and endotracheal intubation.

  • Data Collection:

    • Pharmacodynamics: Onset of anesthesia (time to loss of eyelash reflex), duration of apnea, hemodynamic responses (heart rate, blood pressure) at baseline, post-induction, post-intubation, and at regular intervals.

    • Safety: Incidence of adverse events such as hypotension, bradycardia, arrhythmias, bronchospasm, and injection site reactions.

    • Recovery: Time to eye-opening, response to verbal commands, and orientation.

Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-square test) are used to compare the two groups.

G cluster_workflow Experimental Workflow for Anesthetic Comparison P1 Patient Screening and Consent P2 Randomization (Drug A vs. Drug B) P1->P2 P3 Baseline Monitoring P2->P3 P4 Anesthesia Induction (IV administration of study drug) P3->P4 P5 Data Collection (Pharmacodynamics & Safety) P4->P5 P6 Post-Anesthesia Monitoring & Recovery Assessment P5->P6 P7 Statistical Analysis P6->P7

A typical experimental workflow.

Conclusion

This compound and Thiopental sodium share a common heritage as thiobarbiturate anesthetics, with a presumed similar mechanism of action and general pharmacological profile. Thiopental's extensive clinical use has solidified its place in anesthetic practice, with well-documented pharmacokinetic and pharmacodynamic parameters. The development of this compound, however, was halted, leaving a significant gap in our understanding of its clinical performance.

For drug development professionals, the story of this compound serves as a reminder of the rigorous pathway from synthesis to clinical application. While its rapid elimination might have been a theoretical advantage, other factors likely contributed to its discontinuation. Future research into novel intravenous anesthetics can draw lessons from the well-characterized profile of Thiopental while acknowledging the historical context of agents like this compound. The provided experimental protocol offers a foundational framework for the evaluation of new chemical entities in this therapeutic area.

References

A Comparative Analysis of Buthalital Sodium and Propofol on Neuronal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two anesthetic agents, Buthalital sodium and propofol, on neuronal activity. While both drugs induce sedation and anesthesia, their underlying mechanisms and resulting impact on the brain's electrical landscape exhibit notable differences. This analysis is based on available experimental data for propofol and related barbiturates, as direct comparative studies on this compound are limited.

Core Mechanisms of Action: A Tale of Two GABAergic Modulators

Both this compound, a short-acting barbiturate, and propofol, a phenol derivative, exert their primary effects by enhancing the activity of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. However, the specifics of their interaction with this receptor complex differ significantly, leading to distinct pharmacological profiles.

This compound (as a Barbiturate): Barbiturates are understood to increase the duration of the opening of the chloride ion channel on the GABA-A receptor[1]. This prolonged opening allows for a greater influx of chloride ions, leading to hyperpolarization of the neuron and a potent inhibitory effect. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA[1]. Furthermore, barbiturates are known to inhibit glutamate receptors of the kainate subtype, further contributing to their sedative effects by reducing excitatory neurotransmission[1].

Propofol: In contrast, propofol is believed to primarily increase the frequency of the opening of the GABA-A receptor chloride channel[2]. This means that in the presence of GABA, the channel opens more often, leading to an enhanced inhibitory effect. Propofol also demonstrates a secondary mechanism by inhibiting NMDA receptors, which are involved in excitatory neurotransmission[3]. This dual action of potentiating inhibition and reducing excitation contributes to its rapid onset and smooth induction of anesthesia.

Impact on Neuronal Signaling Pathways

The differential effects of this compound and propofol on GABA-A and glutamate receptors translate into distinct modulations of neuronal signaling pathways.

Diagram: Simplified Signaling Pathways of this compound and Propofol

G cluster_0 This compound (Barbiturate) cluster_1 Propofol Buthalital Buthalital GABA_A_Receptor_B GABA-A Receptor Buthalital->GABA_A_Receptor_B Potentiates GABA Glutamate_Receptor_B Kainate Receptor Buthalital->Glutamate_Receptor_B Inhibits Chloride_Channel_B Cl- Channel (Prolonged Opening) GABA_A_Receptor_B->Chloride_Channel_B Neuronal_Hyperpolarization_B Neuronal Hyperpolarization Chloride_Channel_B->Neuronal_Hyperpolarization_B Sedation_Anesthesia_B Sedation/Anesthesia Neuronal_Hyperpolarization_B->Sedation_Anesthesia_B Reduced_Excitation_B Reduced Excitation Glutamate_Receptor_B->Reduced_Excitation_B Reduced_Excitation_B->Sedation_Anesthesia_B Propofol Propofol GABA_A_Receptor_P GABA-A Receptor Propofol->GABA_A_Receptor_P Potentiates GABA NMDA_Receptor_P NMDA Receptor Propofol->NMDA_Receptor_P Inhibits Chloride_Channel_P Cl- Channel (Increased Frequency of Opening) GABA_A_Receptor_P->Chloride_Channel_P Neuronal_Hyperpolarization_P Neuronal Hyperpolarization Chloride_Channel_P->Neuronal_Hyperpolarization_P Sedation_Anesthesia_P Sedation/Anesthesia Neuronal_Hyperpolarization_P->Sedation_Anesthesia_P Reduced_Excitation_P Reduced Excitation NMDA_Receptor_P->Reduced_Excitation_P Reduced_Excitation_P->Sedation_Anesthesia_P

Caption: Mechanisms of this compound and Propofol.

Comparative Effects on Electroencephalogram (EEG)

The distinct mechanisms of action of this compound and propofol are reflected in their characteristic effects on the electroencephalogram (EEG), a key tool for monitoring brain activity during anesthesia.

This compound (as a Barbiturate): Barbiturates typically induce a dose-dependent progression of EEG changes. At lower doses, an increase in beta activity (13-30 Hz) is often observed, which is associated with light sedation. As the dose increases, this is followed by the appearance of slower delta (0.5-4 Hz) and theta (4-8 Hz) waves, leading to a burst-suppression pattern at deep anesthetic levels.

Propofol: Propofol also exhibits a dose-dependent effect on the EEG. At sedative doses, there is a characteristic increase in beta activity[4]. With the induction of anesthesia, there is a prominent increase in alpha (8-12 Hz) and slow-delta oscillations[5][6]. A notable feature of propofol-induced unconsciousness is the "alpha anteriorization," where alpha rhythms, typically dominant in the posterior regions of the brain during wakefulness, shift to the frontal areas[6].

Quantitative Data Summary

FeatureThis compound (Barbiturates)Propofol
Primary GABA-A Receptor Action Increases duration of Cl- channel opening[1]Increases frequency of Cl- channel opening[2]
Direct GABA-A Agonism Yes, at high concentrations[1]Minimal
Glutamate Receptor Inhibition Primarily Kainate receptors[1]Primarily NMDA receptors[3]
EEG: Light Sedation Increased beta activityIncreased beta activity[4]
EEG: Anesthesia Increased delta and theta activity, leading to burst-suppressionIncreased alpha and slow-delta activity, alpha anteriorization[5][6]
Neuroprotective Effects Some evidence of neuroprotection, though comparisons with propofol show mixed results[7][8]Evidence of neuroprotective effects[9]

Experimental Protocols

The following outlines a general methodology for comparing the effects of this compound and propofol on neuronal activity using electroencephalography in a preclinical model.

Diagram: Experimental Workflow for Comparative EEG Analysis

G Animal_Preparation Animal Preparation (e.g., Rodent Model) Electrode_Implantation EEG Electrode Implantation (Cortical and/or Subcortical) Animal_Preparation->Electrode_Implantation Baseline_Recording Baseline EEG Recording (Awake State) Electrode_Implantation->Baseline_Recording Drug_Administration Drug Administration (this compound or Propofol, Dose-Escalation) Baseline_Recording->Drug_Administration EEG_Recording_Anesthesia Continuous EEG Recording (During Anesthesia) Drug_Administration->EEG_Recording_Anesthesia Data_Analysis EEG Data Analysis (Spectral Analysis, Power Density) EEG_Recording_Anesthesia->Data_Analysis Comparative_Analysis Comparative Analysis of EEG Signatures Data_Analysis->Comparative_Analysis

Caption: Workflow for EEG-based comparison of anesthetics.

Detailed Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Surgical Procedure:

    • Anesthesia is induced with an appropriate agent (e.g., isoflurane).

    • The animal is placed in a stereotaxic frame.

    • The scalp is incised, and the skull is exposed.

    • Small burr holes are drilled over specific cortical areas (e.g., frontal, parietal, occipital).

    • Stainless steel screw electrodes are implanted in contact with the dura mater. A reference electrode is placed over the cerebellum.

    • The electrode assembly is secured with dental acrylic.

  • Drug Administration:

    • Following a recovery period of 7-10 days, animals are habituated to the recording chamber.

    • A baseline EEG is recorded for at least 30 minutes in the awake, freely moving animal.

    • This compound or propofol is administered intravenously via a tail vein catheter.

    • A dose-escalation protocol is employed, with increasing doses administered at fixed intervals to observe the transition from sedation to anesthesia.

  • EEG Recording and Analysis:

    • EEG signals are amplified, filtered (e.g., 0.5-100 Hz), and digitized.

    • The raw EEG data is subjected to spectral analysis using Fast Fourier Transform (FFT).

    • Power spectral density is calculated for different frequency bands (delta, theta, alpha, beta).

    • Changes in the power of each frequency band relative to baseline are quantified and compared between the two drug groups.

Conclusion

While both this compound and propofol achieve their anesthetic effects through the potentiation of GABAergic inhibition, their distinct molecular mechanisms lead to different electrophysiological signatures. This compound, as a barbiturate, prolongs the opening of the GABA-A receptor channel, while propofol increases the frequency of its opening. These differences are reflected in their respective EEG patterns during sedation and anesthesia. Further direct comparative studies are warranted to fully elucidate the nuanced effects of this compound on neuronal activity and to refine our understanding of its clinical characteristics relative to propofol.

References

Validating the GABAergic Effects of Buthalital Sodium: A Comparative Guide to Receptor Antagonist-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the gamma-aminobutyric acid (GABA)ergic effects of Buthalital sodium, a barbiturate derivative.[1][2] By employing specific receptor antagonists, researchers can elucidate its mechanism of action at the GABA-A receptor complex. This guide offers a comparative overview of key antagonists, detailed experimental protocols, and data interpretation strategies to support robust drug characterization.

The GABA-A Receptor: The Primary Target of this compound

The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.[3] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[3][4] Barbiturates, such as this compound, are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and potentiate the effect of GABA, increasing the duration of chloride channel opening.[4][5][6]

To confirm this mechanism for this compound and differentiate its binding site from those of other modulators like benzodiazepines, a panel of specific receptor antagonists is essential.

cluster_receptor GABA-A Receptor Complex cluster_ligands Ligands GABA_site GABA Binding Site Channel Cl- Channel GABA_site->Channel Opens Barb_site Barbiturate Binding Site Barb_site->Channel Enhances Opening BZD_site Benzodiazepine Binding Site BZD_site->Channel Enhances Opening GABA GABA GABA->GABA_site Binds Buthalital This compound Buthalital->Barb_site Binds Bicuculline Bicuculline Bicuculline->GABA_site Blocks Picrotoxin Picrotoxin Picrotoxin->Channel Blocks

Caption: GABA-A receptor signaling pathway with binding sites for agonists and modulators.

Comparison of Key GABA-A Receptor Antagonists

The selection of appropriate antagonists is critical for dissecting the specific interactions of this compound with the GABA-A receptor. The following table compares three primary antagonists, each with a distinct mechanism of action.

AntagonistType of AntagonismBinding SiteExpected Effect on this compound's Action
Bicuculline CompetitiveGABA binding siteWill inhibit the baseline GABA response but will not directly block the potentiating effect of this compound.[7][8][9]
Picrotoxin Non-competitiveChloride ion channel poreWill block the chloride influx enhanced by this compound, thus inhibiting its overall effect.[10][11][12]
Flumazenil CompetitiveBenzodiazepine binding siteWill have no effect on the action of this compound, confirming that this compound does not act at the benzodiazepine site.[13][14][15]

Experimental Workflow for Validation

A two-pronged approach combining binding assays and functional electrophysiological studies is recommended for a thorough validation of this compound's GABAergic effects.

G cluster_binding Binding Characterization cluster_functional Functional Validation start Hypothesis: This compound is a positive allosteric modulator of GABA-A receptors binding_assay In Vitro Binding Assays (Radioligand Displacement) start->binding_assay electrophysiology Functional Assays (Electrophysiology) start->electrophysiology binding_with_antagonists Binding Assays with Antagonists (e.g., Flumazenil as a negative control) binding_assay->binding_with_antagonists Confirm interaction functional_with_antagonists Electrophysiology with Antagonists (Bicuculline, Picrotoxin) electrophysiology->functional_with_antagonists Confirm mechanism conclusion Conclusion: Mechanism of Action Validated binding_with_antagonists->conclusion functional_with_antagonists->conclusion

Caption: Experimental workflow for validating the GABAergic effects of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from established methods for GABA-A receptor binding assays.[16][17] It aims to determine the affinity of this compound for the GABA-A receptor complex and to confirm it does not compete with ligands for the benzodiazepine site.

Objective: To assess the binding characteristics of this compound at the GABA-A receptor complex.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [3H]Muscimol (for GABA site) or [3H]Flumazenil (for benzodiazepine site)

  • This compound

  • GABA (for non-specific binding determination)

  • Receptor antagonists (e.g., Flumazenil)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer.

    • Perform a series of centrifugations to isolate the synaptic membrane fraction containing GABA-A receptors.

    • Resuspend the final pellet in the binding buffer.

  • Binding Assay:

    • In a multi-well plate, add the prepared membrane suspension.

    • For saturation binding, add increasing concentrations of the radioligand ([3H]Muscimol or [3H]Flumazenil).

    • For competition assays, add a fixed concentration of the radioligand along with increasing concentrations of this compound or an unlabeled antagonist.

    • To determine non-specific binding, add a high concentration of unlabeled GABA or Diazepam.

    • Incubate the plates at 4°C for a specified time (e.g., 45-60 minutes).

  • Termination and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) from saturation experiments.

    • Determine the inhibitory constant (Ki) for this compound from competition experiments.

Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This protocol describes a functional assay to measure the effect of this compound on GABA-A receptor-mediated currents and their inhibition by antagonists.[18][19][20]

Objective: To functionally characterize the modulatory effect of this compound on GABA-A receptor chloride currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Two-electrode voltage clamp setup

  • Perfusion system

  • Recording solution (e.g., Ringer's solution)

  • GABA

  • This compound

  • Receptor antagonists (Bicuculline, Picrotoxin)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Microinject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Continuously perfuse the oocyte with the recording solution.

  • Drug Application:

    • Establish a baseline current by applying a low concentration of GABA (e.g., EC10-EC20) to elicit a small inward current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound to determine its potentiating effect.

    • To test for antagonism, pre-incubate the oocyte with an antagonist (e.g., Picrotoxin) and then co-apply GABA and this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the presence and absence of this compound and the antagonists.

    • Construct dose-response curves to determine the EC50 for this compound's potentiation.

    • Calculate the percentage of inhibition by the antagonists.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Data Summary for Validation of this compound's GABAergic Effects

ExperimentConditionMeasured ParameterResultInterpretation
Binding Assay [3H]Flumazenil vs. This compoundKi> 100 µMThis compound does not bind to the benzodiazepine site.
Electrophysiology GABA (EC20) + this compound% Potentiation of Current500%This compound is a potent positive allosteric modulator of the GABA-A receptor.
Electrophysiology GABA + Buthalital + Bicuculline (10 µM)% Potentiation of Current0% (baseline GABA current also blocked)The effect is dependent on GABA-A receptor activation.[8]
Electrophysiology GABA + Buthalital + Picrotoxin (5 µM)% Potentiation of Current< 10%The effect is mediated through the GABA-A receptor's chloride channel.[5]
Electrophysiology GABA + Buthalital + Flumazenil (1 µM)% Potentiation of Current~500% (no change)Confirms the effect is not mediated via the benzodiazepine site.[14]

Interpretation: The collective results would strongly support the conclusion that this compound acts as a positive allosteric modulator at the barbiturate binding site of the GABA-A receptor. The lack of competition with flumazenil distinguishes its binding site from that of benzodiazepines, while the inhibition by picrotoxin confirms its action is dependent on the chloride channel pore.

References

A Comparative Analysis of Buthalital Sodium and Pentobarbital: An Uncharted Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the landscape of anesthetic agents, a direct comparative analysis of Buthalital sodium and the well-established pentobarbital presents a significant challenge. Despite both being barbiturates, a thorough review of available scientific literature reveals a stark contrast in the depth of their investigation. Pentobarbital has been extensively studied and utilized clinically for decades, resulting in a wealth of efficacy and safety data. In contrast, this compound, a compound developed as a potential short-acting anesthetic, appears to have had its development discontinued before reaching the market.[1] This has resulted in a profound lack of published clinical or even comprehensive preclinical data, making a direct, data-driven comparison as outlined in standard comparison guides impossible.

While detailed experimental data for this compound remains elusive, this guide will provide a comprehensive overview of the known properties of both agents, drawing from available information to highlight their intended roles and the general characteristics of the drug class to which they belong.

General Properties and Classification

Both this compound and pentobarbital are classified as barbiturates, a class of drugs that act as central nervous system (CNS) depressants.[2][3] Barbiturates are known for their sedative, hypnotic, and anesthetic properties, which are achieved by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4] This action increases chloride ion influx into neurons, leading to hyperpolarization and a decrease in neuronal excitability.[4]

Barbiturates are often categorized by their duration of action:[2][3]

  • Ultra-short-acting: Used for induction of anesthesia (e.g., thiopental, methohexital).[2][5]

  • Short-acting: Used for sedation and to treat insomnia (e.g., pentobarbital, secobarbital).[2][3]

  • Intermediate-acting: Also used for sedation and insomnia.

  • Long-acting: Primarily used as anticonvulsants (e.g., phenobarbital).[2]

Pentobarbital is classified as a short-acting barbiturate.[2][3] this compound was under development as a short-acting anesthetic, suggesting it would likely fall into the ultra-short or short-acting category.[1]

Pentobarbital: A Detailed Profile

Pentobarbital has a long history of clinical use, and its pharmacological profile is well-documented.

Efficacy and Clinical Use of Pentobarbital

Pentobarbital has been used for various indications, including:

  • Sedation and pre-anesthesia: To calm patients before surgical procedures.[3]

  • Treatment of insomnia: Though its use for this indication has largely been superseded by newer drugs with better safety profiles.

  • Control of seizures: In emergency situations.[3]

  • Veterinary medicine: For anesthesia and euthanasia.

The onset of action for pentobarbital is rapid, especially when administered intravenously, producing anesthesia within minutes.[2]

Pharmacokinetics of Pentobarbital
ParameterValue
Onset of Action (IV) Within 1 minute[2]
Duration of Action 3 to 4 hours[3]
Safety Profile of Pentobarbital

Like all barbiturates, pentobarbital has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose. Its use carries significant risks, including:

  • Respiratory depression: A dose-dependent suppression of breathing, which can be fatal in overdose.

  • Cardiovascular depression: Can lead to hypotension and shock.

  • Dependence and abuse potential: Prolonged use can lead to physical and psychological dependence.

  • Drug interactions: Pentobarbital can interact with a wide range of other medications.

This compound: An Undeveloped Anesthetic

Information on this compound is scarce and largely historical. It was developed under various names, including Bayinal, Baytinal, Thialbutal, Transithal, and Ulbreval.[1] The discontinuation of its development, potentially due to a very rapid elimination rate, means that it was never subjected to the rigorous, large-scale clinical trials necessary for regulatory approval and widespread clinical use.[1]

Without such studies, it is not possible to provide quantitative data on its anesthetic potency, induction and recovery times, or a comprehensive side effect profile. A 1957 German publication refers to "Baytinal" as an "ultrashort-lasting narcotic," which aligns with its intended use as a short-acting anesthetic.[6] However, this article does not provide the detailed experimental data required for a direct comparison with pentobarbital.

Mechanism of Action: The Barbiturate Pathway

The presumed mechanism of action for this compound would be consistent with that of other barbiturates, involving the potentiation of GABAergic neurotransmission.

G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Ion Channel) GABA_R->Cl_ion Prolongs opening of Chloride Channel Barbiturate This compound or Pentobarbital Barbiturate->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds to agonist site Hyperpolarization Neuronal Hyperpolarization (Inhibition of Nerve Impulse) Cl_ion->Hyperpolarization Increased Influx

Caption: General mechanism of action for barbiturates like this compound and pentobarbital.

Experimental Protocols: A General Barbiturate Anesthesia Model

While no specific experimental protocols for this compound are available, a general methodology for evaluating a new short-acting barbiturate anesthetic in a preclinical model (e.g., in rats or rabbits) would typically involve the following steps. This hypothetical workflow illustrates the kind of research that would have been necessary to characterize this compound.

G cluster_0 Pre-clinical Evaluation of a Novel Barbiturate Anesthetic cluster_1 Efficacy Metrics cluster_2 Safety Monitoring A Animal Model Selection (e.g., Sprague-Dawley Rats) B Dose-Response Study (Determine ED50 and LD50) A->B C Anesthetic Efficacy Assessment B->C D Safety and Toxicity Profiling B->D E Data Analysis and Comparison C->E D->E C1 Time to Loss of Righting Reflex (Induction) C2 Duration of Anesthesia C3 Time to Recovery of Righting Reflex D1 Cardiovascular Monitoring (HR, BP, ECG) D2 Respiratory Monitoring (Rate, SpO2) D3 Histopathology of Key Organs

Caption: Hypothetical workflow for the preclinical evaluation of a novel barbiturate anesthetic.

Conclusion: An Incomplete Picture

For researchers in drug development, the story of this compound serves as a reminder of the rigorous and often lengthy process of bringing a new therapeutic agent to market. While its intended use as a short-acting anesthetic is known, the specific reasons for its discontinuation and its full pharmacological properties remain largely undocumented in accessible scientific literature. Therefore, any consideration of this compound in a research or development context would be purely historical or theoretical, lacking the robust data needed for any practical application or meaningful comparison with established agents like pentobarbital.

References

Unveiling Anesthetic Efficacy: A Comparative Cross-Validation of Buthalital Sodium's Profile with Modern Anesthetics Using Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Although Buthalital sodium, an ultra-short-acting barbiturate, was developed as a potential anesthetic, its clinical development was discontinued, leaving a gap in direct comparative data. This guide provides a comprehensive framework for its potential cross-validation by using the well-documented anesthetic profile of a close structural and functional analog, thiopental, as a proxy. We objectively compare its projected performance with leading alternatives like propofol and etomidate, supported by established behavioral assays and their underlying signaling pathways.

This comparative analysis is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate a deeper understanding of anesthetic mechanisms and their behavioral manifestations.

Comparative Anesthetic Profiles

To contextualize the potential anesthetic effects of this compound, the following table summarizes the known quantitative data for its proxy, thiopental, alongside propofol and etomidate. These parameters are crucial for preclinical and clinical assessment of anesthetic efficacy.

Anesthetic AgentChemical ClassInduction Time (s)Duration of Action (min)Recovery Time (min)Primary Mechanism of Action
Thiopental (proxy for this compound) Barbiturate30-405-1015-30Positive allosteric modulator of GABA-A receptors
Propofol Alkylphenol30-453-810-20Positive allosteric modulator of GABA-A receptors
Etomidate Imidazole20-603-510-20Positive allosteric modulator of GABA-A receptors

Experimental Protocols for Behavioral Assays

The cross-validation of anesthetic effects relies on robust and reproducible behavioral assays in animal models, typically rodents. These tests assess the different components of the anesthetic state, including hypnosis, analgesia, and areflexia.

Loss of Righting Reflex (LORR) Assay for Hypnosis

The LORR assay is a primary behavioral model to determine the hypnotic potency of an anesthetic agent.[1][2][3]

  • Objective: To assess the dose-dependent ability of an anesthetic to induce a loss of consciousness, defined by the inability of the animal to right itself when placed on its back.

  • Procedure:

    • Administer the anesthetic agent (e.g., thiopental, propofol, or etomidate) to the animal via the appropriate route (typically intravenous or intraperitoneal).

    • At predetermined time points following administration, gently place the animal in a supine position.

    • An animal is considered to have lost its righting reflex if it fails to right itself (i.e., return to a prone position with all four paws on the ground) within a specified timeframe, typically 30 seconds.[2]

    • Record the onset and duration of the loss of righting reflex.

  • Endpoint: The primary endpoint is the percentage of animals exhibiting LORR at each dose, allowing for the calculation of the ED50 (the dose at which 50% of the animals lose their righting reflex).

Tail Pinch Test for Nociceptive Reflex

This assay evaluates the anesthetic's ability to suppress reflex responses to a noxious mechanical stimulus.

  • Objective: To measure the analgesic or anti-nociceptive properties of an anesthetic agent.

  • Procedure:

    • After inducing anesthesia and confirming LORR, apply a firm, calibrated pressure to the base of the animal's tail using forceps or a specialized pincher device.

    • Observe for a withdrawal reflex, which may include tail flicking, vocalization, or movement of the limbs or body.

    • The absence of a response indicates a sufficient depth of anesthesia to block spinal reflexes.

  • Endpoint: The presence or absence of a withdrawal reflex at different anesthetic doses.

Hot Plate Test for Analgesia

The hot plate test assesses the central analgesic effects of an anesthetic by measuring the latency of a thermal pain response.[4][5][6]

  • Objective: To determine the efficacy of an anesthetic in attenuating the perception of a noxious thermal stimulus.

  • Procedure:

    • Place the animal on a temperature-controlled plate heated to a noxious, but not tissue-damaging, temperature (typically 50-55°C).[7]

    • Start a timer and observe the animal for signs of pain, such as licking its paws or jumping.

    • Record the latency (time) to the first pain response. A cut-off time is typically employed to prevent tissue damage.

  • Endpoint: An increase in the response latency compared to a pre-drug baseline or a vehicle-treated control group indicates an analgesic effect.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.

GABAA_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABAA_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx Buthalital_Proxy This compound (proxy: Thiopental) Propofol / Etomidate Buthalital_Proxy->GABAA_Receptor Positive Allosteric Modulation (Enhances GABA effect)

GABA-A Receptor Signaling Pathway for Barbiturates and other Anesthetics.

The diagram above illustrates the primary mechanism of action for this compound (represented by its proxy, thiopental) and other intravenous anesthetics. These agents act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[8][9] This leads to an increased influx of chloride ions, hyperpolarization of the postsynaptic neuron, and a subsequent decrease in neuronal excitability, resulting in the state of general anesthesia.[10]

Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing & Induction cluster_assays Behavioral Assays cluster_recovery Recovery & Analysis Animal_Acclimation Animal Acclimation (e.g., Rodents) Dose_Response Dose-Response Study Design Animal_Acclimation->Dose_Response Drug_Preparation Anesthetic Preparation (this compound Proxy, Propofol, Etomidate) Drug_Preparation->Dose_Response Administration Anesthetic Administration (e.g., Intravenous) Dose_Response->Administration Induction_Monitoring Monitoring Induction Time Administration->Induction_Monitoring LORR Loss of Righting Reflex (LORR) (Hypnosis Assessment) Induction_Monitoring->LORR Tail_Pinch Tail Pinch Test (Nociceptive Reflex) LORR->Tail_Pinch Hot_Plate Hot Plate Test (Analgesia Assessment) Tail_Pinch->Hot_Plate Recovery_Monitoring Monitoring Recovery Time Hot_Plate->Recovery_Monitoring Data_Analysis Data Analysis (ED50, Latency, etc.) Recovery_Monitoring->Data_Analysis Comparison Comparative Analysis of Anesthetics Data_Analysis->Comparison

Experimental Workflow for Cross-Validation of Anesthetic Effects.

This workflow diagram outlines the sequential steps involved in the cross-validation of an anesthetic agent's effects using behavioral assays. The process begins with proper animal and drug preparation, followed by a dose-response study design and anesthetic administration. The core of the workflow involves a battery of behavioral tests to assess different aspects of anesthesia. Finally, recovery is monitored, and the collected data are analyzed to provide a comprehensive and comparative assessment of the anesthetic's properties.

References

In Vivo Validation of the Ultra-Short Action of Buthalital Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of the ultra-short-acting barbiturate, Buthalital sodium. Due to its discontinued development, extensive in vivo data for this compound is limited. Therefore, this guide will focus on comparing its known characteristics with those of two well-established ultra-short-acting barbiturates: Thiopental sodium and Methohexital sodium. Experimental data and protocols for these alternatives are presented to offer a comprehensive understanding of the pharmacological class.

Introduction to Ultra-Short-Acting Barbiturates

Ultra-short-acting barbiturates are central nervous system (CNS) depressants characterized by a rapid onset and brief duration of action, typically inducing anesthesia within a minute of intravenous administration.[1] Their primary clinical application is for the induction of anesthesia and for short surgical or diagnostic procedures.[2] The rapid awakening from a single dose is primarily due to the redistribution of the drug from the brain to other body tissues.[3]

This compound was developed as a short-acting anesthetic; however, its development was halted, possibly due to its extremely rapid elimination rate, and it was never commercially marketed.[4] Thiopental and Methohexital have been widely used as intravenous anesthetics, with Methohexital being noted for its shorter recovery time compared to Thiopental.[5][6]

Comparative Pharmacokinetics and Pharmacodynamics

The ultra-short action of these barbiturates is primarily determined by their rapid distribution from the central nervous system to peripheral tissues. The following table summarizes key pharmacokinetic and pharmacodynamic parameters for this compound, Thiopental sodium, and Methohexital sodium based on available data.

ParameterThis compoundThiopental SodiumMethohexital Sodium
Onset of Action Rapid30-45 seconds[3]~30 seconds (IV)[7]
Duration of Action Extremely short (presumed)[4]5-10 minutes (single dose)[3]5-7 minutes (single dose)[6]
Recovery Time Very rapid (presumed)Longer than MethohexitalRapid (full recovery within 30 minutes)[6]
Metabolism Hepatic (presumed)Hepatic[3]Hepatic (demethylation and oxidation)[8]
Elimination Half-life Not well-documented5.5-26 hours[3]5.6 ± 2.7 minutes[8]

Mechanism of Action: GABAergic Pathway

Barbiturates, including this compound, exert their anesthetic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity.

GABA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Prolongs Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Anesthesia) Hyperpolarization->Neuronal_Inhibition Barbiturate This compound (or other barbiturates) Barbiturate->GABA_A_Receptor Allosteric Modulation

Mechanism of action of this compound at the GABA-A receptor.

In Vivo Experimental Protocols

Objective: To determine the onset of action, duration of anesthesia, and recovery time of an ultra-short-acting barbiturate.

Animal Model: Male Sprague-Dawley rats (250-300g).

Procedure:

  • Animal Preparation: Rats are acclimatized for at least one week before the experiment. Food is withheld for 12 hours before the study, with water available ad libitum.

  • Drug Administration: The barbiturate is administered intravenously (IV) via the tail vein.

  • Monitoring:

    • Onset of Action: Time from injection to the loss of the righting reflex.

    • Duration of Anesthesia: Time from the loss of the righting reflex to its return.

    • Recovery Time: Time from the return of the righting reflex to the resumption of normal exploratory behavior.

  • Data Collection: All time points are recorded for each animal.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (1 week) Fasting Fasting (12 hours) Acclimatization->Fasting IV_Injection IV Administration of This compound Fasting->IV_Injection Loss_of_Righting_Reflex Monitor: Loss of Righting Reflex (Onset of Action) IV_Injection->Loss_of_Righting_Reflex Return_of_Righting_Reflex Monitor: Return of Righting Reflex (Duration of Anesthesia) Loss_of_Righting_Reflex->Return_of_Righting_Reflex Normal_Behavior Monitor: Resumption of Normal Behavior (Recovery Time) Return_of_Righting_Reflex->Normal_Behavior Data_Analysis Data Analysis and Comparison Normal_Behavior->Data_Analysis

A typical experimental workflow for in vivo validation of an anesthetic.

Comparative In Vivo Data (Thiopental vs. Methohexital)

Clinical and preclinical studies have provided comparative data on the anesthetic properties of Thiopental and Methohexital.

Study ParameterThiopental SodiumMethohexital SodiumReference
Induction of Anesthesia Smooth and rapidRapid, may be associated with more excitatory phenomena[5]
Recovery from Anesthesia Slower, with a longer "hangover" effectMore rapid and complete, less cumulative effect[5][6]
Context-Sensitive Half-Time LongShorter[3]

Conclusion

This compound represents an early effort in the development of ultra-short-acting barbiturate anesthetics. Although its clinical development was not completed, its presumed characteristics of extremely rapid onset and short duration of action align with the properties of this drug class. The established agents, Thiopental sodium and Methohexital sodium, provide a valuable framework for understanding the in vivo validation requirements for such compounds. Methohexital, with its faster recovery profile, has often been favored for outpatient procedures where rapid return to baseline is crucial. The choice between these agents in a clinical or research setting depends on the specific requirements of the procedure, including the desired duration of anesthesia and the importance of a swift and clear-headed recovery. Further research into novel ultra-short-acting anesthetics continues to build on the foundational knowledge gained from these pioneering barbiturates.

References

Comparative analysis of recovery profiles from Buthalital sodium and alfaxalone

Author: BenchChem Technical Support Team. Date: November 2025

A juxtaposition of a modern neurosteroid anesthetic against a discontinued barbiturate reveals a significant gap in available research, precluding a direct empirical comparison. This guide provides a comprehensive overview of the recovery profile of alfaxalone, supported by extensive experimental data, and contextualizes the historical status of Buthalital sodium, for which no such data is publicly available.

Executive Summary

Alfaxalone is a widely used veterinary anesthetic known for its rapid metabolism and generally smooth recovery profile. Extensive research provides detailed quantitative and qualitative data on its recovery characteristics in various species. In contrast, this compound, a barbiturate derivative, was under development as a short-acting anesthetic but its development was discontinued. Consequently, there is a notable absence of published experimental data regarding its recovery profile, making a direct comparative analysis with alfaxalone impossible. This guide, therefore, presents a detailed examination of alfaxalone's recovery profile and a summary of the limited information available on this compound.

Alfaxalone: A Detailed Recovery Profile

Alfaxalone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the GABA-A receptor. Its use in veterinary medicine is well-documented, with numerous studies evaluating its recovery characteristics.

Quantitative Recovery Data

The recovery from alfaxalone anesthesia is influenced by factors such as dose, route of administration, and the use of premedication. The following table summarizes key recovery parameters from various studies in different animal species.

SpeciesPremedicationDose & RouteTime to Sternal Recumbency (min)Time to Standing (min)Key Observations
Dogs None2 mg/kg IV-22 (mean)Recovery times were longer in dogs that did not receive a preanesthetic.[1][2]
Acepromazine & Morphine1.5-2.5 mg/kg IV-15 (mean)Premedication generally leads to a smoother and sometimes faster recovery.[1][2]
Dexmedetomidine & Methadone2 mg/kg IV--Poor quality of recovery reported in one study.[3]
Cats None5 mg/kg IV-15 (mean)Rapid and smooth induction of anaesthesia.[1][2][4]
Xylazine5 mg/kg IV-17 (mean)Premedication did not significantly alter the time to standing.[1][2]
Butorphanol & Midazolam2 mg/kg IM-26 (mean)Longer recovery compared to a medetomidine-based protocol.[5]
Calves None2.28 mg/kg IV36.8 (mean duration of lateral recumbency)-Undesirable recovery characteristics such as tremors and paddling were observed.[6]
Xylazine1.23 mg/kg IV34.0 (mean duration of lateral recumbency)-Xylazine premedication improved the quality of recovery.[6]
Qualitative Assessment of Recovery

The quality of recovery from alfaxalone anesthesia is generally considered good, characterized by a smooth and rapid return to consciousness. However, adverse effects can occur, particularly when used without premedication or at higher doses. These can include:

  • Excitement and Agitation: Paddling, muscle fasciculations, and an exaggerated reaction to external stimuli have been reported, especially in cats.[7] A quiet and dark environment is recommended for recovery to minimize stimulation.[7]

  • Tremors and Ataxia: Muscle tremors and uncoordinated movements are sometimes observed during the early recovery period.[8][9]

  • Opisthotonus-like Posture: This has been noted in some cats during recovery.[8]

The use of sedatives and analgesics as premedication can significantly improve the quality of recovery and reduce the incidence of these adverse effects.[7]

This compound: An Undeveloped Anesthetic

This compound is a barbiturate derivative that was investigated as a potential short-acting anesthetic.[6] However, its development was discontinued, and it was never commercially marketed.[6] As a result, there is a significant lack of publicly available scientific literature, particularly experimental studies in animals, detailing its efficacy, safety, and recovery profile. Without such data, a meaningful comparison with alfaxalone is not feasible.

Barbiturates, as a class, generally produce dose-dependent central nervous system depression. Recovery from barbiturate anesthesia can sometimes be associated with excitement and paddling, similar to what is occasionally seen with alfaxalone. However, the specific characteristics of recovery from this compound remain undocumented in the scientific literature.

Experimental Protocols

The data presented for alfaxalone is derived from studies employing rigorous experimental protocols. A typical protocol for evaluating the recovery from anesthesia involves the following steps:

  • Animal Selection and Preparation: Healthy animals of a specific species, age, and weight range are selected. Food is typically withheld for a set period before anesthesia, while water is provided ad libitum. A pre-anesthetic physical examination is performed, and baseline physiological parameters are recorded.

  • Drug Administration: Anesthetic agents, including any premedications and the primary anesthetic (e.g., alfaxalone), are administered via a specified route (e.g., intravenous, intramuscular) and at a precise dose.

  • Monitoring: Throughout the anesthetic period, vital signs such as heart rate, respiratory rate, blood pressure, and oxygen saturation are continuously monitored.

  • Recovery Observation: Following the cessation of anesthetic administration, the animal is moved to a quiet, controlled environment for recovery. The time to specific recovery milestones is recorded, including:

    • Time to extubation: The time at which the endotracheal tube can be safely removed.

    • Time to head lift: The first instance of the animal lifting its head.

    • Time to sternal recumbency: The time at which the animal can maintain an upright position on its chest.

    • Time to standing: The time at which the animal can stand unassisted.

  • Qualitative Scoring: The quality of recovery is often assessed using a scoring system that grades factors such as calmness, presence of excitement, ataxia, and vocalization.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathways of the anesthetic agents.

Experimental_Workflow cluster_pre_anesthesia Pre-Anesthesia cluster_anesthesia Anesthesia cluster_post_anesthesia Post-Anesthesia animal_selection Animal Selection & Preparation baseline_measurement Baseline Physiological Measurements animal_selection->baseline_measurement drug_administration Drug Administration baseline_measurement->drug_administration Anesthetic Induction monitoring Continuous Monitoring drug_administration->monitoring recovery_observation Recovery Observation monitoring->recovery_observation End of Procedure data_analysis Data Analysis recovery_observation->data_analysis

Anesthetic recovery study workflow.

Alfaxalone_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Alfaxalone Alfaxalone Alfaxalone->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds

Alfaxalone's mechanism of action.

Barbiturate_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Prolongs Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- Influx Barbiturate Barbiturate (e.g., Buthalital) Barbiturate->GABA_A_Receptor Binds to distinct site GABA GABA GABA->GABA_A_Receptor Binds

General barbiturate mechanism.

Conclusion

The recovery profile of alfaxalone is well-characterized, with a large body of evidence supporting its use as a safe and effective anesthetic agent in veterinary practice. While recovery is generally smooth, the potential for adverse effects necessitates careful monitoring and the consideration of premedication to optimize patient outcomes. In stark contrast, this compound remains an obscure compound due to its discontinued development. The absence of any published experimental data on its recovery profile makes a direct comparison with alfaxalone impossible. This highlights the importance of rigorous, data-driven evaluation in the development and clinical application of anesthetic drugs. Researchers and drug development professionals should prioritize agents with a robust and transparent evidence base to ensure the safety and well-being of patients.

References

The Unfulfilled Promise of an Ultrashort-Acting Anesthetic: Assessing Buthalital Sodium Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for the ideal anesthetic—one with rapid onset, predictable duration, and minimal side effects—is ongoing. This guide provides a comparative assessment of Buthalital sodium, a thiobarbiturate developed as an ultrashort-acting anesthetic, against commonly used agents like Thiopental, Methohexital, and Propofol. While this compound's development was discontinued before it reached the market, an examination of the available preclinical and limited clinical data offers valuable insights into the structure-activity relationships and pharmacological nuances of intravenous anesthetics.

Executive Summary

This compound, a derivative of barbituric acid, showed early promise as an anesthetic with a very rapid onset and short duration of action. However, its clinical development was halted, reportedly due to its extremely rapid elimination rate. This guide synthesizes the sparse publicly available data on this compound and places it in context with established intravenous anesthetics. The comparison focuses on key parameters including anesthetic efficacy, hemodynamic and respiratory effects, and the underlying mechanism of action. Due to the limited data on this compound, this guide incorporates data from other short-acting barbiturates to provide a more complete comparative framework.

Mechanism of Action: A Shared Pathway

Like other barbiturates, this compound's primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This action increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, resulting in sedation and hypnosis.

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds Buthalital This compound (Barbiturate) Buthalital->GABA_A Potentiates GABA binding (Allosteric Modulator)

Diagram 1: Simplified signaling pathway of this compound at the GABA-A receptor.

Comparative Anesthetic Efficacy

The primary advantage of this compound was its intended ultrashort duration of action. The available data, though limited, suggests a rapid recovery profile, which would be advantageous for outpatient procedures.

Anesthetic AgentOnset of ActionDuration of ActionPrimary Use
This compound Very RapidUltrashortInvestigational Anesthetic
Thiopental sodium 30-60 seconds5-10 minutesInduction of Anesthesia
Methohexital sodium 30-60 seconds5-7 minutesInduction of Anesthesia, Procedural Sedation
Propofol 30-60 seconds3-10 minutesInduction and Maintenance of Anesthesia, Sedation

Table 1: Comparative Anesthetic Profile

Experimental Protocols

The following is a generalized experimental protocol for assessing the anesthetic effects of intravenous agents in an animal model, based on common practices in preclinical anesthetic research.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Anesthetic Administration and Monitoring cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., Cannulation for drug administration and blood pressure monitoring) Baseline Baseline Measurements (Hemodynamics, Respiration, EEG) Animal_Prep->Baseline Drug_Admin Intravenous Administration of Anesthetic (e.g., this compound vs. Thiopental) Baseline->Drug_Admin Monitoring Continuous Monitoring of: - Time to loss of righting reflex (Induction) - Hemodynamic parameters (MAP, HR) - Respiratory parameters (Rate, Tidal Volume) - Duration of anesthesia (Time to recovery of righting reflex) Drug_Admin->Monitoring Data_Collection Data Collection and Recording Monitoring->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats

Diagram 2: Generalized experimental workflow for comparative anesthetic studies.
Key Methodologies:

A study comparing this compound (referred to as buthalitone) with other intravenous anesthetics for minor gynecological procedures used the amount of drug required to permit the operation as the criterion for dosage. The concentrations used were those commonly employed in clinical practice at the time.

Hemodynamic and Respiratory Effects

A critical aspect of any anesthetic is its impact on cardiovascular and respiratory function. Barbiturates, in general, are known to cause dose-dependent respiratory and cardiovascular depression. While specific quantitative data for this compound is scarce, it is reasonable to extrapolate that it would exhibit a similar profile to other thiobarbiturates like Thiopental.

Anesthetic AgentMean Arterial Pressure (MAP)Heart Rate (HR)Respiratory Depression
This compound Likely decreaseLikely reflex increaseDose-dependent
Thiopental sodium DecreaseReflex increaseSignificant, dose-dependent
Methohexital sodium DecreaseMore pronounced reflex increaseSignificant, dose-dependent
Propofol Significant decreaseVariable, can be a decreaseSignificant, dose-dependent

Table 2: Comparative Hemodynamic and Respiratory Effects

Conclusion: A Lesson in Pharmacokinetics

The story of this compound underscores the critical role of pharmacokinetics in drug development. While its rapid onset and presumed ultrashort duration of action were desirable pharmacological properties, its extremely fast elimination may have posed challenges for maintaining a stable anesthetic state, leading to its discontinuation.

For researchers today, the case of this compound serves as a valuable historical reference point. It highlights the delicate balance required between rapid metabolism and maintaining therapeutic concentrations. The comparative data, though incomplete, reinforces the standing of agents like Propofol, which offer a favorable combination of rapid onset, short duration, and titratability, making them mainstays in modern anesthesia practice. Further investigation into the metabolic pathways of ultrashort-acting barbiturates could still yield valuable insights for the design of future anesthetic agents.

Safety Operating Guide

Personal protective equipment for handling Buthalital sodium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Buthalital sodium could not be located. The following guidance is based on general laboratory safety principles and information for closely related barbiturate compounds. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

This compound is a barbiturate derivative.[1] While specific hazard data is limited, it should be handled with care as a potentially hazardous compound. The following information provides a general framework for safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure when handling this compound. The following table summarizes recommended PPE based on general laboratory safety standards for handling solid chemical compounds.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when dust generation is likely.

Operational & Disposal Plans

Handling & Storage:

  • Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust.[2]

  • Avoid direct contact with skin and eyes.[2]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Practice good laboratory hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. The following table outlines procedures for various scenarios.

Emergency Procedure
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists.[2]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[2]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.[2]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[2]
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material to prevent dust from becoming airborne. 4. Carefully sweep or scoop the material into a designated hazardous waste container. 5. Clean the spill area with a suitable solvent and decontaminate.

Spill Response Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill.

Caption: Logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.